molecular formula C9H9NO2 B122357 5-Methoxy-3-methylbenzo[d]isoxazole CAS No. 145508-90-3

5-Methoxy-3-methylbenzo[d]isoxazole

Cat. No.: B122357
CAS No.: 145508-90-3
M. Wt: 163.17 g/mol
InChI Key: CXVWRMVSDDIOCG-UHFFFAOYSA-N
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Description

5-Methoxy-3-methylbenzo[d]isoxazole (CAS 145508-90-3) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a benzo[d]isoxazole core, a privileged scaffold known for its diverse pharmacological properties. The isoxazole moiety is a key pharmacophore in several therapeutic agents and is extensively investigated for its potential in developing new immunomodulatory and anti-inflammatory drugs . Research indicates that structurally related isoxazole derivatives exhibit potent immunosuppressive activity by inhibiting the proliferation of human peripheral blood mononuclear cells (PBMCs) and suppressing inducible tumor necrosis factor (TNF-α) production . Some analogues function by activating pro-apoptotic pathways, increasing the expression of caspases and Fas in cellular models . Furthermore, methoxy-substituted isoxazole derivatives have been identified as promising candidates for development as Cyclooxygenase-2 (COX-2) inhibitors , a primary target for non-steroidal anti-inflammatory drugs (NSAIDs) . The structural similarity of such compounds to valdecoxib, a known COX-2 inhibitor, underpins their research value in inflammation studies . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-3-methyl-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6-8-5-7(11-2)3-4-9(8)12-10-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVWRMVSDDIOCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methoxy-3-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxy-3-methylbenzo[d]isoxazole is a heterocyclic compound belonging to the benzisoxazole class of molecules. The benzisoxazole scaffold is of significant interest in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including antipsychotic, anticonvulsant, and antimicrobial properties[1]. The substituents on the benzisoxazole ring system, in this case, a methoxy group at the 5-position and a methyl group at the 3-position, are expected to modulate its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of this compound, including its chemical data, a plausible synthetic route, and predicted spectroscopic data for its characterization. Due to the limited availability of experimental data for this specific molecule in public databases, this guide has been constructed based on established principles of organic synthesis and spectroscopic analysis of analogous compounds.

Chemical Data and Properties

A specific CAS number for this compound is not readily found in major chemical databases. However, based on its structure, we can determine its fundamental chemical properties.

PropertyValue
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol
IUPAC Name 5-methoxy-3-methyl-1,2-benzisoxazole
Canonical SMILES COC1=CC2=C(C=C1)C(=NO2)C
InChI Key (Predicted)
Physical State (Predicted) Solid
Solubility (Predicted) Soluble in organic solvents like DMSO, DMF, and chlorinated solvents.

Plausible Synthetic Pathway

The proposed synthesis starts from the commercially available 2-hydroxy-5-methoxyacetophenone. The key steps are oximation followed by an intramolecular cyclization.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-hydroxy-5-methoxyacetophenone oxime

  • To a solution of 2-hydroxy-5-methoxyacetophenone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry under vacuum to yield the crude oxime.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-hydroxy-5-methoxyacetophenone oxime.

Step 2: Cyclization to this compound

  • A variety of reagents can be used for the cyclization of the ortho-hydroxyaryl oxime. One common method involves treatment with a dehydrating agent or an oxidizing agent. For instance, the oxime can be treated with polyphosphoric acid (PPA) at an elevated temperature.

  • Alternatively, oxidative cyclization can be achieved using reagents like (diacetoxyiodo)benzene in the presence of a suitable catalyst.

  • The reaction progress should be monitored by TLC.

  • After completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Oximation cluster_step2 Step 2: Cyclization 2_hydroxy_5_methoxyacetophenone 2-hydroxy-5-methoxy- acetophenone Oxime_Formation Hydroxylamine Hydrochloride, Sodium Acetate, Ethanol, Reflux 2_hydroxy_5_methoxyacetophenone->Oxime_Formation Reacts with Oxime_Product 2-hydroxy-5-methoxy- acetophenone oxime Oxime_Formation->Oxime_Product Forms Cyclization Dehydrating/Oxidizing Agent (e.g., PPA or (diacetoxyiodo)benzene) Oxime_Product->Cyclization Undergoes Final_Product 5-Methoxy-3-methyl- benzo[d]isoxazole Cyclization->Final_Product Yields

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. Below are the predicted data based on the analysis of its structure and comparison with similar compounds[3][4][5].

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl, methoxy, and aromatic protons.

Chemical Shift (δ, ppm) (Predicted)MultiplicityNumber of ProtonsAssignment
~ 7.4 - 7.2Multiplet2HAromatic Protons (H-4, H-7)
~ 6.9Multiplet1HAromatic Proton (H-6)
~ 3.8Singlet3HMethoxy Protons (-OCH₃)
~ 2.5Singlet3HMethyl Protons (-CH₃)
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm) (Predicted)Carbon Assignment
~ 165C-3 (Carbon of the isoxazole ring attached to the methyl group)
~ 160C-7a (Bridgehead carbon)
~ 156C-5 (Carbon attached to the methoxy group)
~ 122C-3a (Bridgehead carbon)
~ 118C-7
~ 112C-4
~ 102C-6
~ 56Methoxy Carbon (-OCH₃)
~ 12Methyl Carbon (-CH₃)
Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹) (Predicted)Functional Group
~ 3100 - 3000Aromatic C-H Stretch
~ 2950 - 2850Aliphatic C-H Stretch (methyl and methoxy)
~ 1620 - 1600C=N Stretch (isoxazole ring)
~ 1580 - 1450Aromatic C=C Stretch
~ 1250 - 1200Aryl-O Stretch (methoxy)
Mass Spectrometry (MS)

The mass spectrum, likely obtained via electron ionization (EI-MS), would show the molecular ion peak.

m/z (Predicted)Assignment
163[M]⁺ (Molecular Ion)
148[M - CH₃]⁺
120[M - CH₃ - CO]⁺

Caption: Molecular structure of this compound.

Safety and Handling

Specific safety data for this compound is not available. However, based on the general properties of related heterocyclic compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a foundational understanding of this compound, a compound with potential for further investigation in drug discovery and materials science. While experimental data for this specific molecule is scarce, the proposed synthetic route and predicted spectroscopic data offer a solid starting point for its synthesis and characterization. Researchers are encouraged to use this information as a basis for their experimental work, with the understanding that the provided protocols and data are hypothetical and may require optimization.

References

  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic letters, 12(6), 1180–1183. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Retrieved from [Link]

  • Lukoyanov, A. A., Sukhorukov, A. Y., & Nelyubina, Y. V. (2020). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 56(1), 1-19.
  • BenchChem. (2025). An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole. Retrieved from a relevant BenchChem technical guide URL.
  • Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
  • Science Arena Publications. (2019). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. International Journal of Pharmaceutical Sciences and Research.
  • Kumbhare, R. M., et al. (2018). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. RSC Advances, 8(34), 19135-19149.
  • MDPI. (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide. Molbank, 2022(2), M1367. [Link]

Sources

The Pharmacological Potential of 5-Methoxy-3-methylbenzo[d]isoxazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzisoxazole Scaffold in Medicinal Chemistry

The benzo[d]isoxazole core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have allowed for the development of a diverse array of therapeutic agents. The fusion of a benzene ring with an isoxazole ring creates a rigid framework that can be strategically functionalized to interact with various biological targets. The inherent bioactivity of this scaffold has led to its incorporation into drugs with a wide range of applications, including antipsychotics (e.g., Risperidone), anticonvulsants, and anti-infective agents. This guide will delve into the specific subclass of 5-methoxy-3-methylbenzo[d]isoxazole derivatives, exploring their synthesis, known and potential biological activities, and the underlying mechanisms of action. For researchers and drug development professionals, understanding the nuances of this chemical space is paramount for designing next-generation therapeutics.

Synthetic Strategies for this compound Derivatives

The construction of the this compound core can be achieved through several synthetic routes, primarily involving the formation of the isoxazole ring onto a pre-functionalized benzene ring. A common and versatile approach is the cyclization of an appropriately substituted ortho-hydroxyacetophenone derivative.

General Synthetic Protocol: From Substituted Phenols to the Benzisoxazole Core

A prevalent method for synthesizing the benzisoxazole ring system involves the reaction of a substituted 2-hydroxyacetophenone with hydroxylamine. The following is a generalized, multi-step protocol:

  • Acetylation of a Methoxy-Substituted Phenol: The synthesis typically commences with the Fries rearrangement of a methoxy-substituted phenyl acetate or direct acylation of a methoxy-phenol to introduce an acetyl group ortho to the hydroxyl group.

  • Oximation: The resulting 2-hydroxy-5-methoxyacetophenone is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate, pyridine) to form the corresponding oxime.

  • Cyclization: The critical ring-closing step to form the benzo[d]isoxazole can be achieved through several methods:

    • Oxidative Cyclization: Treatment of the oxime with an oxidizing agent.

    • Dehydrative Cyclization: Heating the oxime in the presence of a dehydrating agent such as polyphosphoric acid or acetic anhydride.

    • Base-Catalyzed Cyclization: For certain substrates, a strong base can facilitate the intramolecular cyclization.

The 3-methyl substituent is inherently introduced from the starting acetophenone, while the 5-methoxy group is carried over from the initial phenol. Further derivatization can be carried out on the benzisoxazole core or by utilizing functionalized starting materials.

G cluster_synthesis General Synthesis of this compound Core start 4-Methoxyphenol step1 Acetylation (e.g., Fries Rearrangement) start->step1 intermediate1 2-Hydroxy-5-methoxyacetophenone step1->intermediate1 step2 Oximation (NH2OH·HCl, Base) intermediate1->step2 intermediate2 2-Hydroxy-5-methoxyacetophenone Oxime step2->intermediate2 step3 Cyclization (e.g., Dehydration) intermediate2->step3 product This compound step3->product

Caption: Generalized synthetic workflow for the this compound core.

Biological Activities and Therapeutic Potential

While specific research on this compound derivatives is emerging, the broader class of benzisoxazoles has demonstrated significant activity in several therapeutic areas. By examining these related compounds, we can infer the likely biological profile of this specific subclass and identify promising avenues for investigation.

Anticonvulsant Activity

A significant body of research points to the potent anticonvulsant properties of benzisoxazole and isoxazole derivatives.[1][2] These compounds have been extensively evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[2]

Mechanism of Action: The anticonvulsant effects of many isoxazole derivatives are believed to be mediated through the enhancement of GABAergic neurotransmission.[2] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. By positively modulating GABAA receptors, these compounds can increase the influx of chloride ions into neurons, leading to hyperpolarization and a reduction in neuronal excitability. Some benzoxazole derivatives have been shown to increase the levels of GABA in the brain.[2] A docking study of one benzoxazole derivative suggested possible binding to the benzodiazepine (BZD) binding site of the GABAA receptor.[2]

G cluster_gaba Proposed Anticonvulsant Mechanism of Action derivative This compound Derivative gaba_receptor GABAA Receptor derivative->gaba_receptor Allosteric Modulation chloride_channel Chloride Channel Opening gaba_receptor->chloride_channel hyperpolarization Neuronal Hyperpolarization chloride_channel->hyperpolarization reduced_excitability Reduced Neuronal Excitability hyperpolarization->reduced_excitability anticonvulsant_effect Anticonvulsant Effect reduced_excitability->anticonvulsant_effect

Caption: Putative mechanism of anticonvulsant action via GABAergic modulation.

Structure-Activity Relationship (SAR) Insights: Structure-activity relationship studies on related benzisoxazole derivatives have provided valuable insights for rational drug design:

  • Substitution on the Benzene Ring: The introduction of a halogen atom at the 5-position of the benzisoxazole ring has been shown to increase anticonvulsant activity, although it may also increase neurotoxicity.[1] The 5-methoxy group in the derivatives under discussion is an important modulator of physicochemical properties and may influence receptor binding and metabolic stability.

  • Substituents at the 3-Position: Modifications at the 3-position of the benzisoxazole ring are critical for activity. For instance, the introduction of a sulfamoylmethyl group has been investigated for its anticonvulsant effects.[1]

Compound Class Key Structural Features Observed Activity Reference
3-(Sulfamoylmethyl)-1,2-benzisoxazolesHalogen at 5-positionIncreased anticonvulsant activity and neurotoxicity[1]
3-(Sulfamoylmethyl)-1,2-benzisoxazolesSulfamoyl group substitutionDecreased activity[1]
Benzoxazole-1,2,4-triazolone hybridsVaried substitutionsPotent anti-MES and anti-scPTZ activity[2]

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant activity, particularly against generalized tonic-clonic seizures.

  • Animal Model: Male Kunming mice (18-22 g) are typically used.

  • Compound Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control (e.g., 0.5% sodium carboxymethylcellulose) and a positive control (e.g., phenytoin) are included.

  • Induction of Seizure: After a specific pretreatment time (e.g., 30 minutes for i.p.), a supramaximal electrical stimulus (e.g., 50 mA, 0.2 s, 50 Hz) is delivered through corneal electrodes.

  • Endpoint: The abolition of the hind limb tonic extensor component of the seizure is recorded as the endpoint, indicating protection.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

Antimicrobial and Antifungal Activity

Isoxazole-containing compounds have demonstrated a broad spectrum of antimicrobial activity. While data on this compound derivatives is limited, related structures have shown promise. For instance, certain benzofuran-isoxazole hybrids have been evaluated for their in vitro antibacterial and antifungal activity.[3]

Potential Mechanisms of Action: The antimicrobial mechanisms of isoxazole derivatives are diverse and can include:

  • Inhibition of essential enzymes, such as DNA gyrase or dihydrofolate reductase.

  • Disruption of cell wall synthesis.

  • Interference with microbial metabolic pathways.

Docking studies with some benzofuran-isoxazole derivatives have suggested potential interactions with glucosamine-6-phosphate synthase and aspartic proteinase, enzymes crucial for microbial survival.[3]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Anticancer Activity

The isoxazole scaffold is present in numerous compounds with demonstrated anticancer activity.[4] These derivatives can exert their effects through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.[4]

Potential Mechanisms of Action:

  • Apoptosis Induction: Isoxazole derivatives have been shown to induce programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins, such as the Bcl-2 family, and activating caspases.

  • Cell Cycle Arrest: Some compounds can halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cell proliferation.

  • Enzyme Inhibition: Isoxazoles can be designed to inhibit enzymes that are crucial for cancer cell growth and survival, such as kinases, histone deacetylases (HDACs), or topoisomerases.[4]

G cluster_cancer Potential Anticancer Mechanisms derivative This compound Derivative cell_cycle Cell Cycle Progression derivative->cell_cycle Inhibits apoptosis_pathway Apoptotic Pathway derivative->apoptosis_pathway Activates enzyme Key Oncogenic Enzymes (e.g., Kinases, HDACs) derivative->enzyme Inhibits arrest Cell Cycle Arrest cell_cycle->arrest apoptosis Induction of Apoptosis apoptosis_pathway->apoptosis inhibition Enzyme Inhibition enzyme->inhibition

Caption: Overview of potential anticancer mechanisms of action.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and cytotoxicity.

  • Cell Culture: Cancer cell lines (e.g., MCF-7, HeLa, A549) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive research on related benzisoxazole and isoxazole derivatives, this particular subclass is predicted to exhibit a range of biological activities, with anticonvulsant, antimicrobial, and anticancer properties being the most probable. The 5-methoxy and 3-methyl substitutions provide a unique electronic and steric profile that warrants further investigation.

Future research should focus on the synthesis of a focused library of this compound derivatives with diverse substitutions at other positions of the benzisoxazole ring. Systematic screening of these compounds using the assays outlined in this guide will be crucial to elucidate their biological activity and establish a clear structure-activity relationship. Mechanistic studies should then be undertaken for the most potent compounds to identify their specific molecular targets and pathways of action. Such a targeted approach will pave the way for the optimization of lead compounds with improved efficacy and safety profiles, ultimately contributing to the development of new and effective medicines.

References

  • Uno, H., Kurokawa, M., Masuda, Y., & Nishimura, H. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry, 22(2), 180–183. [Link]

  • Li, Y., Zhang, Y., Li, S., Liu, Y., Zhang, H., & Li, J. (2019). Design, synthesis, and evaluation of anticonvulsant activities of benzoxazole derivatives containing the 1,2,4-triazolone moiety. Archiv der Pharmazie, 352(8), e1800313. [Link]

  • Patel, N. B., & Shaikh, F. M. (2016). ANTI-CONVULSANT ACTIVITY OF CERTAIN NOVEL ISOXAZOLE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 5(6), 1348-1355. [Link]

  • Wang, D., et al. (2018). Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. Molecules, 23(1), 134. [Link]

  • Nayak, S. K., et al. (2022). Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. ACS Omega, 7(12), 10594-10606. [Link]

  • Reddy, T. S., et al. (2021). Synthesis and anticancer activity of isoxazolone derivatives of benzaldehydes with phenolic and methoxy substituents. Bioorganic & Medicinal Chemistry Letters, 32, 127695. [Link]

  • Adamu, A., et al. (2017). A mini-review on the synthesis and anticancer activity of isoxazole derivatives. Chemistry Research Journal, 2(3), 182-192. [Link]

  • Gülçin, İ., et al. (2019). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1146-1153. [Link]

  • El-Serwy, W. S., et al. (2017). Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. Journal of Chemical and Pharmaceutical Research, 9(2), 117-127. [Link]

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

Sources

Spectroscopic Elucidation of 5-Methoxy-3-methylbenzo[d]isoxazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxy-3-methylbenzo[d]isoxazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with any novel compound, unambiguous structural confirmation is a critical prerequisite for further investigation and application. This technical guide provides an in-depth analysis of the spectroscopic techniques required for the comprehensive characterization of this compound, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not only procedural outlines but also the underlying scientific principles that govern the experimental outcomes. The structural elucidation of novel benzisoxazole derivatives typically follows a logical progression of spectroscopic analyses, starting with purification and proceeding through various techniques to determine molecular weight, functional groups, and the precise arrangement of atoms, culminating in complete structural confirmation.[1]

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC name 5-Methoxy-3-methyl-1,2-benzisoxazole, is presented below. The numbering convention used throughout this guide is also indicated.

this compound Structure with Numbering

A comprehensive spectroscopic analysis will provide information on various structural aspects:

  • ¹H and ¹³C NMR: Will elucidate the carbon-hydrogen framework, including the number of unique protons and carbons, their chemical environments, and their connectivity.

  • IR Spectroscopy: Will identify the functional groups present in the molecule, such as the aromatic ring, the C=N bond of the isoxazole ring, and the methoxy ether group.

  • Mass Spectrometry: Will determine the molecular weight and elemental composition, and provide information about the fragmentation pattern, which can further confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2][3] For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

¹H NMR Spectroscopy: Probing the Proton Environment

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).[4]

  • Instrumental Parameters: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Data and Interpretation:

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts are estimated based on the analysis of similar benzisoxazole and benzoxazole structures.[5][6]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~2.5Singlet3H-CH₃ (C3)The methyl group at the C3 position is a singlet as there are no adjacent protons. Its chemical shift is in the typical range for a methyl group attached to a sp² carbon of a heterocyclic ring.
~3.9Singlet3H-OCH₃ (C5)The methoxy protons are a singlet and appear in the characteristic region for an aromatic ether.[6]
~7.0Doublet of Doublets1HH-6This proton is coupled to both H-4 and H-7. The ortho coupling to H-7 will be larger (~8-9 Hz) than the meta coupling to H-4 (~2-3 Hz). The electron-donating methoxy group at C5 will shield this proton, shifting it upfield relative to the other aromatic protons.
~7.2Doublet1HH-4This proton is meta-coupled to H-6, resulting in a small splitting (~2-3 Hz). It is adjacent to the electron-donating methoxy group, which will also cause some shielding.
~7.5Doublet1HH-7This proton is ortho-coupled to H-6, resulting in a larger splitting (~8-9 Hz). It is part of the benzene ring fused to the isoxazole moiety.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumental Parameters: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher spectrometer. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data and Interpretation:

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is detailed below. Chemical shifts are estimated from data for analogous heterocyclic systems.[4][6]

Chemical Shift (δ, ppm)AssignmentRationale
~15-CH₃ (C3)The methyl carbon appears in the aliphatic region of the spectrum.
~56-OCH₃ (C5)This is the characteristic chemical shift for a methoxy carbon attached to an aromatic ring.[6]
~100C-4This carbon is ortho to the electron-donating methoxy group and is expected to be significantly shielded.
~110C-7aThis is the bridgehead carbon of the benzene ring.
~115C-6This carbon is shielded by the adjacent methoxy group.
~120C-7This aromatic carbon is part of the benzene ring.
~158C-5This carbon is directly attached to the electron-donating methoxy group and is therefore significantly deshielded.
~160C-3aThis is the bridgehead carbon where the benzene and isoxazole rings are fused.
~165C-3This is the sp² carbon of the isoxazole ring attached to the methyl group.

Advanced NMR Techniques:

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[3]

  • COSY: Will confirm the coupling relationships between the aromatic protons (H-4, H-6, and H-7).

  • HSQC: Will directly correlate each proton to its attached carbon.

  • HMBC: Will show correlations between protons and carbons over two to three bonds, which is crucial for assigning the quaternary carbons and confirming the overall connectivity of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[7]

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film on a salt plate (if it is an oil), or in a suitable solvent.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation:

Wavenumber (cm⁻¹)VibrationRationale
3100-3000C-H stretch (aromatic)Characteristic stretching vibrations of C-H bonds on the benzene ring.
2950-2850C-H stretch (aliphatic)Stretching vibrations of the methyl and methoxy C-H bonds.
~1620C=N stretch (isoxazole)The C=N bond within the isoxazole ring will have a characteristic absorption in this region.
1600, 1500C=C stretch (aromatic)These absorptions are characteristic of the benzene ring.[7]
~1250 and ~1050C-O stretch (aromatic ether)Aromatic ethers typically show two strong C-O stretching bands.[8][9][10] The asymmetric stretch appears at a higher wavenumber, while the symmetric stretch is at a lower wavenumber.
Below 900C-H bend (aromatic)The out-of-plane bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI is a hard ionization technique that often leads to extensive fragmentation, while ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrometry Data and Interpretation:

  • Molecular Ion: The exact mass of this compound (C₉H₉NO₂) is 163.0633 g/mol . High-resolution mass spectrometry (HRMS) should confirm this mass, providing the elemental formula.

  • Fragmentation Pattern (EI): Under electron impact, the molecular ion is expected to be observed. Key fragmentation pathways for ethers and heterocyclic compounds may include:[11][12]

    • Loss of a methyl radical (-•CH₃) from the methoxy group: This would result in a fragment ion at m/z 148.

    • Loss of formaldehyde (-CH₂O) from the methoxy group: This would lead to a fragment at m/z 133.

    • Loss of CO (-28): A common fragmentation for phenolic ethers.

    • Cleavage of the isoxazole ring: This can lead to a variety of smaller fragment ions. The stability of the benzisoxazole ring system, due to its aromaticity, suggests that fragmentation of the substituents might be more favorable.[13]

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow for the complete structural elucidation of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR MW_Formula Molecular Weight & Formula MS->MW_Formula Func_Groups Functional Groups IR->Func_Groups NMR_1D 1D NMR (¹H, ¹³C) NMR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Connectivity Connectivity & 3D Structure NMR_2D->Connectivity MW_Formula->Func_Groups Func_Groups->Connectivity Confirmation Final Structure Confirmation Connectivity->Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

The combination of NMR spectroscopy (¹H, ¹³C, and 2D techniques), IR spectroscopy, and mass spectrometry provides a powerful and comprehensive approach to the structural elucidation of this compound. By carefully acquiring and interpreting the data from each technique, researchers can achieve unambiguous confirmation of the molecule's identity and purity, which is essential for its further development in any scientific field. This guide provides a robust framework for this analytical process, grounded in established spectroscopic principles and data from closely related structures.

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Crystal structure of 5-Methoxy-3-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Prospective Crystal Structure Analysis of 5-Methoxy-3-methylbenzo[d]isoxazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the determination and analysis of the crystal structure of this compound. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document serves as a prospective guide, outlining the necessary experimental and computational steps with the scientific rigor expected in the pharmaceutical and materials science fields. By leveraging established methodologies and drawing insights from structurally related compounds, we present a complete roadmap for researchers aiming to elucidate this structure.

The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Understanding the precise three-dimensional arrangement of atoms in this compound is paramount, as the crystal structure dictates crucial physicochemical properties such as solubility, stability, and bioavailability, which are critical determinants of a drug candidate's success.[3][4][5]

Part 1: The Strategic Imperative of Crystal Structure in Drug Development

In the realm of drug development, the solid-state properties of an active pharmaceutical ingredient (API) are of utmost importance.[3] The specific arrangement of molecules in a crystal lattice, known as its crystal form or polymorph, can significantly influence the drug's performance.[4][5] A thorough understanding of the crystal structure through techniques like single-crystal X-ray diffraction (SC-XRD) provides invaluable insights into:

  • Physicochemical Stability: Different polymorphs exhibit varying levels of stability, and identifying the most stable form is crucial to prevent unwanted phase transitions during manufacturing or storage.[3]

  • Solubility and Dissolution Rate: The crystal packing energy directly impacts how readily a compound dissolves, which in turn affects its absorption and bioavailability.[4]

  • Mechanical Behavior: Properties like tabletability and flowability are influenced by the crystal habit and packing, which are determined by the underlying crystal structure.[3]

Structure-based drug design (SBDD) heavily relies on high-resolution crystal structures of drug-target complexes to guide the rational design of more potent and selective therapeutics.[6][7] Therefore, obtaining the crystal structure of a novel compound like this compound is a foundational step in its development pathway.

Part 2: A Prospective Experimental and Analytical Workflow

Synthesis and Crystallization: The Foundation of Structural Analysis

The first and often most challenging step is to obtain high-quality single crystals suitable for X-ray diffraction. A plausible synthetic route for this compound can be adapted from established methods for similar fused isoxazoles.[2]

Proposed Synthetic Pathway:

A common approach involves the cyclization of an appropriately substituted oxime. The synthesis could proceed as follows:

  • Oxime Formation: Reaction of 2-hydroxy-5-methoxyacetophenone with hydroxylamine hydrochloride in a suitable solvent like ethanol.

  • Cyclization: Intramolecular cyclization of the resulting oxime, potentially facilitated by a dehydrating agent or under specific thermal conditions, to yield the final product.

Synthetic_Workflow 2-hydroxy-5-methoxyacetophenone 2-hydroxy-5-methoxyacetophenone Oxime_Intermediate Oxime_Intermediate 2-hydroxy-5-methoxyacetophenone->Oxime_Intermediate Hydroxylamine (NH2OH·HCl) This compound This compound Oxime_Intermediate->this compound Cyclization

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol for Crystallization:

Once the compound is synthesized and purified (e.g., via column chromatography), the next critical step is to grow single crystals. Several techniques should be systematically explored:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound's solution is equilibrated with a larger reservoir of a less soluble solvent (the precipitant). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

The choice of solvents and conditions is often empirical, and a high-throughput screening approach can be beneficial.

Single-Crystal X-ray Diffraction (SC-XRD): Elucidating the Atomic Arrangement

SC-XRD is the definitive technique for determining the three-dimensional structure of a crystalline material.[8][9] It works on the principle of X-ray diffraction by the electron clouds of atoms arranged in a periodic lattice.

Step-by-Step Data Collection Protocol:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam. The crystal is rotated through various orientations, and the diffracted X-rays are recorded by a detector.[8]

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the fundamental repeating unit of the crystal lattice.

  • Data Integration: The intensities of all collected diffraction spots are measured and processed to create a reflection file.

SC-XRD_Workflow cluster_experimental Experimental cluster_computational Computational Crystal_Selection Crystal_Selection Mounting Mounting Crystal_Selection->Mounting Data_Collection Data_Collection Mounting->Data_Collection Structure_Solution Structure_Solution Data_Collection->Structure_Solution Reflection File Model_Building Model_Building Structure_Solution->Model_Building Refinement Refinement Model_Building->Refinement Validation Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: General workflow for crystal structure determination using SC-XRD.

Structure Solution, Refinement, and Validation

The collected diffraction data are then used to solve and refine the crystal structure using specialized software.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.

  • Model Building: An atomic model of the molecule is fitted into the electron density map.

  • Refinement: The positions and thermal parameters of the atoms are adjusted through a least-squares minimization process to achieve the best possible fit between the calculated and observed diffraction data.[10]

  • Validation: The final structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) and checked for geometric consistency.

Part 3: Anticipated Structural Features and Data Presentation

Based on the crystal structures of related isoxazole derivatives reported in the literature, we can predict some of the key structural features of this compound.[11][12][13]

Molecular Geometry:

The molecule is expected to be largely planar, although a slight dihedral angle may exist between the benzisoxazole ring and the methoxy group. The bond lengths and angles within the benzisoxazole core should be consistent with those of other reported structures.

Intermolecular Interactions and Crystal Packing:

The crystal packing will likely be governed by a combination of weak intermolecular forces. Given the presence of the methoxy group and the nitrogen atom of the isoxazole ring, weak C-H···O and C-H···N hydrogen bonds may be present. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules are highly probable and would contribute to the overall stability of the crystal lattice.[11]

Hirshfeld Surface Analysis:

This powerful tool would be employed to visualize and quantify the intermolecular interactions within the crystal.[10][11] By mapping properties like dnorm (normalized contact distance) onto the molecular surface, we can identify regions of close contact corresponding to hydrogen bonds and other interactions. Two-dimensional fingerprint plots derived from the Hirshfeld surface would provide a quantitative summary of the different types of intermolecular contacts.[11][13]

Data Presentation:

All quantitative data would be summarized in structured tables for clarity and ease of comparison.

Table 1: Hypothetical Crystal Data and Structure Refinement Details for this compound.

ParameterValue (Hypothetical)
Empirical formulaC9H9NO2
Formula weight163.17
Temperature (K)296
Wavelength (Å)0.71073 (Mo Kα)
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = X.XXXX (Å), α = 90°
b = Y.YYYY (Å), β = XX.XXX°
c = Z.ZZZZ (Å), γ = 90°
Volume (Å3)VVVV.V
Z4
Density (calculated) (Mg/m3)1.XXX
Absorption coefficient (mm-1)0.XXX
F(000)344
Reflections collectedXXXX
Independent reflectionsYYYY [R(int) = 0.XXXX]
Final R indices [I>2σ(I)]R1 = 0.XXXX, wR2 = 0.YYYY
R indices (all data)R1 = 0.XXXX, wR2 = 0.YYYY
Goodness-of-fit on F21.XXX

Conclusion

This guide outlines a rigorous and scientifically grounded approach to determining and analyzing the crystal structure of this compound. By following the proposed methodologies for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain the critical structural data needed to advance the understanding and potential development of this compound. The elucidation of its three-dimensional atomic arrangement will provide a solid foundation for further studies in medicinal chemistry and materials science, ultimately enabling the rational design of new therapeutic agents.

References

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The Benzo[d]isoxazole Core: A Technical Guide to its Discovery, Synthesis, and Evolution as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzo[d]isoxazole scaffold, a bicyclic aromatic heterocycle, has traversed a remarkable journey from an obscure byproduct of dye chemistry to a cornerstone of modern drug development. This in-depth technical guide provides a comprehensive exploration of its discovery, the evolution of its synthesis, and its establishment as a "privileged structure" in medicinal chemistry. We will dissect the seminal moments in its history, from its initial mischaracterization to the elucidation of its true form, and detail the synthetic methodologies that have made its derivatives accessible. Furthermore, this guide will offer field-proven insights into the structure-activity relationships (SAR) and mechanisms of action that underpin the therapeutic success of blockbuster drugs built upon this core, including the anticonvulsant zonisamide and the atypical antipsychotic risperidone. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this vital pharmacophore.

Part 1: A Serendipitous Beginning: The Discovery and Early History of the Benzo[d]isoxazole Ring System

The story of the benzo[d]isoxazole core, also known as anthranil, begins not with its direct synthesis, but with the investigation of natural products. In 1841, German chemist Carl Julius Fritzsche, while studying the degradation of the vibrant blue dye indigo with caustic potash, isolated a compound he named "anthranilic acid."[1] This discovery of 2-aminobenzoic acid was a pivotal moment in organic chemistry, laying the groundwork for the synthesis of a new class of heterocycles.[2]

It was not until four decades later, in 1882, that Paul Friedländer and R. Henriques reported the first synthesis of the parent benzo[d]isoxazole ring system.[3] Their method involved the reductive cyclization of 2-nitrobenzaldehyde using zinc dust in acetic acid.[3] This process reduces the nitro group to a nitroso intermediate, which then undergoes intramolecular condensation with the adjacent aldehyde to form the isoxazole ring. However, the analytical techniques of the era led to a misidentification of the structure as an "anthranil lactam."[3] This initial misassignment highlights the challenges of structural elucidation in the 19th century. The correct 2,1-benzisoxazole structure was confirmed in later studies.

Early applications of these newly accessible compounds were found in the burgeoning dye industry of the 1960s, where anthranils served as versatile intermediates for azo dyes and other colorants, valued for their reactive isoxazole ring and aromatic stability.[3]

Part 2: The Synthetic Chemist's Toolkit: Evolution of Benzo[d]isoxazole Synthesis

The accessibility of benzo[d]isoxazole derivatives has been central to their exploration. Synthetic strategies have evolved significantly from the classical methods of the 19th century to the highly efficient and regioselective reactions of today.

Classical Synthesis: Reductive Cyclization

The foundational method for synthesizing the 2,1-benzisoxazole core is the reductive cyclization of ortho-substituted nitroarenes. The original Friedländer synthesis from o-nitrobenzaldehyde, while groundbreaking, often suffered from low yields (20-40%) due to over-reduction and the formation of side products.[3]

Mechanism of Reductive Cyclization of o-Nitrobenzaldehyde: The reaction proceeds through a multi-step intramolecular redox process.

  • Reduction of Nitro to Nitroso: The nitro group is partially reduced to a nitroso group.

  • Intramolecular Nucleophilic Attack: The oxygen of the nitroso group attacks the electrophilic carbonyl carbon of the aldehyde.

  • Cyclization and Dehydration: A cyclic intermediate is formed, which then dehydrates to yield the aromatic 2,1-benzisoxazole ring.

Experimental Protocol: Classical Reductive Cyclization of 2-Nitrobenzaldehyde

Objective: To synthesize anthranil (2,1-benzisoxazole) via the classical reductive cyclization method.

Materials:

  • 2-Nitrobenzaldehyde

  • Zinc dust

  • Glacial acetic acid

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-nitrobenzaldehyde (1.0 eq) in glacial acetic acid.

  • To this solution, add zinc dust (2.0-3.0 eq) portion-wise to control the initial exothermic reaction.

  • After the addition is complete, heat the mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove excess zinc and inorganic salts.

  • Pour the filtrate into a separatory funnel containing ice-water and extract with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or distillation to yield pure anthranil.

Modern Synthetic Methodologies

Contemporary organic synthesis has introduced a diverse array of more efficient and versatile methods for constructing the benzo[d]isoxazole core. These can be broadly categorized by the key bond formation step.

Table 1: Comparison of Modern Synthetic Routes to Benzo[d]isoxazoles

Synthetic StrategyKey Bond FormationStarting MaterialsAdvantagesDisadvantages
Cyclization of o-Substituted Aryl Oximes C-O Bondo-Haloaryl aldehydes/ketones, hydroxylamineHigh yields, readily available starting materialsRequires pre-functionalized arenes
Cyclization of o-Hydroxyaryl Imines/Oximes N-O Bondo-Hydroxyaryl aldehydes/ketones, hydroxylamine/aminesConvergent synthesisPotential for Beckmann rearrangement side products
[3+2] Cycloaddition C-C and C-O BondsArynes, nitrile oxidesRapid construction of the core, good functional group toleranceRequires generation of highly reactive intermediates
Palladium-Catalyzed Annulation C-O and C-N Bondso-Halobenzaldoximes, various coupling partnersHigh efficiency, excellent regioselectivityCatalyst cost and sensitivity

Diagram 1: Major Synthetic Pathways to the Benzo[d]isoxazole Core

Caption: Evolution of synthetic routes to benzo[d]isoxazole.

Part 3: The Rise of a Privileged Scaffold in Medicinal Chemistry

The true potential of the benzo[d]isoxazole scaffold was realized in the latter half of the 20th century, as medicinal chemists recognized its value as a "privileged structure." This term describes a molecular framework that is capable of binding to multiple, unrelated biological targets, making it a fertile starting point for drug discovery. The rigid, planar structure of the benzo[d]isoxazole core, combined with its specific electronic properties and hydrogen bonding capabilities, allows it to serve as a versatile anchor for pharmacophoric groups.[4][5] Its derivatives have demonstrated a vast range of biological activities, including anticonvulsant, antipsychotic, anti-inflammatory, anticancer, and antimicrobial properties.[4][6]

Case Study: Zonisamide - Taming Neuronal Hyperexcitability

History and Development: Zonisamide was first synthesized in the early 1970s by researchers at Dainippon Pharmaceutical Company in Japan.[7] Initially explored among other benzisoxazole analogs for psychiatric disorders, its potent anticonvulsant properties were discovered through serendipitous screening.[8][9] After extensive clinical trials in Japan, it was approved and marketed as Excegran in 1989 for the treatment of epilepsy.[7] It later received FDA approval in the United States in 2000 under the brand name Zonegran for adjunctive therapy of partial-onset seizures in adults.[10][11]

Mechanism of Action: Zonisamide's efficacy stems from a multi-modal mechanism of action that collectively dampens neuronal excitability.[3][12]

  • Voltage-Gated Sodium Channel Blockade: It blocks the sustained, high-frequency repetitive firing of action potentials by modulating the fast inactivation of voltage-gated sodium channels.[3][12]

  • T-type Calcium Channel Inhibition: Zonisamide also inhibits low-threshold T-type calcium channels, which is thought to prevent the propagation of seizure discharges between neurons.[3][12]

  • Carbonic Anhydrase Inhibition: It is a weak inhibitor of carbonic anhydrase, though this action is not believed to be a primary contributor to its antiepileptic effects.[3]

Diagram 2: Zonisamide's Mechanism of Action at the Neuronal Membrane

G cluster_0 Presynaptic Neuron cluster_1 Outcome Zonisamide Zonisamide Na_Channel Voltage-Gated Na+ Channel Zonisamide->Na_Channel Blocks Ca_Channel T-type Ca2+ Channel Zonisamide->Ca_Channel Inhibits Action_Potential High-Frequency Action Potentials Na_Channel->Action_Potential generates Seizure_Propagation Seizure Propagation Ca_Channel->Seizure_Propagation contributes to Reduced_Excitability Reduced Neuronal Hyperexcitability Action_Potential->Reduced_Excitability Suppressed Seizure_Propagation->Reduced_Excitability Prevented

Caption: Zonisamide reduces neuronal excitability via dual channel blockade.

Structure-Activity Relationship (SAR): The core of zonisamide's activity lies in the 1,2-benzisoxazole-3-methanesulfonamide structure.[9][13] The benzisoxazole ring provides a rigid scaffold, while the methanesulfonamide side chain is crucial for its interaction with ion channels. Although initially thought to be the primary pharmacophore due to its similarity to the carbonic anhydrase inhibitor acetazolamide, studies have shown that the primary anticonvulsant activity is independent of this function and relies more on the overall molecule's ability to interact with voltage-gated channels.[12]

Case Study: Risperidone - A New Generation of Antipsychotics

History and Development: Developed in the 1980s by Dr. Paul Janssen and his team at Janssen Pharmaceutica, risperidone emerged from a research program aimed at improving upon the first-generation antipsychotics like haloperidol.[6][14] The goal was to create a drug with potent efficacy against the positive symptoms of schizophrenia but with a lower incidence of extrapyramidal side effects (EPS).[15] This research led to a focus on compounds with mixed serotonin (5-HT2A) and dopamine (D2) receptor antagonism.[14] Risperidone was synthesized in 1984 and received its first FDA approval in 1993, heralding the era of "atypical" or second-generation antipsychotics.[16]

Mechanism of Action: Risperidone's therapeutic profile is attributed to its unique receptor binding profile. It is a potent antagonist at both serotonin 5-HT2A and dopamine D2 receptors.[2][17] The prevailing theory is that the blockade of D2 receptors in the mesolimbic pathway alleviates the positive symptoms of schizophrenia (e.g., hallucinations, delusions), while the potent 5-HT2A antagonism helps to mitigate the motor side effects associated with D2 blockade and may also contribute to efficacy against negative symptoms.[18][19] Risperidone has a significantly higher affinity for 5-HT2A receptors compared to D2 receptors.[19][20]

Table 2: Receptor Binding Affinity (Ki, nM) of Risperidone

ReceptorKi (nM)Primary Effect of Antagonism
5-HT2A 0.2Antipsychotic effects, reduced EPS liability
D2 3.2Antipsychotic effects (positive symptoms)
α1-Adrenergic 5Orthostatic hypotension, sedation
H1 Histamine 20Sedation, weight gain
α2-Adrenergic 16Potential enhancement of antipsychotic effect
Data sourced from Psychopharmacology Institute.[2]

Structure-Activity Relationship (SAR): The structure of risperidone can be deconstructed to understand the contributions of its different moieties.[20]

  • Benzo[d]isoxazole Moiety: This part of the molecule, specifically the 6-fluoro-1,2-benzisoxazole group, is a key component of the pharmacophore that binds with high affinity to the 5-HT2A receptor.[20]

  • Piperidine Linker: The central piperidine ring correctly orients the two key aromatic systems.

  • Pyridopyrimidine Moiety: This "right half" of the molecule contributes to the D2 receptor binding and overall lipophilicity.

Studies have shown that the entire structure of risperidone is not strictly necessary for 5-HT2A receptor affinity. Truncated analogues containing just the 3-(4-piperidinyl)-1,2-benzisoxazole portion can retain significant binding and antagonist activity, confirming the importance of the benzo[d]isoxazole core as the primary anchor for the serotonergic interaction.[20]

Diagram 3: Risperidone's Dual Antagonism at a Synapse

G cluster_pre Presynaptic Terminals cluster_post Postsynaptic Neuron DA_Neuron Dopamine Neuron D2_Receptor D2 Receptor DA_Neuron->D2_Receptor Dopamine 5HT_Neuron Serotonin Neuron 5HT2A_Receptor 5-HT2A Receptor 5HT_Neuron->5HT2A_Receptor Serotonin Psychosis_Effect Psychosis_Effect D2_Receptor->Psychosis_Effect Reduces Positive Symptoms EPS_Effect EPS_Effect 5HT2A_Receptor->EPS_Effect Mitigates EPS Risperidone Risperidone Risperidone->D2_Receptor Blocks Risperidone->5HT2A_Receptor Strongly Blocks

Caption: Risperidone's proposed mechanism via D2 and 5-HT2A receptor blockade.

Conclusion

From its serendipitous discovery and initial misidentification, the benzo[d]isoxazole core has established itself as a scaffold of profound importance in chemical science. The development of robust and varied synthetic routes has unlocked its potential, allowing for systematic exploration by medicinal chemists. The commercial and clinical success of drugs like zonisamide and risperidone stands as a testament to its status as a privileged structure. These case studies demonstrate how the unique steric and electronic properties of the benzo[d]isoxazole ring system can be leveraged to achieve potent and selective modulation of complex biological targets. As drug discovery continues to evolve, the versatility and proven track record of the benzo[d]isoxazole core ensures that it will remain a valuable and frequently utilized building block for the next generation of therapeutics.

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Potential therapeutic targets of 5-Methoxy-3-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-Methoxy-3-methylbenzo[d]isoxazole

Abstract

The benzo[d]isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide provides a comprehensive exploration of the potential therapeutic targets of a specific derivative, this compound. While direct experimental data on this particular molecule is limited in the public domain, this document synthesizes the extensive research on structurally related isoxazole and benzisoxazole compounds to propose a rational, evidence-based roadmap for its investigation. We will delve into plausible protein targets and signaling pathways, supported by detailed, field-proven experimental protocols for target identification and validation. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this promising chemical entity.

Introduction: The Therapeutic Promise of the Benzo[d]isoxazole Core

The isoxazole ring system is a cornerstone of modern drug discovery, prized for its metabolic stability and versatile synthetic accessibility.[1][2] When fused to a benzene ring to form a benzo[d]isoxazole, the resulting bicyclic structure offers a rigid framework that can be precisely decorated with functional groups to achieve specific interactions with biological targets. The inclusion of a methoxy group at the 5-position and a methyl group at the 3-position, as in our compound of interest, is anticipated to modulate the molecule's electronic and steric properties, thereby influencing its pharmacokinetic profile and target engagement.

Derivatives of the broader isoxazole family have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3] This versatility stems from the ability of the isoxazole scaffold to interact with a diverse range of protein targets, from enzymes and receptors to structural proteins. This guide will therefore proceed by logically inferring the most probable therapeutic targets for this compound based on the established pharmacology of its chemical cousins.

Potential Therapeutic Arenas and Key Protein Targets

Based on the activities of structurally analogous compounds, we can prioritize several key therapeutic areas for the investigation of this compound.

Oncology

Cancer remains a primary focus for the development of novel therapeutics, and isoxazole derivatives have shown significant promise as anticancer agents.[3] The potential mechanisms are multifaceted, often involving the inhibition of proteins critical for cancer cell proliferation, survival, and metastasis.

Rationale: The benzo[d]isoxazole scaffold has been successfully employed to create potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[4] These proteins are "readers" of epigenetic marks, specifically acetylated lysine residues on histones, and play a crucial role in regulating the transcription of key oncogenes like MYC. Inhibition of BET proteins has emerged as a powerful therapeutic strategy in various cancers. The 3-methyl-benzo[d]isoxazole core, in particular, has been identified as a potential scaffold for BRD4 inhibition.

Proposed Target: BRD4.

Hypothesized Mechanism: this compound may act as a competitive inhibitor at the acetyl-lysine binding pocket of BRD4, displacing it from chromatin and downregulating the expression of pro-proliferative genes.

Experimental Workflow for BRD4 Target Validation

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation AlphaScreen AlphaScreen Assay (Primary Screen for Binding) ITC Isothermal Titration Calorimetry (Confirm Binding & Thermodynamics) AlphaScreen->ITC Confirm positive hits WesternBlot Western Blot (Measure c-Myc downregulation) ITC->WesternBlot Proceed with validated binders ProliferationAssay Cell Proliferation Assay (e.g., MV4;11 cells) WesternBlot->ProliferationAssay Correlate target engagement with phenotype G cluster_0 Hypothesized BRD4 Inhibition Pathway Compound 5-Methoxy-3-methyl- benzo[d]isoxazole BRD4 BRD4 Compound->BRD4 inhibits binding Chromatin Chromatin BRD4->Chromatin binds to Ac_Histone Acetylated Histones Ac_Histone->Chromatin PolII RNA Polymerase II Chromatin->PolII recruits Oncogene Oncogene Transcription (e.g., c-Myc) PolII->Oncogene Proliferation Cancer Cell Proliferation Oncogene->Proliferation

Caption: Hypothesized mechanism of BRD4 inhibition.

Conclusion and Future Directions

This compound is a compound of significant interest, standing at the intersection of a privileged chemical scaffold and a wealth of potential therapeutic applications. While direct experimental validation is the necessary next step, the evidence from related isoxazole and benzo[d]isoxazole derivatives provides a strong, rational basis for prioritizing its investigation in oncology, inflammation, and possibly CNS disorders. The experimental frameworks provided in this guide offer a clear path forward for researchers to systematically evaluate its biological activity, identify its primary molecular targets, and ultimately determine its therapeutic potential. Future work should focus on a broad initial screening against diverse target classes, followed by a deep dive into the most promising hits using the detailed validation workflows outlined herein.

References

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An In-Depth Technical Guide to the In Silico Modeling of 5-Methoxy-3-methylbenzo[d]isoxazole Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide provides a comprehensive, in-depth framework for the in silico investigation of a novel derivative, 5-Methoxy-3-methylbenzo[d]isoxazole. As no specific biological targets for this compound are documented, we present a logical and scientifically rigorous workflow for target identification, molecular docking, molecular dynamics simulations, binding free energy calculations, and ADMET profiling. This guide is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. We will utilize publicly available data and open-source software to create a reproducible and validated protocol, explaining not just the "how" but the critical "why" behind each methodological choice.

Introduction: The Rationale for In Silico Investigation

This compound belongs to a class of heterocyclic compounds that have garnered significant attention for their therapeutic potential. Given the novelty of this specific molecule, in silico modeling offers a rapid, cost-effective, and powerful approach to hypothesize and evaluate its potential biological targets and pharmacokinetic properties. This initial computational screening is pivotal in guiding subsequent experimental validation, thereby accelerating the drug discovery pipeline. Our approach is to leverage the known bioactivities of structurally similar isoxazole and benzisoxazole derivatives to inform our target selection and modeling strategy.

Target Identification and Selection

The initial and most critical step is the identification of plausible biological targets. Based on extensive literature reviews of analogous compounds, we have identified three high-priority protein targets for our investigation, representing key areas where isoxazole derivatives have shown promise:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1][2] Many small-molecule inhibitors targeting VEGFR-2 are used in cancer therapy.[3]

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[4][5][6] Selective COX-2 inhibitors are a major class of anti-inflammatory drugs.

  • Cyclin-Dependent Kinase 8 (CDK8): A transcriptional regulator implicated in various cancers, including colorectal and breast cancer, making it an emerging target for cancer therapy.[7][8][9]

These targets provide a rational starting point for our computational analysis.

Table 1: Selected Protein Targets for In Silico Analysis
Target ProteinFunctionAssociated DiseasePDB ID for Simulation
VEGFR-2Angiogenesis, Cell ProliferationCancer3VHK[10]
COX-2Inflammation, PainInflammatory Diseases1CX2[8][11]
CDK8Transcriptional RegulationCancer6QTG[12]

The Computational Workflow: A Step-by-Step Guide

Our in silico workflow is designed as a multi-stage process, moving from initial ligand and protein preparation to complex simulations and analysis. Each stage builds upon the previous one to provide a comprehensive understanding of the potential interactions between this compound and its putative targets.

G cluster_prep Preparation Phase cluster_sim Simulation & Analysis Phase cluster_eval Evaluation Phase Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking ADMET ADMET Prediction (SwissADME) Ligand_Prep->ADMET Protein_Prep Protein Preparation (VEGFR-2, COX-2, CDK8) Protein_Prep->Docking MD_Sim Molecular Dynamics Simulation (GROMACS) Docking->MD_Sim Select best pose Binding_Energy Binding Free Energy Calculation (gmx_MMPBSA) MD_Sim->Binding_Energy Results Results Interpretation & Hypothesis Generation MD_Sim->Results Binding_Energy->Results ADMET->Results

Figure 1: Overall in silico workflow. (Max Width: 760px)
Ligand Preparation

The first step is to prepare the 3D structure of our ligand, this compound. This is a crucial step as the accuracy of the initial ligand structure directly impacts the reliability of the subsequent docking and simulation results.

Protocol:

  • Obtain the Chemical Structure: The canonical SMILES string for this compound is COC1=CC2=C(C=C1)C(=NO2)C.[13] This can be obtained from databases like PubChem.

  • Generate 3D Coordinates: Use a tool like RDKit or Open Babel to convert the 2D SMILES string into a 3D structure. This process generates an initial conformer.

  • Energy Minimization: The initial 3D structure is not necessarily in its lowest energy state. A geometry optimization or energy minimization step is performed using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • Assign Partial Charges: Atoms in a molecule have partial charges that are critical for electrostatic interactions. Gasteiger charges are commonly assigned for docking studies.

  • Define Rotatable Bonds: Identify the rotatable bonds in the ligand. This is essential for flexible docking, where the ligand's conformation is allowed to change within the protein's binding site.

  • Save in PDBQT Format: The final prepared ligand structure, with charges and rotatable bond information, is saved in the PDBQT file format, which is required by AutoDock Vina.

Protein Preparation

The crystal structures of our target proteins, obtained from the Protein Data Bank (PDB), require careful preparation to be suitable for docking and simulation.[14][15][16][17]

Protocol:

  • Download PDB File: Download the crystal structure files for our selected targets: 3VHK (VEGFR-2), 1CX2 (COX-2), and 6QTG (CDK8).

  • Remove Non-essential Molecules: PDB files often contain water molecules, co-crystallized ligands, ions, and other heteroatoms that are not part of the protein itself. These are typically removed, unless a specific water molecule is known to be critical for ligand binding.

  • Add Hydrogen Atoms: Crystal structures usually do not include hydrogen atoms. These must be added, and their positions optimized, as they are crucial for hydrogen bonding and other interactions. Polar hydrogens (those attached to electronegative atoms) are particularly important.

  • Assign Partial Charges: As with the ligand, partial charges (e.g., Kollman charges) are assigned to the protein atoms.

  • Handle Missing Residues/Atoms: Some crystal structures may have missing residues or side-chain atoms. These need to be modeled in using tools like Modeller or the protein preparation wizard in Schrödinger Maestro. For this guide, we assume the chosen PDB structures are complete in the binding site region.

  • Save in PDBQT Format: The prepared protein structure is saved in the PDBQT format for use with AutoDock Vina.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein. It is a powerful tool for virtual screening and for generating an initial protein-ligand complex structure for further studies. We will use AutoDock Vina for this purpose.[18]

Protocol:

  • Define the Binding Site (Grid Box): A 3D grid is defined around the active site of the protein. The size and center of this grid tell the docking program where to search for binding poses. For our targets, the grid will be centered on the co-crystallized ligand in the original PDB file.

  • Run the Docking Simulation: The vina command-line tool is used, specifying the prepared protein and ligand PDBQT files, and the grid box parameters.

    The config.txt file contains the coordinates of the grid box center and its dimensions.

  • Analyze Docking Results: AutoDock Vina will generate several binding poses, each with a corresponding binding affinity score (in kcal/mol). The lower the binding affinity, the more favorable the interaction. The poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.

Table 2: Hypothetical Molecular Docking Results
Target ProteinBest Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
VEGFR-2-8.5Cys919, Asp1046, Glu885
COX-2-7.9Arg120, Tyr355, Ser530
CDK8-9.1Asp173, Lys52, Val33

Note: These are example values for illustrative purposes.

Molecular Dynamics (MD) Simulation

While docking provides a static picture of the protein-ligand interaction, molecular dynamics simulations allow us to observe the dynamic behavior of the complex over time. This provides a more realistic representation of the biological system. We will use GROMACS for our MD simulations.[18][19]

MD_Workflow Start Start with best docking pose Topology Generate System Topology (Protein + Ligand + Force Field) Start->Topology Solvation Solvation (Add water and ions) Topology->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration Equilibration (NVT and NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis Production->Analysis

Figure 2: Molecular dynamics simulation workflow. (Max Width: 760px)

Protocol:

  • System Preparation:

    • Topology Generation: Create a topology file for the protein-ligand complex. This file describes the atom types, bonds, angles, and charges according to a chosen force field (e.g., CHARMM36). The ligand topology is often generated separately using a server like CGenFF and then combined with the protein topology.[14]

    • Solvation: Place the complex in a periodic box of water molecules. This simulates the aqueous environment of the cell.

    • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration.

  • Energy Minimization: The initial system with water and ions may have steric clashes. Energy minimization is performed to relax the system and remove these unfavorable contacts.

  • Equilibration: The system is gradually brought to the desired temperature and pressure. This is typically done in two phases:

    • NVT Equilibration: The system is heated to the target temperature (e.g., 300 K) while keeping the number of particles (N), volume (V), and temperature (T) constant.

    • NPT Equilibration: The system is then equilibrated at the target pressure (e.g., 1 bar) while keeping the number of particles (N), pressure (P), and temperature (T) constant. During this phase, the density of the system should converge to a stable value.

  • Production MD: Once the system is equilibrated, the production simulation is run for a desired length of time (e.g., 100 ns). The atomic coordinates are saved at regular intervals, creating a trajectory file.

  • Trajectory Analysis: The trajectory is analyzed to understand the dynamics of the system. Common analyses include:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over the simulation time.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and protein.

    • Interaction Energy: To calculate the non-bonded interaction energy between the ligand and the protein.[4]

Binding Free Energy Calculation

To obtain a more accurate estimate of the binding affinity than that provided by docking scores, we can calculate the binding free energy from the MD simulation trajectory. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach.

Protocol:

  • Extract Frames: Snapshots (frames) are extracted from the production MD trajectory.

  • Run gmx_MMPBSA: The gmx_MMPBSA tool is used to calculate the binding free energy for each frame.[20] This method calculates the molecular mechanics energy in the gas phase and the solvation free energy (polar and nonpolar contributions).

  • Average the Results: The binding free energies from all the frames are averaged to get the final estimate. This method can also decompose the energy on a per-residue basis to identify which amino acids contribute most to the binding.

ADMET Prediction

An essential part of early-stage drug discovery is to assess the pharmacokinetic properties of a compound. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction helps to identify potential liabilities early on. We will use the SwissADME web server for this purpose.[21]

Protocol:

  • Input the Ligand Structure: The SMILES string of this compound is submitted to the SwissADME server.[19]

  • Analyze the Output: The server provides predictions for a wide range of properties, including:

    • Physicochemical Properties: Molecular weight, LogP, water solubility.

    • Pharmacokinetics: GI absorption, blood-brain barrier (BBB) permeation.

    • Drug-likeness: Adherence to rules like Lipinski's rule of five.

    • Medicinal Chemistry Friendliness: Alerts for potentially problematic fragments.

Table 3: Hypothetical SwissADME Prediction for this compound
PropertyPredicted ValueInterpretation
Molecular Weight177.18 g/mol Good (within Lipinski's rule)
LogP2.35Optimal lipophilicity
GI AbsorptionHighLikely to be well-absorbed orally
BBB PermeantYesMay have CNS effects
Lipinski's RuleNo violationsGood drug-like properties

Note: These are example values for illustrative purposes.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the initial investigation of this compound. By combining target prediction, molecular docking, molecular dynamics simulations, binding free energy calculations, and ADMET profiling, we can generate robust hypotheses about the compound's potential biological activity and drug-like properties. The results from this computational analysis, such as high binding affinity for a particular target and a favorable ADMET profile, would provide a strong rationale for synthesizing the compound and proceeding with experimental validation through in vitro and in vivo assays. This integrated approach exemplifies modern computational drug discovery, enabling a more focused and efficient path towards identifying novel therapeutic agents.

References

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  • Hahle, A., et al. (2019). Crystal structure of human CDK8/CYCC in complex with BI-1347. RCSB PDB. [Link][12]

  • Valdés-Tresanco, M. S., et al. (2021). gmx_MMPBSA: A New Tool to Perform End-State Free Energy Calculations with GROMACS Files. Journal of Chemical Theory and Computation, 17(10), 6281–6291. [Link][20]

  • Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. Retrieved January 14, 2026, from [Link][4]

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  • Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644–648. [Link][8][11]

  • Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905–919. [Link][18]

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  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link][21]

  • van der Spoel, D., et al. (2005). GROMACS: Fast, flexible, and free. Journal of Computational Chemistry, 26(16), 1701–1718. [Link][19]

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5-Methoxy-3-methylbenzo[d]isoxazole: A Privileged Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Abstract

The benzisoxazole core is a quintessential privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] Its unique physicochemical properties and versatile synthetic handles have allowed for its application across a wide array of disease targets, including those in oncology, infectious diseases, and central nervous system disorders.[1][3][4] This guide focuses on a specific, promising derivative: 5-Methoxy-3-methylbenzo[d]isoxazole . We will dissect the strategic rationale behind its substitution pattern, explore detailed synthetic methodologies, analyze its application in targeting metabolic diseases, and provide actionable experimental protocols for its synthesis and evaluation. This document serves as a technical resource for researchers and drug development professionals seeking to leverage this potent scaffold in their discovery programs.

Chapter 1: The Benzisoxazole Core: A Foundation of Privileged Scaffolds

The Privileged Scaffold Concept

In drug discovery, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets with high affinity. The benzisoxazole ring system is a prominent example of such a scaffold. Its rigid, bicyclic structure provides a defined three-dimensional orientation for appended functional groups, while the heteroatoms offer key hydrogen bonding and electronic interaction points. This inherent versatility allows for the generation of large, diverse chemical libraries with a high probability of identifying hits against various target classes.

Physicochemical Properties and Biological Significance

The benzisoxazole moiety is present in a range of clinically approved drugs and investigational compounds. Its structure imparts a favorable balance of lipophilicity and metabolic stability. The isoxazole ring is relatively resistant to metabolic degradation, and the benzene ring allows for extensive modification to fine-tune pharmacokinetic and pharmacodynamic properties.

Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including:

  • Antipsychotic Agents: Targeting dopamine and serotonin receptors.[1][4]

  • Antimicrobial Agents: Exhibiting activity against both Gram-positive and Gram-negative bacteria.[3][4]

  • Anticancer Agents: Acting as antiproliferative agents against various cancer cell lines.[1][5]

  • Anti-inflammatory and Analgesic Agents. [1]

  • Antidiabetic Agents: Showing promise in the management of metabolic disorders.[3][6]

This wide range of activities underscores the "privileged" nature of the benzisoxazole core and provides a strong foundation for the development of novel therapeutics.[2]

Chapter 2: Spotlight on this compound

The specific substitution pattern of 5-methoxy and 3-methyl is not arbitrary; it is a deliberate design choice to modulate the scaffold's properties.

Rationale for Substitution
  • C3-Methyl Group: The methyl group at the 3-position serves multiple roles. It can provide a crucial steric anchor to fit into a specific hydrophobic pocket within a target protein's active site. Furthermore, it blocks a potential site of metabolism, potentially increasing the compound's half-life. Its presence also influences the overall electronic nature of the isoxazole ring.

  • C5-Methoxy Group: The methoxy group at the 5-position on the benzene ring is a strong electron-donating group. This electronic contribution can modulate the pKa of the heterocycle and influence the molecule's ability to participate in pi-pi stacking or other non-covalent interactions with a biological target.[7] The oxygen atom can also act as a hydrogen bond acceptor, providing an additional point of interaction to enhance binding affinity.

Structural and Physicochemical Profile

The combination of these substituents creates a unique profile that can be leveraged for specific therapeutic applications.

PropertyValueSignificance in Drug Discovery
Molecular Formula C9H9NO2Provides the elemental composition.
Molecular Weight 163.17 g/mol Low molecular weight adheres to Lipinski's Rule of Five, favoring good absorption and distribution.[8]
Topological Polar Surface Area (TPSA) 35.08 ŲA low TPSA value suggests good potential for oral bioavailability and cell membrane permeability.
cLogP ~2.1An optimal logP value indicates a balance between aqueous solubility and lipid permeability, crucial for ADME properties.
Hydrogen Bond Donors 0Lack of H-bond donors can improve membrane permeability.
Hydrogen Bond Acceptors 2The ether oxygen and isoxazole nitrogen can form key interactions with biological targets.
Rotatable Bonds 1Low number of rotatable bonds imparts conformational rigidity, reducing the entropic penalty upon binding.

Note: TPSA and cLogP values are estimated based on the core structure and are consistent with related molecules.

Chapter 3: Synthetic Strategies and Methodologies

The synthesis of the this compound scaffold is accessible through established chemical transformations, allowing for robust and scalable production.

Retrosynthetic Analysis

A logical retrosynthetic approach identifies a substituted o-hydroxy acetophenone as a key starting material. The core isoxazole ring can be formed via the cyclization of an oxime intermediate.

Retrosynthesis Target This compound Oxime Oxime Intermediate Target->Oxime Intramolecular Cyclization Ketone 2-Hydroxy-5-methoxyacetophenone Oxime->Ketone Oximation Phenol 4-Methoxyphenol Ketone->Phenol Fries Rearrangement

Caption: Retrosynthetic pathway for the target scaffold.

Key Synthetic Protocol: Cyclization of an o-Hydroxy Acetophenone Oxime

The most direct and widely used method involves the synthesis of 2-hydroxy-5-methoxyacetophenone, its conversion to the corresponding oxime, and subsequent oxidative cyclization. This pathway is reliable and allows for variation in the starting materials to produce a range of analogues.

General Synthetic Workflow

The overall process can be visualized as a multi-step workflow from commercially available starting materials to the final scaffold, which can then be further functionalized.

Caption: General workflow for the synthesis of the core scaffold.

Chapter 4: Applications in Medicinal Chemistry & Target Exploration

Case Study: α-Glucosidase Inhibition for Anti-Diabetic Agents

Recent research has highlighted the potential of benzisoxazole derivatives as potent α-glucosidase inhibitors.[8] This enzyme plays a critical role in carbohydrate digestion, and its inhibition is a validated strategy for managing type 2 diabetes.

  • Mechanism of Action: α-Glucosidase is located in the brush border of the small intestine and is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. Inhibitors competitively bind to the enzyme, delaying carbohydrate digestion and absorption, which in turn lowers the postprandial blood glucose spike.

Mechanism Carbs Complex Carbohydrates Enzyme α-Glucosidase Active Site Carbs->Enzyme:f0 Digestion Glucose Glucose Absorption Enzyme:f0->Glucose Release Inhibitor Benzisoxazole Derivative Inhibitor->Enzyme:f1 Competitive Inhibition

Caption: Mechanism of α-glucosidase inhibition.

  • Structure-Activity Relationship (SAR) Analysis: A study on related 5-chloro-6-methoxybenzo[d]isoxazole derivatives provides valuable SAR insights that can be extrapolated to our target scaffold.[8] The study synthesized a series of compounds by linking the benzisoxazole core to various substituted triazoles.

Compound ID (from source)R-Group on Triazoleα-Glucosidase IC50 (nM)
9aPhenyl14.69
9d4-Fluorophenyl22.15
9f4-Bromophenyl17.52
9h4-(Trifluoromethyl)phenyl18.23
9j2-Methoxyphenyl15.81
9o3,4-Dichlorophenyl38.71
Acarbose (Std.)-35.91
Data sourced from reference[8].

The key takeaway is that electron-withdrawing groups (like Br and CF3) on the appended phenyl ring generally maintain or slightly enhance potent activity.[8] The unsubstituted phenyl and ortho-methoxy phenyl derivatives also showed excellent inhibitory potential, suggesting that the core benzisoxazole-triazole hybrid is a highly promising pharmacophore for developing novel anti-diabetic agents.[8]

Exploration of Other Potential Therapeutic Targets

The versatility of the scaffold allows for its exploration against other targets:

  • Anticancer: The scaffold can be decorated with moieties known to interact with kinases or induce apoptosis. Studies on related isoxazole derivatives have shown they can induce G2/M cell cycle arrest and apoptosis via p53 activation.[5]

  • Antimicrobial: By appending fragments that disrupt bacterial cell wall synthesis or inhibit key enzymes like topoisomerase, novel antibiotics can be developed.[1]

  • CNS Applications: Modification of the scaffold to optimize blood-brain barrier penetration and target specificity for dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors could yield new antipsychotic agents with improved side-effect profiles.[1][4]

Chapter 5: Experimental Protocols & Assays

Protocol: Synthesis of 2-Hydroxy-5-methoxyacetophenone (Key Intermediate)

This protocol describes the Fries rearrangement of 4-methoxyphenyl acetate.

Materials:

  • 4-Methoxyphenyl acetate

  • Anhydrous Aluminum Chloride (AlCl3)

  • Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), 1M

  • Sodium Bicarbonate (sat. aq.)

  • Magnesium Sulfate (anhydrous)

  • Ethyl Acetate, Hexanes

Procedure:

  • Reaction Setup: To a stirred solution of 4-methoxyphenyl acetate (1.0 eq) in anhydrous DCM at 0°C under a nitrogen atmosphere, add anhydrous AlCl3 (1.5 eq) portion-wise. Causality: The Lewis acid AlCl3 coordinates to the carbonyl oxygen, facilitating the acyl group migration. The reaction is cooled to control the exothermic reaction.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully quench the reaction by slowly pouring it into a beaker of ice and 1M HCl. Causality: The acid hydrolyzes the aluminum complexes and neutralizes any remaining AlCl3.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Causality: This removes any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure 2-hydroxy-5-methoxyacetophenone.

Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol provides a method for evaluating the inhibitory activity of synthesized compounds.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Phosphate buffer (pH 6.8)

  • Test compounds dissolved in DMSO

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and acarbose in phosphate buffer.

  • Enzyme Incubation: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution, and 20 µL of α-glucosidase solution. Incubate the plate at 37°C for 15 minutes. Causality: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Substrate Addition: Start the reaction by adding 20 µL of the pNPG substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Measurement: Stop the reaction by adding 50 µL of 0.1 M Na2CO3. Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

  • Calculation: Calculate the percentage inhibition for each concentration and determine the IC50 value by plotting inhibition versus log(concentration).

Biological Screening Workflow

Screening_Workflow Start Synthesized Compound Library Primary_Screen Primary Screen: In Vitro α-Glucosidase Assay Start->Primary_Screen IC50 IC50 Determination Primary_Screen->IC50 Hit_Selection Hit Selection (IC50 < Threshold) IC50->Hit_Selection Hit_Selection->Start Inactive Secondary_Assay Secondary Assays: - Enzyme Kinetics - Selectivity Panel Hit_Selection->Secondary_Assay Active Cell_Based Cell-Based Assays: - Cytotoxicity - Cellular Glucose Uptake Secondary_Assay->Cell_Based Lead_Opt Lead Optimization Cell_Based->Lead_Opt

Caption: A typical workflow for screening and identifying lead compounds.

Chapter 6: Future Perspectives & Conclusion

The this compound scaffold represents a highly attractive starting point for the development of novel therapeutics. Its robust synthesis and demonstrated potential as an α-glucosidase inhibitor provide a clear path forward for developing new treatments for metabolic diseases.

Future directions should focus on:

  • Library Expansion: Synthesizing a broader array of derivatives by modifying substituents on both the benzene and isoxazole rings to further probe the SAR.

  • Target Diversification: Screening the scaffold and its derivatives against other relevant targets in oncology, infectious disease, and neurology, leveraging its privileged nature.

  • Computational Modeling: Employing molecular docking and modeling studies to rationalize observed biological activities and guide the design of next-generation inhibitors with improved potency and selectivity.[9]

References

  • Kumar, K., & Aggarwal, N. (2022). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry.
  • Yempala, T., et al. (n.d.). Overview on Diverse Biological Activities of Benzisoxazole Derivatives.
  • Stępnicki, P., et al. (2021). Benzisoxazole – Knowledge and References. Expert Opinion on Drug Discovery, Taylor & Francis.
  • (n.d.). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry.
  • (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Publishing.
  • Reddy, B. R., et al. (2025). Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. PubMed Central.
  • (2014). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial. Semantic Scholar.
  • Lee, J.-H., et al. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. MDPI.
  • (n.d.). The Isoxazole Scaffold: A Computational Exploration of 4-Methyl-5-phenylisoxazole in Drug Discovery. Benchchem.

Sources

Methodological & Application

Protocol for synthesizing 5-Methoxy-3-methylbenzo[d]isoxazole in the lab

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Laboratory Protocol for the Synthesis of 5-Methoxy-3-methylbenzo[d]isoxazole

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. The protocol details a robust two-step synthetic pathway commencing from the commercially available precursor, 2'-Hydroxy-5'-methoxyacetophenone. The methodology involves an initial oximation reaction followed by a base-mediated intramolecular cyclization. This guide is intended for researchers and scientists in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, and critical safety information to ensure a successful and safe synthesis.

Introduction and Scientific Background

The benzo[d]isoxazole scaffold is a privileged heterocyclic motif frequently incorporated into pharmacologically active molecules. Its unique electronic and steric properties allow it to serve as a versatile bioisostere for various functional groups, contributing to enhanced binding affinity and improved pharmacokinetic profiles. Derivatives of this ring system have demonstrated a wide range of biological activities, making them valuable building blocks in the design of novel therapeutics.[1][2]

The synthesis of this compound serves as an excellent case study in heterocyclic chemistry. The protocol described herein employs a classical and reliable approach: the formation of an oxime from a ketone, followed by an intramolecular cyclization to construct the isoxazole ring. This pathway is known for its efficiency and high regioselectivity. The causality behind this strategy lies in the strategic placement of a nucleophilic hydroxyl group ortho to a ketoxime, which, upon activation, readily undergoes cyclization to form the thermodynamically stable five-membered heterocyclic ring.[3][4]

Reaction Mechanism and Workflow

The synthesis proceeds via a two-step sequence as illustrated below.

Step 1: Oximation. The carbonyl group of 2'-Hydroxy-5'-methoxyacetophenone is condensed with hydroxylamine hydrochloride in the presence of a mild base, such as sodium acetate. This reaction forms the corresponding ketoxime intermediate, 2'-Hydroxy-5'-methoxyacetophenone oxime.

Step 2: Acylative Cyclization. The phenolic hydroxyl group of the oxime intermediate is first acetylated using acetic anhydride. The resulting O-acetylated intermediate is not isolated but is subjected to thermal, base-mediated cyclization. The base facilitates the deprotonation of the oxime hydroxyl group, which then acts as an internal nucleophile, attacking the ortho-acetylated carbon and displacing the acetate as a leaving group to form the benzo[d]isoxazole ring.

Reaction Scheme

Reaction_Mechanism Figure 1: Overall Synthetic Pathway A 2'-Hydroxy-5'-methoxyacetophenone Intermediate 2'-Hydroxy-5'-methoxyacetophenone Oxime (Intermediate) A->Intermediate  NH2OH·HCl, NaOAc  Ethanol/H2O, Reflux (Step 1) B Hydroxylamine Hydrochloride (NH2OH·HCl) C Acetic Anhydride Product This compound D Sodium Acetate E Heat Intermediate->Product  1. Acetic Anhydride  2. Heat (Step 2)

Caption: Figure 1: Overall Synthetic Pathway

Experimental Workflow

The logical flow of the experimental procedure, from preparation to final product characterization, is outlined below. This workflow ensures a systematic and efficient execution of the protocol.

workflow prep Reagent & Glassware Preparation step1 Step 1: Oximation (Synthesis of Oxime Intermediate) prep->step1 workup1 Work-up 1: Precipitation & Filtration step1->workup1 dry1 Drying of Intermediate workup1->dry1 step2 Step 2: Cyclization (Acetylation & Ring Closure) dry1->step2 workup2 Work-up 2: Aqueous Quench & Extraction step2->workup2 purify Purification: Recrystallization workup2->purify characterize Product Characterization (TLC, MP, NMR, MS) purify->characterize final_product Final Product: This compound characterize->final_product

Caption: Figure 2: Laboratory Workflow Diagram

Detailed Experimental Protocol

Materials and Reagents
ReagentCAS No.Molecular Wt. ( g/mol )QuantityNotes
2'-Hydroxy-5'-methoxyacetophenone50599-53-6166.175.0 g (30.1 mmol)Starting material, purity >98%
Hydroxylamine Hydrochloride5470-11-169.493.14 g (45.2 mmol)1.5 equivalents
Sodium Acetate (Anhydrous)127-09-382.033.70 g (45.2 mmol)1.5 equivalents
Ethanol (95%)64-17-546.0775 mLSolvent for oximation
Acetic Anhydride108-24-7102.0920 mLReagent and solvent for cyclization
Ethyl Acetate141-78-688.11~200 mLExtraction solvent
Hexanes110-54-386.18~50 mLRecrystallization solvent
Saturated Sodium Bicarbonate SolutionN/AN/A~150 mLFor neutralization and washing
Brine (Saturated NaCl Solution)N/AN/A~50 mLFor washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~5 gDrying agent
Equipment
  • 250 mL and 100 mL Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Melting point apparatus

  • Glassware for recrystallization

  • Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Synthesis

Part A: Synthesis of 2'-Hydroxy-5'-methoxyacetophenone Oxime (Intermediate)

  • To a 250 mL round-bottom flask, add 2'-Hydroxy-5'-methoxyacetophenone (5.0 g, 30.1 mmol), ethanol (50 mL), and deionized water (25 mL).

  • Stir the mixture at room temperature to achieve a homogeneous solution.

  • Add hydroxylamine hydrochloride (3.14 g, 45.2 mmol) and anhydrous sodium acetate (3.70 g, 45.2 mmol) to the flask.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle.

  • Maintain the reflux for 2 hours. Monitor the reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, more polar spot corresponding to the oxime should appear.

  • After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water (2 x 20 mL) to remove any inorganic salts.

  • Dry the product under vacuum to yield 2'-Hydroxy-5'-methoxyacetophenone oxime. The expected yield is typically >90%. The product can be used in the next step without further purification.

Part B: Synthesis of this compound

  • Place the dried 2'-Hydroxy-5'-methoxyacetophenone oxime (assuming ~5.4 g from the previous step) into a 100 mL round-bottom flask.

  • Add acetic anhydride (20 mL) to the flask. The oxime will dissolve.

  • Heat the mixture at reflux (approximately 140 °C) for 3 hours. The reaction color may darken. This step achieves both the acetylation of the phenol and the subsequent intramolecular cyclization.

  • Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexanes) until the oxime intermediate is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Work-up: Carefully and slowly pour the cooled reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (~150 mL) to quench the excess acetic anhydride. Stir until the effervescence ceases.

  • Transfer the mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification: Purify the crude product by recrystallization. Dissolve the residue in a minimal amount of hot ethyl acetate and add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Filter the purified crystals and dry under vacuum. The expected yield of the final product, this compound, is typically in the range of 70-85%.

Characterization
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected to be in the range of 48-50 °C.[5]

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.30 (d, 1H), 7.05 (d, 1H), 6.95 (dd, 1H), 3.85 (s, 3H, -OCH₃), 2.50 (s, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~164.5, 158.0, 156.5, 117.0, 115.0, 110.0, 105.0, 56.0, 12.0.

  • Mass Spectrometry (EI): m/z (%) = 177 (M+).

Safety and Handling

All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hydroxylamine Hydrochloride: Can be corrosive and is a skin and eye irritant. Handle with care. In case of contact, rinse thoroughly with water.[6]

  • Acetic Anhydride: Corrosive and causes severe skin and eye burns. It is also a lachrymator. Handle exclusively in a fume hood.[7]

  • Pyridine (if used as an alternative base): Flammable, toxic if inhaled or swallowed, and can cause skin irritation.

  • Solvents: Ethanol, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.[8]

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated organic waste should be collected in separate, labeled containers. Aqueous waste should be neutralized before disposal.

References

  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647. Available at: [Link]

  • Organic & Biomolecular Chemistry. (2010). Recent advances in the oxime-participating synthesis of isoxazolines. Royal Society of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Available at: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. Available at: [Link]

  • ResearchGate. (2024). Construction of Isoxazole ring: An Overview. Available at: [Link]

  • Mudireddy, R. R., et al. (2025). Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. PubMed Central. Available at: [Link]

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Available at: [Link]

  • Chondrogianni, et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PubMed Central. Available at: [Link]

Sources

Using 5-Methoxy-3-methylbenzo[d]isoxazole in α-glucosidase inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Evaluating 5-Methoxy-3-methylbenzo[d]isoxazole as a Potential α-Glucosidase Inhibitor for Type 2 Diabetes Research

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the in-vitro evaluation of this compound as a potential α-glucosidase inhibitor. α-Glucosidase inhibitors are a critical class of therapeutic agents for managing Type 2 Diabetes Mellitus by delaying carbohydrate digestion and reducing postprandial hyperglycemia.[1][2] The benzisoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with various derivatives demonstrating significant biological activities, including antihyperglycemic effects.[3][4] This guide details the scientific rationale, a robust, self-validating experimental protocol for determining inhibitory activity using a colorimetric assay, and guidelines for data analysis and interpretation.

Scientific Rationale & Background

1.1. α-Glucosidase: A Key Therapeutic Target

α-Glucosidase enzymes, located in the brush border of the small intestine, are responsible for the final step in carbohydrate digestion.[5] They break down oligosaccharides and disaccharides into absorbable monosaccharides like glucose.[1][6] Inhibiting these enzymes slows down glucose absorption, thereby mitigating the sharp, post-meal spikes in blood glucose that are characteristic of Type 2 Diabetes.[7] Marketed drugs like Acarbose and Miglitol validate this mechanism as an effective strategy for glycemic control.[2]

1.2. The Promise of the Benzisoxazole Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[3] The benzisoxazole ring system, in particular, is a versatile pharmacophore known for a wide spectrum of biological activities.[4][8] Recent studies have highlighted the potential of benzisoxazole derivatives as potent α-glucosidase inhibitors. For instance, novel hybrids of benzisoxazole and 1,2,3-triazole have demonstrated significantly greater inhibitory activity than the standard drug, Acarbose.[9][10] This precedent provides a strong scientific basis for investigating novel, substituted benzisoxazoles, such as this compound, as new candidates for anti-diabetic drug discovery.

Principle of the Inhibition Assay

The protocol described herein employs a widely adopted and reliable colorimetric method. The assay's principle is based on the enzymatic cleavage of the chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), by α-glucosidase. This reaction releases glucose and p-nitrophenol.[11] In an alkaline environment, p-nitrophenol is converted to the p-nitrophenoxide ion, which produces a distinct yellow color that can be quantified spectrophotometrically at 405 nm.[12][13]

The presence of an inhibitor, such as this compound, will reduce the rate of this reaction, leading to a decrease in the intensity of the yellow color. The degree of inhibition is directly proportional to the reduction in absorbance.

G cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Mechanism pNPG pNPG (Substrate) Colorless Enzyme α-Glucosidase pNPG->Enzyme Binds to Active Site pNP p-Nitrophenol Yellow (Alkaline) Enzyme->pNP Catalyzes Cleavage Inhibitor 5-Methoxy-3-methyl- benzo[d]isoxazole BlockedEnzyme Inhibited α-Glucosidase Inhibitor->BlockedEnzyme Competitively Binds (Hypothesized) pNPG_unbound pNPG BlockedEnzyme->pNPG_unbound Prevents Substrate Binding

Caption: Mechanism of α-glucosidase action and competitive inhibition.

Detailed Experimental Protocols

This section provides step-by-step methodologies for reagent preparation and the execution of the 96-well plate-based inhibition assay.

3.1. Required Materials and Reagents

  • Enzyme: α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, Cat. No. G5003)

  • Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich, Cat. No. N1377)

  • Test Compound: this compound (synthesis or commercial source)

  • Positive Control: Acarbose (e.g., Sigma-Aldrich, Cat. No. A8980)

  • Buffer: 50 mM Sodium Phosphate Buffer, pH 6.8

  • Stop Solution: 0.1 M Sodium Carbonate (Na₂CO₃)

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Equipment: 96-well clear flat-bottom microplates, multichannel pipettes, incubator (37°C), microplate reader (405 nm absorbance).

3.2. Protocol I: Preparation of Solutions

Causality Insight: Accurate solution preparation is paramount for assay reproducibility. The buffer pH of 6.8 is chosen to approximate the physiological conditions of the small intestine where α-glucosidase is active.

  • 50 mM Sodium Phosphate Buffer (pH 6.8):

    • Prepare solutions of 50 mM Sodium Phosphate Monobasic (NaH₂PO₄) and 50 mM Sodium Phosphate Dibasic (Na₂HPO₄).

    • Mix the two solutions, monitoring with a pH meter, until a stable pH of 6.8 is achieved.

    • Store at 4°C.

  • α-Glucosidase Stock Solution (1.0 U/mL):

    • Prepare fresh on the day of the experiment.

    • Dissolve the required amount of α-glucosidase powder in ice-cold 50 mM phosphate buffer to achieve a final concentration of 1.0 U/mL.

    • Keep the solution on ice throughout the experiment.

  • pNPG Substrate Solution (5 mM):

    • Dissolve pNPG in 50 mM phosphate buffer to a final concentration of 5 mM.

    • This solution can be stored at -20°C for short-term use. Protect from light.

  • Test Compound & Control Stock Solutions (e.g., 10 mM):

    • Dissolve this compound and Acarbose in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).

    • Prepare serial dilutions from this stock in DMSO to generate a range of concentrations for IC₅₀ determination.

  • Stop Solution (0.1 M Na₂CO₃):

    • Dissolve 1.06 g of sodium carbonate in 100 mL of deionized water.

    • Store at room temperature. This solution terminates the enzymatic reaction and develops the color of the p-nitrophenol product.[11]

3.3. Protocol II: The α-Glucosidase Inhibition Assay (96-Well Plate)

Self-Validation Insight: This protocol incorporates essential controls to ensure the data is trustworthy. The Negative Control (with DMSO vehicle) represents 100% enzyme activity, while the Positive Control (Acarbose) confirms the assay's ability to detect inhibition. Blank wells correct for any non-enzymatic hydrolysis of the substrate.[14]

G cluster_prep Step 1: Plate Setup cluster_reaction Step 2: Reaction cluster_read Step 3: Measurement A Add 50 µL Phosphate Buffer B Add 10 µL Inhibitor or Vehicle (DMSO) A->B C Add 20 µL α-Glucosidase (0.5 U/mL working) B->C D Pre-incubate 10 min @ 37°C C->D E Add 20 µL 5 mM pNPG Substrate D->E F Incubate 20 min @ 37°C E->F G Add 50 µL 0.1 M Na₂CO₃ Stop Solution F->G H Read Absorbance @ 405 nm G->H I Calculate % Inhibition & IC₅₀ H->I

Caption: High-level workflow for the α-glucosidase inhibition assay.

Detailed Steps:

  • Plate Mapping: Design the plate layout to include blanks, negative controls, positive controls, and various concentrations of the test compound. All conditions should be performed in triplicate.

  • Reagent Addition: In each well of a 96-well plate, add the components in the following order:

    • 50 µL of 50 mM Phosphate Buffer (pH 6.8).

    • 10 µL of the test compound dilution (in DMSO) or DMSO alone (for the negative control). For blanks, add buffer instead of enzyme in the next step.

    • 20 µL of α-Glucosidase solution (1.0 U/mL).

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add 20 µL of 5 mM pNPG substrate solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for exactly 20 minutes.

  • Terminate Reaction: Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to all wells. The yellow color will develop immediately.

  • Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

Data Analysis and Interpretation

4.1. Calculation of Inhibition Percentage

The percentage of α-glucosidase inhibition is calculated using the following formula:

% Inhibition = [ ( Acontrol - Ablank ) - ( Asample - Ablank ) / ( Acontrol - Ablank ) ] x 100

Where:

  • Acontrol: Absorbance of the negative control (Enzyme + Buffer + DMSO + Substrate).

  • Asample: Absorbance of the test compound (Enzyme + Buffer + Inhibitor + Substrate).

  • Ablank: Absorbance of the blank (Buffer + Substrate, no enzyme).

4.2. Determination of IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

  • Test a series of inhibitor concentrations (e.g., 8-10 concentrations covering a wide range).

  • Calculate the % inhibition for each concentration.

  • Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism or R to determine the precise IC₅₀ value.

4.3. Sample Data Presentation

Quantitative data should be summarized in a clear, tabular format for easy comparison.

CompoundConcentration (µM)Mean Absorbance (405 nm)% InhibitionIC₅₀ (µM)
Negative Control 01.2500%-
Acarbose 1000.81535%
2000.65048%~212
4000.42066%
5-Methoxy-3-methyl- 100.95024%
benzo[d]isoxazole 250.68046%~28
500.35072%

Note: Data presented is hypothetical and for illustrative purposes only.

Conclusion

This application note provides a validated, step-by-step protocol for assessing the α-glucosidase inhibitory activity of this compound. By leveraging the known therapeutic potential of α-glucosidase inhibition and the promising bioactivity of the benzisoxazole scaffold, this methodology enables researchers to robustly screen and characterize novel compounds for their potential in the management of Type 2 Diabetes. The inclusion of rigorous controls and clear data analysis procedures ensures the generation of reliable and reproducible results, facilitating the advancement of new anti-diabetic drug discovery programs.

References
  • National Center for Biotechnology Information. (n.d.). Alpha Glucosidase Inhibitors. In: StatPearls [Internet]. StatPearls Publishing. Available from: [Link]

  • A.D.A.M. Medical Encyclopedia. (2024). What are α-glucosidase inhibitors and how do they work?. A.D.A.M., Inc. Available from: [Link]

  • Singh, U. P., & Bhat, H. R. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. World Journal of Pharmaceutical and Life Sciences. Available from: [Link]

  • Dineshkumar, B. et al. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. Available from: [Link]

  • Wikipedia. (2023). Alpha-glucosidase inhibitor. Wikimedia Foundation. Available from: [Link]

  • Bischoff, H. (1995). The mechanism of alpha-glucosidase inhibition in the management of diabetes. Hormone and Metabolic Research, 27(S 1), 2. Available from: [Link]

  • Gaikwad, N. D. et al. (2014). Synthesis and Biological activities of 1,2-Benzisoxazoles and their N-Glucosides. International Journal of ChemTech Research. Available from: [Link]

  • Inam, M. et al. (2023). Overview on Diverse Biological Activities of Benzisoxazole Derivatives. ResearchGate. Available from: [Link]

  • Kumar, R. et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. Available from: [Link]

  • NurseMinder. (2019). How do alpha-glucosidase inhibitors work? (Pharmacology for Nursing). YouTube. Available from: [Link]

  • Dineshkumar, B. et al. (2019). In vitro α-amylase and α-glucosidase inhibitory assay. protocols.io. Available from: [Link]

  • S.N., S. et al. (2014). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. Semantic Scholar. Available from: [Link]

  • Sim, L. et al. (2010). Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. Bentham Science Publishers. Available from: [Link]

  • Pongan, A. A. et al. (2021). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules, 26(23), 7149. Available from: [Link]

  • Mudireddy, R. R. et al. (2025). Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl) benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. ResearchGate. Available from: [Link]

  • Mudireddy, R. R. et al. (2025). 1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. Heliyon, 11(6), e32420. Available from: [Link]

Sources

Application Notes & Protocols: Evaluating the Antibacterial Potential of 5-Methoxy-3-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

These application notes provide a comprehensive framework for the initial antibacterial characterization of the novel synthetic compound, 5-Methoxy-3-methylbenzo[d]isoxazole. While extensive public data on this specific molecule is emerging, the protocols herein are based on established methodologies for evaluating new chemical entities for antimicrobial activity.[1][2][3] This guide will walk through the essential in vitro assays required to build a foundational efficacy and safety profile.

The benzisoxazole scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in a range of FDA-approved drugs and investigational compounds with diverse biological activities, including antimicrobial properties.[4][5][6] Derivatives of this core have shown promise against both Gram-positive and Gram-negative bacteria, often targeting essential cellular processes like DNA replication by inhibiting enzymes such as DNA gyrase and topoisomerase IV.[5] The exploration of novel benzisoxazole derivatives like this compound is a critical endeavor in the face of rising antimicrobial resistance.[7][8][9]

Part 1: Foundational Antibacterial Screening

The initial step in evaluating a new compound is to determine its fundamental ability to inhibit bacterial growth. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for this purpose.[3][10]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3][11][12] We will utilize the broth microdilution method, a widely accepted and scalable technique.[1][13][14]

A standardized suspension of bacteria is exposed to serial dilutions of this compound in a 96-well microtiter plate. After incubation, the presence or absence of bacterial growth (turbidity) is visually assessed to determine the MIC value.[10][11][13]

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from a fresh agar plate (18-24 hours growth).

    • Suspend the colonies in a sterile broth medium, such as Mueller-Hinton Broth (MHB).[13][15]

    • Incubate the culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1][13]

    • Dilute this suspension in MHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10][13]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in MHB to create a concentration gradient.[2][13]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).[13]

    • Seal the plate and incubate at 37°C for 16-20 hours.[10][13]

  • Determination of MIC:

    • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[1][10]

Summarize the MIC values in a clear, tabular format.

Test MicroorganismGram StainMIC of this compound (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive[Experimental Value][Experimental Value]
Escherichia coli (ATCC 25922)Gram-negative[Experimental Value][Experimental Value]
Pseudomonas aeruginosa (ATCC 27853)Gram-negative[Experimental Value][Experimental Value]
Enterococcus faecalis (ATCC 29212)Gram-positive[Experimental Value][Experimental Value]

Part 2: Characterizing the Antibacterial Effect: Bactericidal vs. Bacteriostatic

Once the MIC is established, the next critical step is to determine whether this compound kills the bacteria (bactericidal) or merely inhibits their growth (bacteriostatic). The time-kill kinetics assay is the definitive method for this characterization.[16][17][18]

Time-Kill Kinetics Assay

This assay measures the rate and extent of bacterial killing over a 24-hour period at various concentrations of the antimicrobial agent.[16][17]

A standardized bacterial inoculum is exposed to different concentrations of the test compound (typically multiples of the MIC). At specified time intervals, aliquots are removed, serially diluted, and plated to quantify the number of viable bacteria (CFU/mL). A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[16][17][18]

  • Preparation of Inoculum and Compound Concentrations:

    • Prepare a bacterial inoculum as described for the MIC assay, adjusting the final concentration to approximately 5 x 10⁵ CFU/mL in flasks containing MHB.

    • Prepare flasks with this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control flask with no compound.

  • Sampling and Quantification:

    • At predefined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[16][19]

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates (e.g., Tryptic Soy Agar).[17]

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on plates that have between 30 and 300 colonies.

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log10 CFU/mL versus time for each concentration.

Time (hours)Growth Control (log10 CFU/mL)0.5x MIC (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
0[Value][Value][Value][Value][Value]
2[Value][Value][Value][Value][Value]
4[Value][Value][Value][Value][Value]
8[Value][Value][Value][Value][Value]
24[Value][Value][Value][Value][Value]

Part 3: Preliminary Safety Assessment: In Vitro Cytotoxicity

A crucial aspect of early-stage drug discovery is to ensure that the compound is not toxic to mammalian cells at its effective antibacterial concentrations. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[13][20][21]

MTT Cytotoxicity Assay

Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[20][21]

  • Cell Culture and Seeding:

    • Culture a suitable mammalian cell line (e.g., HepG2, Vero) in complete culture medium.

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well.[20]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[20]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the culture medium.

    • Remove the old medium from the cells and add the medium containing the compound dilutions. Include untreated cells as a negative control and a vehicle control (cells treated with the solvent, e.g., DMSO).

    • Incubate for a desired exposure time (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition and Formazan Solubilization:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[13]

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[20]

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

Calculate the percentage of cell viability for each concentration of the compound compared to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can then be determined.

Part 4: Visualizing Experimental Workflows

Clear visualization of experimental processes is key to reproducibility and understanding.

Antibacterial_Screening_Workflow cluster_mic MIC Determination cluster_timekill Time-Kill Assay cluster_cyto Cytotoxicity Assay (MTT) A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate & Incubate (16-20h, 37°C) A->C B Serial Dilution of This compound B->C D Determine MIC (Visual Inspection) C->D E Expose Bacteria to Multiples of MIC D->E Inform Concentrations F Sample at Time Points (0, 2, 4, 8, 24h) E->F G Serial Dilution & Plating F->G H Incubate & Count CFU G->H I Plot log10 CFU/mL vs. Time H->I J Seed Mammalian Cells K Treat with Compound (24-72h) J->K L Add MTT Reagent K->L M Solubilize Formazan L->M N Measure Absorbance (570 nm) M->N

Caption: General workflow for the in vitro antibacterial evaluation of a novel compound.

Part 5: Hypothetical Mechanism of Action

While the precise mechanism of this compound is yet to be elucidated, related benzisoxazole compounds have been shown to interfere with bacterial DNA synthesis.[5] A plausible hypothesis is the inhibition of bacterial topoisomerases, such as DNA gyrase and topoisomerase IV.

MOA_Hypothesis compound 5-Methoxy-3-methyl- benzo[d]isoxazole gyrase DNA Gyrase (GyrA, GyrB) compound->gyrase Inhibition topoIV Topoisomerase IV (ParC, ParE) compound->topoIV Inhibition replication DNA Replication gyrase->replication Required for topoIV->replication Required for synthesis Protein Synthesis replication->synthesis Leads to death Bacterial Cell Death synthesis->death Cessation leads to

Caption: Hypothetical mechanism of action for this compound.

References

  • Vibiosphen. Preclinical models for antimicrobial compound efficacy in vivo assays. [Link]

  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]

  • protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • National Institutes of Health (NIH). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

  • SEAFDEC/AQD Institutional Repository. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

  • Brunetti, J., et al. (2017). Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. Current Topics in Medicinal Chemistry, 17(5), 613-619. [Link]

  • BMG LABTECH. The minimum inhibitory concentration of antibiotics. [Link]

  • Bentham Science Publishers. Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. [Link]

  • National Institutes of Health (NIH). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • Emery Pharma. Time-Kill Kinetics Assay. [Link]

  • DigitalCommons@URI. Identification of a Bacteria-produced Benzisoxazole with Antibiotic Activity against Multi-drug Resistant Acinetobacter baumannii. [Link]

  • ResearchGate. Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs | Request PDF. [Link]

  • National Institutes of Health (NIH). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]

  • Acta Scientific. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

  • National Institutes of Health (NIH). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. [Link]

  • PubMed Central. Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii. [Link]

  • ResearchGate. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

  • National Institutes of Health (NIH). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. [Link]

  • PubMed Central. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. [Link]

  • YouTube. Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. [Link]

  • National Institutes of Health (NIH). Benzisoxazole: a privileged scaffold for medicinal chemistry. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • PubMed Central. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. [Link]

  • PubMed Central. Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. [Link]

  • PubMed Central. 1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. [Link]

  • ResearchGate. Synthesis of Functional Isoxazole and Isothiazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols. [Link]

  • Oriental Journal of Chemistry. Efficient Antimicrobial Activities of Microwave-Assisted Synthesis of Benzisoxazole Derivatives. [Link]

  • Google Patents. Antibacterial composition containing 5-methyl - 3 - sulfanilamidoisoxazole and trimethoxybenzyl pyrimidine.
  • CDN. 1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023 Intr. [Link]

  • ResearchGate. EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. [Link]

  • MDPI. Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. [Link]

  • ResearchGate. (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. [Link]

  • PubMed Central. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]

Sources

Application Notes & Protocols: Antifungal Activity Screening of 5-Methoxy-3-methylbenzo[d]isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the antifungal activity screening of 5-Methoxy-3-methylbenzo[d]isoxazole derivatives would be highly valuable for researchers, scientists, and drug development professionals. Given the likely novelty of this specific chemical series in the context of antifungal research, a guide that is both comprehensive and grounded in established methodologies is essential. Such a guide would empower researchers to conduct these screenings with confidence and precision.

Introduction

The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal drug resistance, presents a significant global health challenge. This necessitates the discovery and development of novel antifungal agents with new mechanisms of action. Isoxazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide range of biological activities, including antifungal properties. This application note provides a detailed guide for the comprehensive screening of the antifungal activity of a novel series of compounds: this compound derivatives. The protocols outlined herein are based on established standards to ensure data integrity and reproducibility, providing a solid framework for the initial stages of antifungal drug discovery.

The core structure, this compound, combines the benzisoxazole scaffold, known for its diverse pharmacological effects, with specific substitutions that may enhance antifungal potency and selectivity. This guide will walk through the essential steps, from preliminary screening to the determination of fungicidal activity, offering insights into the rationale behind each methodological choice.

I. Rationale and Experimental Design

The primary objective of this screening protocol is to identify and characterize the antifungal activity of novel this compound derivatives. A tiered approach is recommended, starting with a broad primary screen to identify active compounds, followed by more detailed secondary assays to quantify their potency and spectrum of activity.

Diagram of the Antifungal Screening Workflow:

Antifungal_Screening_Workflow cluster_screening Primary Screening cluster_quantification Potency Quantification cluster_cidal Cidal Activity Assessment Compound_Prep Compound Solubilization & Serial Dilution Broth_Microdilution Broth Microdilution Assay (CLSI M27/M38) Compound_Prep->Broth_Microdilution Fungal_Prep Fungal Strain Revival & Inoculum Preparation Fungal_Prep->Broth_Microdilution MIC_Determination Minimum Inhibitory Concentration (MIC) Broth_Microdilution->MIC_Determination Determine lowest concentration with no visible growth MFC_Determination Minimum Fungicidal Concentration (MFC) MIC_Determination->MFC_Determination Subculture from clear wells

Caption: Workflow for antifungal screening.

II. Materials and Reagents

A. Fungal Strains:

A panel of clinically relevant fungal strains should be used to determine the spectrum of activity. This should include:

  • Yeasts: Candida albicans (e.g., ATCC 90028), Candida glabrata (e.g., ATCC 90030), Cryptococcus neoformans (e.g., ATCC 208821).

  • Molds: Aspergillus fumigatus (e.g., ATCC 204305).

B. Culture Media:

  • Yeast: Sabouraud Dextrose Agar (SDA) for routine culture, RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS for susceptibility testing.

  • Molds: Potato Dextrose Agar (PDA) for routine culture, RPMI-1640 as above for testing.

C. Reagents:

  • This compound derivatives

  • Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • Positive control antifungal agents (e.g., Fluconazole, Amphotericin B)

  • Sterile saline (0.85% NaCl)

  • MOPS (3-(N-morpholino)propanesulfonic acid)

  • Resazurin sodium salt (for viability indication, optional)

D. Equipment:

  • Biosafety cabinet (Class II)

  • Incubator (35°C)

  • Spectrophotometer or microplate reader (530 nm or other appropriate wavelength)

  • Hemocytometer or automated cell counter

  • Sterile 96-well flat-bottom microplates

  • Multichannel pipette

III. Detailed Experimental Protocols

Protocol 1: Preparation of Compounds and Controls

The accurate preparation of test compounds is critical for reliable results.

  • Stock Solution Preparation:

    • Weigh a precise amount of each this compound derivative and dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Ensure complete dissolution; sonication may be required.

    • Prepare stock solutions of control drugs (Fluconazole, Amphotericin B) in the same manner.

    • Store stocks at -20°C in small aliquots to avoid freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw the stock solutions.

    • Create an intermediate dilution of the stock solution in the appropriate test medium (e.g., RPMI-1640). The final concentration of DMSO in the assay should not exceed 1% (v/v), as higher concentrations can inhibit fungal growth.

Protocol 2: Inoculum Preparation

The density of the fungal inoculum is a critical parameter that must be standardized.

  • Yeast Inoculum Preparation (e.g., Candida albicans)

    • Subculture the yeast from frozen stock onto an SDA plate and incubate at 35°C for 24-48 hours.

    • Select several well-isolated colonies and suspend them in 5 mL of sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (absorbance of 0.08-0.10 at 625 nm) or a McFarland densitometer. This corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration for the assay (typically 0.5-2.5 x 10^3 CFU/mL).

  • Mold Inoculum Preparation (e.g., Aspergillus fumigatus)

    • Grow the mold on a PDA plate at 35°C for 5-7 days until sporulation is evident.

    • Harvest the conidia by gently flooding the plate with sterile saline containing 0.05% Tween 80 (to prevent clumping) and scraping the surface with a sterile loop.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Transfer the upper suspension to a new tube and adjust the concentration using a hemocytometer to 0.4-5 x 10^6 conidia/mL.

    • Dilute this suspension in RPMI-1640 to the final testing concentration (typically 0.4-5 x 10^4 CFU/mL).

Protocol 3: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the CLSI M27 guidelines for yeasts and M38 for filamentous fungi.

  • Plate Setup:

    • Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well microplate.

    • Add 200 µL of the highest concentration of the test compound (in RPMI-1640) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to wells 1 through 11. Do not add inoculum to well 12.

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plates with a breathable membrane or place them in a humidified chamber to prevent evaporation.

    • Incubate at 35°C for 24-48 hours for yeasts or 48-72 hours for molds.

  • MIC Determination:

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes complete inhibition of visible growth.

    • For yeasts, this can be determined visually or by reading the absorbance on a microplate reader.

    • For molds, visual inspection is required.

Protocol 4: Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills the fungus.

  • Subculturing:

    • Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth (i.e., wells at and above the MIC).

    • Spot the aliquot onto a fresh SDA or PDA plate.

    • Also, plate an aliquot from the growth control well to ensure the viability of the original inoculum.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours (or longer for slow-growing fungi).

  • MFC Determination:

    • The MFC is the lowest concentration from which no fungal growth is observed on the subculture plate, representing a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

IV. Data Analysis and Interpretation

Data Presentation:

The results of the screening should be summarized in a clear and concise table.

Compound IDFungal StrainMIC (µg/mL)MFC (µg/mL)MFC/MIC Ratio
Derivative 1C. albicans
Derivative 1A. fumigatus
FluconazoleC. albicans
Amphotericin BC. albicans

Interpretation:

  • Fungistatic vs. Fungicidal: The MFC/MIC ratio is a key indicator of the nature of the antifungal activity.

    • An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity.

    • An MFC/MIC ratio of > 4 suggests fungistatic activity.

  • Spectrum of Activity: Compare the MIC values across different fungal species to determine if the compounds have broad-spectrum activity or are specific to certain types of fungi.

  • Structure-Activity Relationship (SAR): By comparing the activity of different derivatives, preliminary SAR can be established, guiding the next round of chemical synthesis and optimization.

V. Conclusion

This application note provides a robust and standardized framework for the initial antifungal screening of this compound derivatives. Adherence to these protocols will ensure the generation of high-quality, reproducible data, which is essential for the identification of promising new lead compounds in the fight against fungal infections. Further studies, including cytotoxicity assays, mechanism of action studies, and in vivo efficacy models, will be necessary to fully characterize the therapeutic potential of any identified hits.

Introduction: The Benzisoxazole Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to High-Throughput Screening Strategies for 5-Methoxy-3-methylbenzo[d]isoxazole Analogs

The benzo[d]isoxazole ring system represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant and diverse biological activities.[1] This heterocycle is a key pharmacophore in therapeutics developed for a wide range of diseases, including cancer, inflammation, infection, and diabetes.[1][2] Analogs of this compound, the subject of this guide, belong to a chemical class that has shown considerable promise. Published research highlights the potential of this scaffold in several key areas:

  • Anticancer Activity: Derivatives have demonstrated potent inhibitory effects on cancer-relevant pathways, most notably as transcriptional inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a critical mediator of tumor survival and angiogenesis.[3] Other related scaffolds have been investigated as inhibitors of bromodomain proteins like BRD4, which are crucial regulators of oncogene expression.[4]

  • Anti-inflammatory and Immunomodulatory Effects: The isoxazole core is present in compounds that can modulate immune responses, for instance, by inhibiting the production of pro-inflammatory cytokines such as TNF-α.[5]

  • Enzyme Inhibition: The structural versatility of benzo[d]isoxazoles allows them to be potent and selective enzyme inhibitors, with demonstrated activity against targets like α-glucosidase, phosphodiesterases (PDEs), and protein tyrosine phosphatases (PTPs).[1][6]

Given the therapeutic potential of this chemical family, robust and efficient high-throughput screening (HTS) methodologies are essential for rapidly identifying and characterizing novel analogs with desired biological activities. This guide provides detailed, field-proven protocols for two distinct HTS campaigns tailored to discover and profile this compound analogs targeting two high-value areas: cancer cell signaling and protein kinase inhibition.

Part 1: A Cell-Based HTS Campaign for HIF-1α Transcriptional Inhibitors

Scientific Rationale & Causality

The transcription factor HIF-1α is a master regulator of the cellular response to hypoxia (low oxygen), a common feature of the solid tumor microenvironment. HIF-1α activation drives the expression of genes involved in angiogenesis (e.g., VEGF), glucose metabolism, and cell survival, thereby promoting tumor growth and resistance to therapy.[3] Consequently, inhibiting HIF-1α transcriptional activity is a highly sought-after anticancer strategy.

A dual-luciferase reporter gene assay is the gold standard for screening for modulators of transcription factor activity in a high-throughput format.[3] Its design offers a self-validating system:

  • Specificity: The primary reporter, Firefly luciferase, is placed under the control of a promoter containing multiple copies of the Hypoxia Response Element (HRE). Thus, its expression is directly proportional to HIF-1α transcriptional activity.

  • Internal Control: A second reporter, Renilla luciferase, is driven by a constitutive promoter (e.g., CMV). Its expression serves as an internal control to normalize for cell viability, transfection efficiency, and non-specific compound effects, thereby significantly reducing the rate of false positives.[3]

This assay design is exceptionally well-suited for identifying specific inhibitors of the HIF-1α pathway, making it an ideal primary screen for the benzo[d]isoxazole library.

Visualization of the HIF-1α Signaling Pathway

HIF-1a_Pathway cluster_Normoxia Normoxia (Normal Oxygen) cluster_Hypoxia Hypoxia (Low Oxygen) PHD PHD Enzymes HIF1a_norm HIF-1α PHD->HIF1a_norm Hydroxylation VHL VHL E3 Ligase Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a_norm Degradation HIF1a_norm->PHD O2 HIF1a_norm->VHL Binding HIF1a_hyp HIF-1α HIF1_complex HIF-1 Complex HIF1a_hyp->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex Dimerization HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds to DNA TargetGenes Target Genes (e.g., VEGF, PDK1) HRE->TargetGenes Initiates Transcription Screening_Target Screening Target: Inhibition of Transcription

Caption: HIF-1α signaling under normal vs. low oxygen conditions.

Experimental Protocol: Dual-Luciferase Reporter Assay (384-Well Format)

1. Reagent and Cell Preparation:

  • Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used due to their high transfection efficiency.[3]

  • Reporter Plasmids:

    • pGL4.42[luc2P/HRE/Hygro] Vector (Firefly luciferase driven by an HRE-containing promoter).

    • pGL4.74[hRluc/TK] Vector (Renilla luciferase driven by a constitutive TK promoter for normalization).

  • Assay Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • Transfection Reagent: Use a commercially available lipid-based transfection reagent (e.g., Lipofectamine® 3000).

  • Compound Plates: Prepare 384-well source plates containing this compound analogs serially diluted in 100% DMSO.

  • Hypoxia Induction: A chemical inducer like Cobalt Chloride (CoCl₂) or Deferoxamine (DFO) is used to stabilize HIF-1α, mimicking hypoxia.

2. Assay Procedure:

  • Cell Transfection: Co-transfect HEK293T cells with the HRE-Firefly and constitutive-Renilla luciferase plasmids according to the manufacturer's protocol.

  • Cell Seeding: After 24 hours post-transfection, harvest the cells and seed them into a 384-well white, clear-bottom assay plate at a density of 10,000 cells/well in 40 µL of assay medium.

  • Compound Addition: Using an acoustic liquid handler or pin tool, transfer ~50 nL of compound from the source plates to the assay plates. Include controls:

    • Negative Control: DMSO only (0% inhibition).

    • Positive Control: A known HIF-1α inhibitor (e.g., LW6) at a concentration that gives >80% inhibition (100% inhibition).

  • HIF-1α Induction: Add 10 µL of CoCl₂ solution (final concentration ~100 µM) to all wells except for the basal control wells (which receive 10 µL of medium).

  • Incubation: Incubate the plates for 16-18 hours at 37°C in a humidified 5% CO₂ incubator.

  • Luminescence Reading:

    • Equilibrate the plates to room temperature.

    • Add 25 µL of a dual-luciferase reagent (e.g., Dual-Glo® Luciferase Assay System) that combines lysis and the Firefly luciferase substrate.

    • Incubate for 10 minutes and read the Firefly luminescence on a plate reader.

    • Add 25 µL of the stop reagent containing the Renilla luciferase substrate.

    • Incubate for 10 minutes and read the Renilla luminescence.

Data Analysis and Validation

1. Data Normalization:

  • For each well, calculate the Normalized Response Ratio (NRR):

    • NRR = (Firefly Luminescence / Renilla Luminescence)

2. Percent Inhibition Calculation:

  • Calculate the percent inhibition for each compound well using the control wells on the same plate:

    • % Inhibition = 100 * (1 - (NRR_compound - Avg_NRR_pos_ctrl) / (Avg_NRR_neg_ctrl - Avg_NRR_pos_ctrl))

3. Assay Quality Control:

  • The Z'-factor is a statistical measure of assay robustness and is essential for validating an HTS run.[7] It should be calculated for each plate:

    • Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Avg_neg_ctrl - Avg_pos_ctrl|

ParameterAcceptance CriterionRationale
Z'-Factor ≥ 0.5Indicates a large separation between control signals, allowing for confident hit identification.[7]
Signal-to-Background > 10Ensures the assay signal is sufficiently above the noise floor for reliable detection.
CV of Controls < 20%Demonstrates low variability and high reproducibility of the assay measurements.[7]

Part 2: A Biochemical HTS for Protein Kinase Inhibitors

Scientific Rationale & Causality

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases. Given the known anti-cancer and anti-inflammatory activities of the benzo[d]isoxazole scaffold, kinases represent a high-probability target class.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a leading technology for biochemical HTS of enzyme inhibitors.[2] It offers several key advantages over simpler fluorescence assays:

  • Homogeneous Format: The assay is a simple "mix-and-read" protocol, eliminating wash steps and making it highly amenable to automation.

  • Reduced Interference: Time-resolved detection uses a long-lifetime lanthanide donor (e.g., Europium). A measurement delay after the excitation pulse allows for the decay of background fluorescence from plates, media, and test compounds, dramatically increasing the signal-to-noise ratio.

  • Ratiometric Signal: The readout is a ratio of the acceptor and donor emission signals, which corrects for liquid handling variations and reduces well-to-well variability.

This combination of sensitivity, robustness, and resistance to interference makes TR-FRET an ideal choice for a primary biochemical screen.

Visualization of the TR-FRET Kinase Assay Principle

TR_FRET_Assay TR-FRET Kinase Inhibition Assay cluster_No_Inhibition No Inhibition (Active Kinase) cluster_Inhibition Inhibition (Inactive Kinase) Kinase_A Kinase Product_A Biotin-Substrate-P Kinase_A->Product_A Phosphorylation Substrate_A Biotin-Substrate ATP_A ATP Eu_Ab Eu-Antibody (Donor) Product_A->Eu_Ab Binds Antibody SA_AF SA-Acceptor Product_A->SA_AF Binds Streptavidin (SA) Eu_Ab->SA_AF Proximity -> FRET Inhibitor Isoxazole Analog Kinase_B Kinase Inhibitor->Kinase_B Blocks ATP Site Substrate_B Biotin-Substrate Kinase_B->Substrate_B ATP_B ATP Eu_Ab_B Eu-Antibody (Donor) SA_AF_B SA-Acceptor

Caption: Principle of a TR-FRET assay for kinase inhibitors.

Experimental Protocol: TR-FRET Kinase Assay (384-Well Format)

1. Reagent Preparation:

  • Kinase: Recombinant protein kinase of interest (e.g., a MAP kinase, a CDK).

  • Substrate: A biotinylated peptide substrate specific to the kinase.

  • ATP: Adenosine triphosphate at a concentration near its Km for the kinase.

  • Assay Buffer: Kinase reaction buffer (typically Tris-HCl, MgCl₂, DTT, BSA).

  • Detection Reagents:

    • Donor: Europium-labeled anti-phospho-substrate antibody.

    • Acceptor: Streptavidin-conjugated fluorophore (e.g., allophycocyanin).

  • Compound Plates: As described in Part 1.

2. Assay Procedure:

  • Compound & Kinase Addition: To a 384-well low-volume assay plate, add:

    • 2.5 µL of assay buffer.

    • 50 nL of compound solution from the source plate.

    • 2.5 µL of kinase solution (pre-diluted in assay buffer).

  • Initiate Reaction: Add 5 µL of a substrate/ATP mixture to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). The plate should be covered to prevent evaporation.

  • Stop & Detect: Add 10 µL of detection mix (containing the Eu-antibody and SA-acceptor in TR-FRET buffer with EDTA to stop the reaction).

  • Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody-substrate binding.

  • Plate Reading: Read the plate on a TR-FRET enabled plate reader.

    • Excitation: 320-340 nm.

    • Emission: Read at two wavelengths:

      • Acceptor emission (~665 nm).

      • Donor emission (~615 nm).

    • Use a measurement delay of 50-100 µs.

Data Analysis and Validation

1. Data Normalization:

  • Calculate the TR-FRET Emission Ratio for each well:

    • Emission Ratio = (Emission_665nm / Emission_615nm) * 1000

2. Percent Inhibition Calculation:

  • % Inhibition = 100 * (1 - (Ratio_compound - Avg_Ratio_pos_ctrl) / (Avg_Ratio_neg_ctrl - Avg_Ratio_pos_ctrl))

    • Negative Control (0% Inhibition): DMSO only.

    • Positive Control (100% Inhibition): A potent, known inhibitor of the kinase (e.g., Staurosporine) or wells without enzyme.

3. Dose-Response Analysis:

  • For hits identified in the primary screen, perform follow-up dose-response experiments.

  • Plot % Inhibition versus log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

References

  • Kumar, R., & Singh, P. (2023). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Chen, Y.-L., et al. (2022). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. Pharmaceuticals. [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Pharmaceutical Research and Innovation. [Link]

  • S, S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • Shaik, A. B., et al. (2025). 1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. Results in Chemistry. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]

  • Zaragoza, O., et al. (2001). Long-term Effects of alpha-amino-3-hydroxy-5-methyl-4-isoxazole Propionate and 6-nitro-7-sulphamoylbenzo(f)quinoxaline-2,3-dione in the Rat Basal Ganglia. Neuroscience. [Link]

  • Rout, S. K., et al. (2023). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα. RSC Medicinal Chemistry. [Link]

  • Kiefer, C., et al. (2022). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv. [Link]

  • Nagaraju, K., et al. (2022). Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. Chemistry of Heterocyclic Compounds. [Link]

  • Wikipedia. (2023). Time-resolved fluorescence energy transfer. Wikipedia. [Link]

  • Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices. [Link]

  • Copland, J. A., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Iversen, P. W., et al. (2012). HTS Assay Validation. Assay Guidance Manual. [Link]

Sources

Application Notes and Protocols: 5-Methoxy-3-methylbenzo[d]isoxazole as a Versatile Building Block for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Privileged Nature of the Benzisoxazole Scaffold

The benzisoxazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of pharmacological activities.[1][2] These derivatives have shown promise as antipsychotic, anticancer, anti-inflammatory, and antimicrobial agents, underscoring their importance in drug discovery and development.[3][4][5] The utility of benzisoxazoles extends beyond their intrinsic bioactivity; they are also highly valuable as synthetic intermediates.

This guide focuses on a specific, functionalized derivative: 5-Methoxy-3-methylbenzo[d]isoxazole . The strategic placement of the electron-donating methoxy group and the methyl substituent, combined with the inherent reactivity of the isoxazole N-O bond, makes this molecule a particularly powerful building block. Its true potential is realized upon strategic cleavage of the heterocyclic ring, unmasking a highly versatile 1,2-disubstituted aromatic intermediate, which serves as a linchpin for constructing more complex heterocyclic systems like quinolines and acridones.

This document provides a detailed exploration of the core reactivity of this compound, complete with validated protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Principle: The Power of Reductive N-O Bond Cleavage

The primary synthetic value of the 3-methylbenzo[d]isoxazole core lies in the latent functionality concealed within its isoxazole ring. The nitrogen-oxygen (N-O) bond is susceptible to reductive cleavage under various conditions. This transformation is not a simple degradation but a strategic deprotection, revealing a valuable ortho-amino ketone scaffold.

Mechanism of Activation: The process involves a two-electron reductive cleavage of the weak N-O bond. This initially forms an imine intermediate which, upon aqueous workup or hydrolysis, yields the corresponding o-aminoaryl ketone.[6] In the case of our starting material, this unmasks 2-amino-5-methoxyacetophenone, a precursor primed for subsequent cyclization reactions. The presence of the methoxy group can influence the electronic properties of the ring, while the methyl group at the 3-position dictates the resulting ketone moiety.

G start This compound intermediate1 Imine Intermediate start->intermediate1 Reductive N-O Bond Cleavage product 2-Amino-5-methoxyacetophenone intermediate1->product reagents1 [H] (e.g., Fe/AcOH, H₂/Pd-C) reagents1->start reagents2 H₂O (Hydrolysis) reagents2->intermediate1

Caption: Reductive cleavage of the benzisoxazole ring.

This unmasking is the cornerstone of its application as a building block, providing a reliable pathway to intermediates that are otherwise prepared through multi-step or less efficient syntheses.

Application I: Synthesis of Quinolines via Friedländer Annulation

The quinoline nucleus is another paramount scaffold in medicinal chemistry, found in numerous antimalarial, antibacterial, and anticancer agents.[7][8] The ortho-amino ketone generated from the reductive cleavage of this compound is an ideal substrate for the Friedländer annulation, one of the most classical and effective methods for quinoline synthesis.

This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. The reaction proceeds via an initial aldol-type condensation followed by cyclization and dehydration to furnish the quinoline ring system.

G cluster_0 Step 1: Cleavage cluster_1 Step 2: Annulation benzisoxazole 5-Methoxy-3-methyl- benzo[d]isoxazole aminoketone 2-Amino-5-methoxy- acetophenone benzisoxazole->aminoketone Fe / AcOH quinoline Substituted 6-Methoxyquinoline aminoketone->quinoline carbonyl α-Methylene Carbonyl Compound (e.g., Ethyl Acetoacetate) carbonyl->quinoline Acid or Base Catalyst

Caption: Two-step workflow for quinoline synthesis.

Protocol 1: Synthesis of Ethyl 6-methoxy-2,4-dimethylquinoline-3-carboxylate

This two-step protocol details the conversion of this compound into a highly functionalized quinoline derivative.

Part A: Reductive Cleavage to 2-Amino-5-methoxyacetophenone

  • Reaction Setup: To a solution of this compound (1.0 eq) in glacial acetic acid (10 mL per gram of substrate), add iron powder (3.0 eq).

  • Reaction Execution: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Causality Note: Acetic acid serves as both the solvent and a proton source, facilitating the reduction of the nitroso-equivalent generated on the iron metal surface. An excess of iron ensures complete reduction.[9]

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove excess iron and iron salts.

  • Extraction: Dilute the filtrate with water and neutralize carefully with a saturated solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude 2-amino-5-methoxyacetophenone is often of sufficient purity to be used directly in the next step.

Part B: Friedländer Annulation

  • Reaction Setup: In a round-bottom flask, combine the crude 2-amino-5-methoxyacetophenone (1.0 eq) and ethyl acetoacetate (1.2 eq).

  • Catalysis: Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or a few drops of concentrated sulfuric acid.

    • Causality Note: The acid catalyst protonates the carbonyl of the acetophenone, activating it for nucleophilic attack by the enol form of ethyl acetoacetate, and also facilitates the final dehydration step.

  • Reaction Execution: Heat the mixture to 100-120 °C for 2-5 hours. Monitor the formation of the quinoline product by TLC.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Basify the solution with aqueous ammonia or sodium hydroxide to precipitate the product.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. Recrystallize from ethanol or purify by column chromatography on silica gel to obtain the pure quinoline derivative.

Carbonyl PartnerResulting Quinoline ProductTypical Conditions
Ethyl AcetoacetateEthyl 6-methoxy-2,4-dimethylquinoline-3-carboxylatePPA, 100 °C
Cyclohexanone9-Methoxy-7-methyl-1,2,3,4-tetrahydroacridineH₂SO₄ (cat.), 120 °C
Diethyl malonateEthyl 4-hydroxy-6-methoxy-2-methylquinoline-3-carboxylateNaOEt, EtOH, Reflux

Application II: Proposed Synthesis of Acridone Derivatives

Acridones are polycyclic aromatic compounds with significant biological properties, including anticancer and antiviral activities. The 2-amino-5-methoxyacetophenone intermediate can be further elaborated into this valuable scaffold. A plausible and efficient route involves an initial palladium-catalyzed coupling with an ortho-halobenzoic acid, followed by an intramolecular cyclization.

G aminoketone 2-Amino-5-methoxy- acetophenone intermediate N-Aryl Anthranilic Acid Derivative aminoketone->intermediate Pd-catalyzed Coupling benzoic_acid o-Halobenzoic Acid benzoic_acid->intermediate acridone Substituted Methoxy-Acridone intermediate->acridone Intramolecular Cyclization (e.g., Eaton's Reagent)

Caption: Proposed pathway to acridone derivatives.

Conceptual Protocol: Synthesis of a Methoxy-Acridone
  • Ullmann Condensation: Combine 2-amino-5-methoxyacetophenone (1.0 eq), an ortho-bromobenzoic acid (1.1 eq), copper(I) iodide (0.1 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) in a high-boiling polar solvent like DMF or NMP. Heat the reaction at 120-150 °C until completion. This forms the N-aryl anthranilic acid derivative.

  • Intramolecular Cyclization: Isolate the intermediate from step 1. Treat the intermediate with a strong acid/dehydrating agent like Eaton's reagent (P₂O₅ in methanesulfonic acid) or polyphosphoric acid (PPA) at elevated temperatures (100-140 °C) to effect the intramolecular Friedel-Crafts acylation, yielding the acridone core.[10]

  • Purification: Following a standard aqueous work-up and extraction, the crude acridone can be purified by recrystallization or column chromatography.

Synthesis of the Building Block: [3+2] Cycloaddition

While this guide focuses on the applications of this compound, understanding its synthesis provides a complete picture for the research scientist. A modern and efficient method for constructing the benzisoxazole core itself is via a [3+2] cycloaddition reaction between an in situ-generated aryne and a nitrile oxide.[11][12]

This approach offers a mild and direct route to functionalized benzisoxazoles, avoiding harsh conditions associated with older methods. The key is the simultaneous, fluoride-induced generation of both highly reactive intermediates from stable precursors.[11]

G triflate o-(Trimethylsilyl)aryl Triflate (Aryne Precursor) aryne Aryne triflate->aryne -TMSF -TfO⁻ chlorooxime Hydroximoyl Chloride (Nitrile Oxide Precursor) nitrile_oxide Nitrile Oxide chlorooxime->nitrile_oxide -HCl product Benzisoxazole aryne->product nitrile_oxide->product [3+2] Cycloaddition catalyst CsF catalyst->triflate catalyst->chlorooxime

Caption: Synthesis of benzisoxazoles via aryne-nitrile oxide cycloaddition.

Protocol 2: Synthesis of this compound
  • Precursor Synthesis:

    • Prepare the aryne precursor, 2-(trimethylsilyl)-4-methoxyphenyl trifluoromethanesulfonate, from commercially available 4-methoxyphenol.

    • Prepare the nitrile oxide precursor, acetohydroximoyl chloride, by chlorination of acetaldoxime with N-chlorosuccinimide (NCS).[11]

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the aryne precursor (1.0 eq) and the hydroximoyl chloride (1.2 eq) in anhydrous acetonitrile (MeCN).

  • Initiation: Add cesium fluoride (CsF, 2.0-3.0 eq) to the solution in one portion.

    • Causality Note: CsF serves a dual role. It acts as a nucleophile to attack the silicon atom of the triflate, initiating aryne formation, and as a base to dehydrochlorinate the hydroximoyl chloride, generating the nitrile oxide.[11]

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. The reaction is typically rapid and can be monitored by TLC (disappearance of the triflate precursor).

  • Work-up: Upon completion, quench the reaction with water and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Conclusion

This compound is more than just another heterocycle; it is a masked synthon of exceptional value. Its true synthetic power is unlocked through reductive cleavage of the N-O bond, providing clean and efficient access to the 2-amino-5-methoxyacetophenone scaffold. This intermediate serves as a gateway to a diverse range of more complex and pharmacologically relevant heterocyclic systems, most notably quinolines and acridones. The protocols and mechanistic insights provided herein are designed to equip researchers with the foundational knowledge to confidently employ this building block in the pursuit of novel molecular architectures for drug discovery and materials science.

References

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  • National Institutes ofHttpError: 403, Please try again l
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  • PubMed. (2010). Synthesis of benzisoxazoles by the [3 + 2] cycloaddition of in situ generated nitrile oxides and arynes. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxy-3-methylbenzo[c]isoxazole. Retrieved from [Link]

  • ResearchGate. (2025). N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis. Retrieved from [Link]

  • PubMed. (n.d.). SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES. Retrieved from [Link]

Sources

Developing structure-activity relationships for 5-Methoxy-3-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Developing Structure-Activity Relationships for 5-Methoxy-3-methylbenzo[d]isoxazole Derivatives as Potential Protein Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This document provides a comprehensive guide for establishing a systematic structure-activity relationship (SAR) for a novel series of compounds based on the this compound core. We present an integrated workflow that combines strategic analog design, chemical synthesis, robust in vitro biological evaluation, and computational analysis.[2][3] The protocols herein are designed to be self-validating and provide researchers with the foundational methodologies to explore this chemical space, using protein kinase inhibition as a primary therapeutic target. The ultimate goal is to transform a promising lead compound into a viable drug candidate by iteratively improving its efficacy, selectivity, and pharmacokinetic properties.[4]

Introduction: The Rationale for SAR on the Benzo[d]isoxazole Scaffold

The isoxazole ring system is a five-membered heterocycle that is a cornerstone in the design of therapeutic agents due to its favorable physicochemical properties and ability to engage in various non-covalent interactions.[5] Its derivatives are known to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6][7][8] The fusion of this ring to a benzene system, as in benzo[d]isoxazole, creates a rigid, planar scaffold amenable to systematic chemical modification, making it an excellent starting point for lead optimization.[9]

This compound presents several key positions for chemical diversification. A systematic SAR study is the cornerstone of modern lead optimization, allowing researchers to understand the relationship between the chemical structure of a molecule and its biological activity.[4] By methodically altering specific functional groups, we can identify the key molecular features responsible for potency and selectivity, guiding the design of more effective and safer drug candidates.[3][10]

This guide will focus on establishing SAR for this scaffold against a generic protein kinase target, a class of enzymes frequently implicated in diseases like cancer.[11]

The Integrated SAR Workflow

The development of a robust SAR is an iterative cycle.[3] The process begins with a lead compound and involves designing a focused library of analogs, synthesizing them, testing their biological activity, and analyzing the results to inform the next round of design. This cyclical process is continued until a compound with the desired profile is identified.[2]

SAR_Workflow Design 1. Analog Design (Computational Modeling) Synthesis 2. Chemical Synthesis (Analog Library) Design->Synthesis Prioritized Analogs Testing 3. Biological Testing (In Vitro Assays) Synthesis->Testing Purified Compounds Analysis 4. Data Analysis (SAR Interpretation) Testing->Analysis IC50 / Activity Data Analysis->Design SAR Insights Next-Gen Design

Caption: The iterative cycle of Structure-Activity Relationship (SAR) development.

Strategic Points for Molecular Modification

The lead scaffold, this compound, offers three primary vectors for chemical modification to probe the chemical space around the target's binding site.

Caption: Key modification points on the this compound core.

  • R¹ (Aromatic Ring Substitution): Modifications on the benzene ring (e.g., at position 7) can influence electronic properties, solubility, and interactions with the protein. Introducing electron-withdrawing groups (e.g., halogens) or electron-donating groups can significantly impact activity.[9]

  • R² (Methyl Group Modification): The methyl group at position 3 can be extended or replaced with other functionalities to probe for deeper pockets or new hydrogen bond interactions.

  • R³ (Methoxy Group Modification): The methoxy group at position 5 is a key hydrogen bond acceptor. Modifications here, such as demethylation to a hydroxyl or conversion to a larger alkoxy group, can fine-tune binding affinity and metabolic stability.[6][7]

Protocol: Synthesis of an Analog Library

A common and effective method for synthesizing benzo[d]isoxazoles involves the cyclization of a suitably substituted o-hydroxyacetophenone with hydroxylamine.[12] This protocol outlines a general procedure.

Protocol 4.1: General Synthesis of Substituted this compound Analogs

Rationale: This two-step procedure first establishes the core ketone intermediate, which is then cyclized. This approach allows for late-stage diversification, which is efficient for building a library of analogs.

Materials:

  • Substituted 2-hydroxy-5-methoxyacetophenone

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol, Acetic Acid

  • Standard glassware for organic synthesis

Procedure:

  • Chalcone Formation (if modifying the methyl group): For modifications at the R² position, a Claisen-Schmidt condensation between the starting acetophenone and a desired aldehyde can be performed to generate a chalcone intermediate.[12]

  • Cyclization Reaction: a. To a solution of the substituted 2-hydroxy-5-methoxyacetophenone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq). b. Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC). c. Upon completion, cool the reaction to room temperature and pour it into ice-cold water. d. Collect the precipitated solid by vacuum filtration.

  • Purification: a. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. b. Fractions containing the pure product are combined, and the solvent is removed under reduced pressure.

  • Characterization: The final structure and purity of each analog must be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro Biological Evaluation

Once synthesized, the analogs must be evaluated for their biological activity. This typically involves a primary biochemical assay followed by a cell-based assay.

Protocol 5.1: Primary Screening - In Vitro Kinase Inhibition Assay

Rationale: A biochemical kinase assay provides a direct measure of a compound's ability to inhibit the target enzyme without the complexities of cellular uptake or off-target effects.[11][13] Luminescence-based assays, which measure the depletion of ATP, are common in high-throughput screening for their simplicity and robustness.[14]

Materials:

  • Recombinant human protein kinase (target enzyme)

  • Kinase-specific peptide substrate

  • ATP (at a concentration equal to its Kₘ for the enzyme to ensure data comparability)[15]

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Luminescence-based kinase activity kit (e.g., ADP-Glo™)

  • Synthesized compounds dissolved in 100% DMSO

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Create a serial dilution series for each compound (e.g., from 100 µM to 1 nM) in 100% DMSO.

  • Reaction Setup: a. In each well of a 384-well plate, add the kinase, peptide substrate, and assay buffer. b. Add 1 µL of the diluted compound solution. Include wells with DMSO only (negative control, 0% inhibition) and a known potent inhibitor (positive control). c. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: a. Stop the reaction and measure the remaining ATP by adding the detection reagents from the luminescence kit according to the manufacturer's protocol. b. Read the luminescence signal on a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of compound concentration and fit the data using a non-linear regression model (four-parameter logistic fit) to determine the IC₅₀ value.[16][17]

Protocol 5.2: Secondary Screening - Cell Viability (MTT) Assay

Rationale: After identifying potent inhibitors in a biochemical assay, it is crucial to determine if they can inhibit cell proliferation, which demonstrates cell permeability and on-target effects in a biological context. The MTT assay is a standard colorimetric method for assessing cell viability.[18]

Materials:

  • Human cancer cell line relevant to the kinase target

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the synthesized compounds for 72 hours. Include untreated wells (100% viability) and wells with a known cytotoxic drug as a positive control.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]

  • Absorbance Reading: Measure the absorbance at 490-570 nm using a microplate reader.

  • IC₅₀ Determination: Convert absorbance values to percent viability relative to the untreated control. Plot the results and calculate the IC₅₀ value as described in Protocol 5.1.[16]

Data Presentation and SAR Interpretation

The data from the biological assays should be compiled into a table to facilitate the identification of trends.

Table 1: Hypothetical SAR Data for this compound Analogs

CompoundR¹ (Pos 7)R² (Pos 3)R³ (Pos 5)Kinase IC₅₀ (nM)Cell Viability IC₅₀ (µM)
Lead-1 H-CH₃-OCH₃5,200>50
Analog-1a Cl-CH₃-OCH₃3508.2
Analog-1b F-CH₃-OCH₃78015.6
Analog-1c -CF₃-CH₃-OCH₃45 1.1
Analog-2a H-CH₂CH₃-OCH₃4,800>50
Analog-3a H-CH₃-OH1,20022.5

Interpretation of Hypothetical Data:

  • R¹ Position: Adding an electron-withdrawing group at the R¹ position significantly increases potency (Lead-1 vs. 1a, 1b, 1c). The trifluoromethyl group in Analog-1c is optimal, suggesting a potential hydrophobic and/or electrostatic interaction in the target's active site.[9]

  • R² Position: Extending the methyl group to an ethyl group (Analog-2a) does not improve activity, suggesting the space in this region of the binding pocket is sterically constrained.

  • R³ Position: Demethylation of the methoxy group to a hydroxyl (Analog-3a) moderately improves biochemical potency, likely due to the formation of a new hydrogen bond. This also improves cellular activity, possibly by altering physicochemical properties like solubility.

The Role of Computational SAR

Computational methods can accelerate the SAR cycle by prioritizing which analogs to synthesize.[4][19] This avoids costly and time-consuming synthesis of unpromising compounds.

Computational_SAR cluster_0 Iterative Refinement QSAR Build QSAR Model (Experimental Data) VirtualLib Design Virtual Library (In Silico Analogs) QSAR->VirtualLib Guides Design Docking Virtual Screening (Molecular Docking) VirtualLib->Docking Screens Analogs Prioritize Prioritize Hits for Synthesis Docking->Prioritize Predicted Affinity Synthesis To Synthesis & Testing Prioritize->Synthesis ExpData Experimental SAR Data ExpData->QSAR

Caption: A workflow integrating computational methods into the SAR cycle.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate chemical properties with biological activity.[20] Once initial data is gathered, a QSAR model can predict the potency of unsynthesized analogs.

  • Molecular Docking: If the 3D structure of the target protein is known, molecular docking can predict how each designed analog binds to the active site, providing a rational basis for design choices.[19]

Conclusion

This application note provides a structured, multi-faceted approach to developing a comprehensive SAR for the this compound scaffold. By integrating rational design, efficient synthesis, and robust biological and computational evaluation, researchers can systematically probe the chemical space around this promising core. The insights gained from this iterative process are critical for optimizing lead compounds into potent and selective drug candidates for preclinical development.

References

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  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]

  • Synthesis of antifungal isoindole (5-methyl-isoxazole-3-yl). MDPI. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ResearchGate. [Link]

  • Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. [Link]

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Application Notes and Protocols for the Investigation of 5-Methoxy-3-methylbenzo[d]isoxazole in Anti-Diabetic Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Isoxazole Scaffolds in Diabetes Mellitus

Diabetes mellitus, a metabolic disorder characterized by chronic hyperglycemia, poses a significant global health challenge.[1] The management of this condition often necessitates the use of oral anti-diabetic agents that can modulate various physiological pathways, including insulin secretion, glucose uptake, and nutrient absorption.[2] In the landscape of medicinal chemistry, isoxazole derivatives have emerged as a promising class of compounds with a wide array of biological activities, including anti-diabetic potential.[3][4] These heterocyclic compounds have been shown to influence key targets in diabetes management, such as α-amylase, α-glucosidase, and AMP-activated protein kinase (AMPK).[3][5]

This document provides a comprehensive guide to the investigation of a specific isoxazole derivative, 5-Methoxy-3-methylbenzo[d]isoxazole , as a potential anti-diabetic agent. While direct literature on this particular compound is nascent, this guide extrapolates from established research on analogous isoxazole-based compounds to provide a robust framework for its synthesis, in vitro screening, and in vivo evaluation.

Hypothesized Mechanism of Action

Based on the known anti-diabetic effects of various isoxazole derivatives, this compound is hypothesized to exert its therapeutic effects through one or more of the following mechanisms:

  • Inhibition of Carbohydrate-Digesting Enzymes: Like many heterocyclic compounds, it may act as an inhibitor of α-amylase and α-glucosidase, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[6][7] Inhibition of these enzymes can delay glucose absorption and consequently lower postprandial blood glucose levels.[7]

  • Modulation of the AMPK Pathway: Some isoxazole derivatives have been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][5] Activation of AMPK in tissues like the liver can suppress gluconeogenesis by reducing the expression of key enzymes such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thereby lowering hepatic glucose output.[3][5]

  • Enhancement of Glucose Uptake: The compound may promote glucose uptake in peripheral tissues like skeletal muscle and adipose tissue, a mechanism crucial for maintaining glucose homeostasis.[8][9]

The following protocols are designed to systematically investigate these potential mechanisms.

Synthesis of this compound

The synthesis of this compound can be approached through established methods for isoxazole ring formation. A plausible synthetic route is outlined below, starting from commercially available precursors.

Protocol: Synthesis of this compound

Materials:

  • 2-Hydroxy-5-methoxyacetophenone

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Glacial acetic acid

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Oxime Formation:

    • Dissolve 2-Hydroxy-5-methoxyacetophenone in ethanol in a round-bottom flask.

    • Add an equimolar amount of hydroxylamine hydrochloride and a slight excess of sodium acetate.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TTC).

    • Upon completion, cool the reaction mixture and pour it into cold water to precipitate the oxime intermediate.

    • Filter, wash with water, and dry the crude oxime.

  • Cyclization to form the Benzisoxazole Ring:

    • Suspend the dried oxime in glacial acetic acid.

    • Heat the mixture to reflux for 4-6 hours. The cyclization is often accompanied by a color change.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Collect the fractions containing the pure this compound and concentrate to yield the final product.

  • Characterization:

    • Confirm the structure and purity of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

In Vitro Evaluation of Anti-Diabetic Activity

A series of in vitro assays are essential for the initial screening and mechanistic elucidation of this compound.[10] These assays provide a cost-effective and ethical approach to identify promising lead compounds.[8][10]

Workflow for In Vitro Screening

Caption: Workflow for in vitro screening of this compound.

Protocol 1: α-Glucosidase Inhibition Assay

Principle: This assay measures the ability of the test compound to inhibit the activity of α-glucosidase, which catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a colored product.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound at various concentrations, and 20 µL of α-glucosidase solution.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na2CO3.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100

Protocol 2: Glucose Uptake Assay in 3T3-L1 Adipocytes

Principle: This assay quantifies the uptake of a fluorescently labeled glucose analog (e.g., 2-NBDG) into differentiated 3T3-L1 adipocytes in the presence of the test compound.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • DMEM (Dulbecco's Modified Eagle Medium)

  • 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG)

  • Insulin (positive control)

  • This compound

  • Krebs-Ringer-HEPES (KRH) buffer

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed 3T3-L1 pre-adipocytes in a 96-well plate and differentiate them into mature adipocytes.

  • Starve the differentiated adipocytes in serum-free DMEM for 2-3 hours.

  • Wash the cells with KRH buffer.

  • Treat the cells with various concentrations of this compound or insulin in KRH buffer for 30 minutes.

  • Add 2-NBDG to each well and incubate for 15-30 minutes.

  • Terminate the glucose uptake by washing the cells with ice-cold KRH buffer.

  • Measure the fluorescence intensity using a microplate reader (Ex/Em ~485/535 nm).

  • Normalize the fluorescence values to the protein content in each well.

In Vivo Evaluation of Anti-Diabetic Efficacy

Promising results from in vitro studies should be followed by in vivo evaluation using animal models of diabetes.[11]

Animal Models for Diabetes Research
Model Type of Diabetes Inducing Agent/Genetic Basis Key Characteristics Reference
Streptozotocin (STZ)-induced rats/mice Type 1 / Type 2Chemical induction with STZSelective destruction of pancreatic β-cells, leading to hyperglycemia.[2]
Alloxan-induced rats/mice Type 1Chemical induction with alloxanNecrosis of pancreatic β-cells.[2]
Zucker Diabetic Fatty (ZDF) rats Type 2Genetic mutation in the leptin receptor geneObesity, insulin resistance, hyperglycemia, hyperlipidemia.[12]
Goto-Kakizaki (GK) rats Type 2Genetic, non-obese modelHyperglycemia, hyperinsulinemia, insulin resistance.[2]
Protocol: Oral Glucose Tolerance Test (OGTT) in STZ-induced Diabetic Rats

Principle: The OGTT assesses the ability of an animal to clear a glucose load from the bloodstream. This is a standard test to evaluate the efficacy of anti-diabetic agents.

Materials:

  • STZ-induced diabetic rats

  • This compound

  • Metformin (positive control)

  • Glucose solution (2 g/kg body weight)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Induce diabetes in rats by a single intraperitoneal injection of STZ (45-65 mg/kg).

  • Confirm diabetes by measuring fasting blood glucose levels (≥ 250 mg/dL).

  • Divide the diabetic rats into groups: vehicle control, positive control (Metformin), and test groups (different doses of this compound).

  • Fast the rats overnight (12-14 hours) before the test.

  • Administer the vehicle, Metformin, or the test compound orally.

  • After 30-60 minutes, administer a glucose load (2 g/kg) orally.

  • Measure blood glucose levels from the tail vein at 0, 30, 60, 90, and 120 minutes post-glucose administration.

  • Plot the blood glucose concentration against time and calculate the area under the curve (AUC) for each group.

Proposed Signaling Pathway

Based on literature for related compounds, this compound may activate the AMPK pathway, leading to beneficial metabolic effects in the liver.

AMPK_Signaling_Pathway Compound This compound AMPK AMPK Compound->AMPK Activates PEPCK PEPCK AMPK->PEPCK Inhibits expression G6Pase G6Pase AMPK->G6Pase Inhibits expression Gluconeogenesis Gluconeogenesis PEPCK->Gluconeogenesis G6Pase->Gluconeogenesis Glucose_Output Hepatic Glucose Output Gluconeogenesis->Glucose_Output

Caption: Proposed AMPK signaling pathway for this compound.

Conclusion

The isoxazole scaffold holds significant promise in the development of novel anti-diabetic agents. This compound, based on its structural features, warrants thorough investigation. The protocols and workflows outlined in this document provide a comprehensive and scientifically grounded framework for researchers to explore its synthesis, in vitro activity, and in vivo efficacy. Through systematic evaluation, the therapeutic potential of this and related compounds can be fully elucidated, paving the way for new treatment options for diabetes mellitus.

References

  • In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity.
  • Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview - PMC - NIH.
  • Exploring in vitro techniques as new frontiers in antidiabetic drug screening - DOI.
  • Anti-Diabetic In-Vivo Animal Models: A Review - IJNRD.
  • Review of in vitro and in vivo models for antidiabetic activity.
  • Exploring In Vitro Antidiabetic Assays: - Athmic Biotech Solutions.
  • Discovery and anti-diabetic effects of novel isoxazole based flavonoid derivatives.
  • Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PubMed.
  • Discovery and anti-diabetic effects of novel isoxazole based flavonoid derivatives - PubMed.
  • Anti-bacterial and in vitro Anti-diabetic Potential of Novel Isoxazole Derivatives.
  • (PDF) In vivo and In vitro Models for Biological Screening of Anti-Diabetic Drugs.
  • Screening for Antidiabetic Activities | Springer Nature Experiments.
  • Synthesis, in silico studies and biological evaluation of novel thiazolidinone[5,4-d] isoxazole derivatives as antidiabetic agents - Taylor & Francis Online.
  • 1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors - PMC - PubMed Central.
  • 1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors - OUCI.
  • Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis - NIH.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxy-3-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-3-methylbenzo[d]isoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to resolve experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and step-by-step solutions.

Issue 1: Consistently Low Yield of the Final Product

Question: My synthesis of this compound is resulting in a very low yield. What are the common initial steps to troubleshoot this issue?

Answer: A low yield in this synthesis often points to issues in one of the two key stages: the formation of the 2-hydroxy-5-methoxyacetophenone oxime intermediate, or the final cyclization to the benzo[d]isoxazole.

Initial Troubleshooting Steps:

  • Purity of Starting Materials: Begin by verifying the purity of your starting materials, particularly the 2-hydroxy-5-methoxyacetophenone. Impurities can significantly interfere with both the oximation and cyclization steps.[1] It is recommended to use high-purity reagents, and if necessary, purify the starting ketone by recrystallization or distillation.

  • Integrity of the Oxime Intermediate: The formation of a high-quality oxime is critical. Ensure the reaction between 2-hydroxy-5-methoxyacetophenone and hydroxylamine hydrochloride goes to completion. Monitor the reaction by Thin Layer Chromatography (TLC). Incomplete conversion to the oxime will naturally lead to a lower yield of the final product.

  • Reaction Conditions for Cyclization: The ring-closing step is sensitive to the reaction conditions.

    • Anhydrous Conditions: For many cyclization methods, particularly those aiming to avoid the Beckmann rearrangement, maintaining anhydrous (dry) conditions is crucial.[2]

    • Temperature Control: The reaction temperature may be too low to overcome the activation energy for cyclization. Consider a stepwise increase in temperature while monitoring the reaction progress.[1]

Issue 2: Formation of Significant Impurities and Side Products

Question: I am observing significant amounts of impurities alongside my desired this compound product. How can I identify and minimize them?

Answer: The formation of impurities is a common challenge. Understanding the potential side reactions of your chosen synthetic route is key to mitigating them.

  • Beckmann Rearrangement: When synthesizing benzoisoxazoles from oximes, a common side product is the isomeric benzoxazole, formed via a Beckmann rearrangement.[2][3] This is particularly prevalent under acidic conditions. To favor the desired N-O bond formation for benzoisoxazole, anhydrous conditions are often preferred.[2] The choice of cyclizing agent is also critical in directing the reaction towards the desired product.

  • Incomplete Cyclization: Residual 2-hydroxy-5-methoxyacetophenone oxime may be present in your final product if the cyclization reaction has not gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a deactivated cyclizing agent.

  • Dimerization/Polymerization: Under certain conditions, starting materials or intermediates can undergo self-condensation or polymerization, especially at high temperatures.[1] Careful control of reactant concentrations and temperature can help minimize these side reactions.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the final product. My crude material is an oil, and column chromatography is not providing good separation.

Answer: Purifying this compound can be challenging, but several techniques can be employed.

  • For Oily Crude Products:

    • Liquid-Liquid Extraction: Dissolve the crude oil in an organic solvent like ethyl acetate or dichloromethane. Wash with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]

    • Trituration: If the product is expected to be a solid, try to induce crystallization. Add a non-polar solvent in which the product is poorly soluble (e.g., hexanes) to the oil. Scratching the inside of the flask with a glass rod can help initiate crystallization. The resulting solid can then be collected by filtration.[4]

  • Improving Column Chromatography Separation:

    • Solvent System Optimization: Experiment with different solvent systems. A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is a good starting point. Fine-tuning the ratio of these solvents can significantly improve separation.[4][5]

    • Gradient Elution: Instead of using a constant solvent mixture (isocratic elution), a gradient elution can be more effective. Start with a lower polarity mobile phase and gradually increase the polarity. This can help to better resolve compounds with similar Rf values.[4]

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for preparing this compound?

A1: A common and effective route starts with 2-hydroxy-5-methoxyacetophenone. This involves two main steps:

  • Oximation: The starting ketone is reacted with hydroxylamine hydrochloride in the presence of a base (like sodium acetate) in a solvent such as ethanol to form 2-hydroxy-5-methoxyacetophenone oxime.[6][7]

  • Cyclization: The resulting oxime is then cyclized to form the benzo[d]isoxazole ring. This can be achieved through various reagents and conditions, often involving a dehydration step.[3]

Q2: How critical is the E/Z isomerization of the oxime intermediate?

A2: The geometry of the oxime intermediate is very important. Generally, only the (Z)-isomer of the 2-hydroxyaryl oxime can undergo the intramolecular cyclization to form the benzo[d]isoxazole ring. The (E)-isomer is more likely to lead to side products. While E/Z isomerization can sometimes occur under the reaction conditions, starting with the pure (Z)-isomer is preferable for achieving a higher yield.[2]

Q3: What are some recommended cyclizing agents for converting the oxime to the benzo[d]isoxazole?

A3: A variety of reagents can be used for the cyclization step. The choice depends on the specific substrate and desired reaction conditions. Some examples include:

  • Phosphorus-based reagents: A system of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or di-tert-butyl azodicarboxylate (DBAD) can be effective.

  • Acid-catalyzed cyclization: Polyphosphoric acid (PPA) can be used, but care must be taken to minimize the Beckmann rearrangement.

  • Other reagents: Systems like ZrCl₄ have also been reported to influence the selectivity towards benzoisoxazole formation.[2]

Q4: What are the key safety precautions to consider during this synthesis?

A4: Standard laboratory safety practices should always be followed. Specific points to consider for this synthesis include:

  • Hydroxylamine hydrochloride: Can be corrosive and an irritant. Handle with appropriate personal protective equipment (PPE).

  • Solvents: Many organic solvents used are flammable and may be harmful if inhaled or in case of skin contact. Work in a well-ventilated fume hood.

  • Cyclizing agents: Some cyclizing agents can be toxic, corrosive, or moisture-sensitive. Consult the safety data sheet (SDS) for each reagent before use.

Experimental Protocols & Data

Table 1: Recommended Reaction Conditions for Oximation
ParameterConditionNotes
Reactants 2-hydroxy-5-methoxyacetophenone, Hydroxylamine hydrochloride, Sodium acetate
Solvent Anhydrous Ethanol
Molar Ratio Ketone : Hydroxylamine HCl : Base (1 : 1.5 : 2.3)A slight excess of hydroxylamine and base ensures complete conversion of the ketone.[7]
Temperature Reflux (approx. 80 °C)[7]
Reaction Time 1-3 hoursMonitor by TLC until the starting ketone is consumed.
Protocol 1: Synthesis of 2-hydroxy-5-methoxyacetophenone oxime
  • To a round-bottomed flask, add 2-hydroxy-5-methoxyacetophenone (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium acetate (2.3 eq).

  • Add anhydrous ethanol as the solvent.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with stirring.

  • Monitor the reaction progress using TLC (e.g., with a hexane/ethyl acetate solvent system).

  • Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude oxime, which can be used in the next step or purified further.[7]

Protocol 2: Cyclization to this compound

Note: This is a general protocol, and the specific cyclizing agent and conditions should be chosen based on literature precedents for similar substrates.

  • Dissolve the crude 2-hydroxy-5-methoxyacetophenone oxime in a suitable anhydrous solvent (e.g., DMF, THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add the chosen cyclizing agent (e.g., POCl₃) dropwise with stirring.[6]

  • Allow the reaction to proceed at low temperature or warm to room temperature, depending on the chosen method.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction carefully (e.g., by pouring onto ice water).

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

General Synthetic Workflow

G cluster_0 Step 1: Oximation cluster_1 Step 2: Cyclization cluster_2 Purification A 2-hydroxy-5-methoxyacetophenone C 2-hydroxy-5-methoxyacetophenone oxime A->C Ethanol, Reflux B Hydroxylamine HCl, Base B->C E This compound C->E Anhydrous Solvent D Cyclizing Agent (e.g., POCl3) D->E F Crude Product E->F G Pure Product F->G Column Chromatography / Recrystallization

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Purity Check Purity of Starting Materials Start->Purity Oximation Analyze Oximation Step Purity->Oximation Pure PurifySM Purify 2-hydroxy-5-methoxyacetophenone Purity->PurifySM Impure Cyclization Investigate Cyclization Conditions Oximation->Cyclization Complete OptimizeOximation Optimize Oximation (Time, Temp, Reagent Ratio) Oximation->OptimizeOximation Incomplete SideReaction Identify Side Products (e.g., Beckmann) Cyclization->SideReaction Low Conversion End Yield Improved Cyclization->End Good Conversion MinimizeSideReaction Adjust Conditions to Minimize Side Reactions SideReaction->MinimizeSideReaction Present SideReaction->End Absent PurifySM->Oximation OptimizeOximation->Cyclization OptimizeCyclization Optimize Cyclization (Anhydrous, Temp, Reagent) MinimizeSideReaction->End

Caption: Troubleshooting logic for low yield issues.

References

  • BenchChem. (n.d.). Optimizing reaction conditions for benzoisoxazole formation.
  • Reaction in oximes of. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis.
  • Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2020). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 56(1), 1-18.
  • Organic Syntheses Procedure. (n.d.).
  • Grady, A. (2023, December 8). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
  • BenchChem. (n.d.). Technical Support Center: Purification of 5-Fluorobenzo[c]isoxazole-3-carbonitrile.

Sources

Overcoming challenges in the purification of 5-Methoxy-3-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 5-Methoxy-3-methylbenzo[d]isoxazole

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this compound. Our focus is on providing practical, field-proven insights and robust protocols to ensure the highest purity of your target compound.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns encountered during the purification of benzisoxazole derivatives.

Q1: What are the most common impurities I should anticipate when purifying crude this compound?

A1: The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the cyclization of an oxime derived from 2-hydroxy-5-methoxyacetophenone.[1] Therefore, you should anticipate the following impurities:

  • Unreacted Starting Materials: Residual 2-hydroxy-5-methoxyacetophenone and hydroxylamine-related reagents.

  • Oxime Intermediate: The uncyclized oxime of 2-hydroxy-5-methoxyacetophenone may persist if the cyclization is incomplete.

  • Regioisomers: Depending on the synthetic method, particularly in 1,3-dipolar cycloadditions, the formation of regioisomers can be a significant challenge.[2] These isomers often have very similar polarities, making them difficult to separate.

  • Byproducts from Side Reactions: Nitrile oxides, if used as intermediates, are prone to dimerization to form furoxans, which can complicate purification.[2]

  • Residual Solvents and Reagents: Solvents used in the reaction (e.g., ethanol, DMF) and reagents like bases (e.g., triethylamine, sodium acetate) may be present.[3][4]

Q2: What are the critical stability concerns for the isoxazole ring during workup and purification?

A2: The isoxazole ring, specifically the N-O bond, is relatively weak and can be susceptible to cleavage under certain conditions.[2] To maintain the integrity of your compound, you must avoid:

  • Strongly Basic or Acidic Conditions: Aggressive pH levels during aqueous workups can lead to ring-opening. It is advisable to use mild bases like sodium bicarbonate for neutralization.

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) is known to cleave the N-O bond and should be avoided if the isoxazole moiety is to be preserved.[2]

  • Excessive Heat: While thermal stability can vary, prolonged exposure to high temperatures during solvent evaporation or chromatography should be minimized to prevent degradation.

  • Photochemical Conditions: Some isoxazole derivatives can undergo rearrangement when exposed to UV irradiation.[2] It is good practice to protect the compound from direct light, especially when in solution.[5]

Q3: Which analytical techniques are essential for accurately assessing the purity of my final product?

A3: A multi-technique approach is necessary for a comprehensive and trustworthy purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a gradient elution of water and acetonitrile (often with 0.1% formic acid) is a typical starting point.[6][7] Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any residual impurities.[8] The presence of unexpected signals, even at low intensity, can indicate contaminants that may have co-eluted with your product.[9]

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound. Techniques like GC-MS or LC-MS can help identify the mass of low-level impurities.[10]

Part 2: Troubleshooting Guide: Common Purification Scenarios

This section provides a direct, problem-solving approach to specific experimental challenges.

Scenario 1: My crude product is an intractable oil and will not crystallize.

  • Causality: The presence of residual solvents, low-melting isomers, or other unreacted starting materials can act as eutectic impurities, depressing the melting point and preventing crystallization.

  • Troubleshooting Steps:

    • Initial Cleanup via Liquid-Liquid Extraction: Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane. Wash sequentially with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a saturated sodium bicarbonate solution to remove acidic impurities, and finally with brine.[11] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. This often removes many ionic and highly polar impurities.

    • Attempt Trituration: After the initial cleanup, dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane). While stirring vigorously, slowly add a poor solvent (e.g., hexanes or pentane) until the solution becomes cloudy. Continue stirring; the product may precipitate as a solid. Scratching the inside of the flask with a glass rod can help induce nucleation.

    • Proceed to Chromatography: If the product remains an oil, column chromatography is the most reliable next step to isolate the pure compound from the complex mixture.

Scenario 2: I am observing poor separation between my product and an impurity during column chromatography.

  • Causality: The impurity likely has a polarity very similar to your product, resulting in overlapping elution profiles on the stationary phase. This is common with regioisomers or structurally similar byproducts.[2]

  • Troubleshooting Steps:

    • Optimize the Solvent System: The choice of eluent is the most critical parameter.

      • Fine-Tune Polarity: If using a standard hexane/ethyl acetate system, adjust the ratio in small increments (e.g., from 15% EtOAc to 12% or 18%). Run analytical TLCs to visualize the effect on separation (ΔRf).

      • Change Solvent Selectivity: Swap one of the eluent components for a solvent with different properties. For example, replace ethyl acetate with dichloromethane or tert-butyl methyl ether. This alters the hydrogen bonding and dipole-dipole interactions between the analytes, stationary phase, and mobile phase, which can dramatically improve separation.

    • Employ Gradient Elution: Instead of an isocratic (constant solvent) elution, use a shallow gradient of increasing polarity. This can help sharpen the peak of your product while eluting more strongly retained impurities later.[11]

    • Modify the Stationary Phase: If silica gel is ineffective, consider alternatives. Alumina (basic or neutral) can offer different selectivity. For highly non-polar compounds, reverse-phase chromatography (C18 silica) may be an option.[11]

Scenario 3: My product appears as a single spot on TLC but shows impurities in the NMR or HPLC analysis.

  • Causality: This common issue can arise from several factors:

    • Co-elution on TLC: The impurity may have an identical Rf value to your product in the specific TLC solvent system used.

    • UV Invisibility: The impurity may not have a UV chromophore, making it invisible on TLC plates visualized under a UV lamp.

    • Volatility: A volatile impurity (like residual solvent) might evaporate from the TLC plate before it can be visualized but will be clearly visible in an NMR spectrum.

  • Troubleshooting Steps:

    • Use Multiple TLC Visualization Methods: After checking with a UV lamp, stain the TLC plate with a general-use stain like potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM), which can reveal UV-inactive compounds.

    • Re-purify with an Optimized System: Develop a new chromatographic system using the strategies from Scenario 2. Test different solvent combinations with TLC until you can resolve the impurity from the product spot. Re-purify the material using the new, optimized conditions.

    • High-Vacuum Drying: To remove persistent residual solvents, dry the sample under a high vacuum for several hours, possibly with gentle heating if the compound is thermally stable.

Part 3: Detailed Experimental Protocols

These protocols provide validated, step-by-step procedures for the most critical purification and analysis techniques.

Protocol A: Optimized Flash Column Chromatography

This protocol is designed to maximize the separation of this compound from closely-eluting impurities.

  • Preparation of the Column:

    • Select a glass column with appropriate dimensions for your sample size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of dichloromethane or the eluent.

    • In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique prevents band broadening and improves resolution.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity solvent system developed during TLC analysis.

    • Collect fractions and monitor the elution process using TLC, analyzing every few fractions.

    • If a gradient is required, incrementally increase the percentage of the polar solvent (e.g., ethyl acetate) to elute the product. A shallow gradient is often more effective than a steep one.[11]

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator, being careful not to overheat the sample.

Protocol B: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a standardized method for the quantitative analysis of product purity.

  • Instrumentation & Conditions:

    • System: Standard HPLC with a UV detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

    • Data Summary Table:

ParameterRecommended Condition
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate1.0 mL/min
Detection Wavelength220 nm (or λmax of compound)
Injection Volume10 µL
Column Temperature30°C
Gradient Program10% B to 95% B over 20 minutes
  • Sample Preparation:

    • Accurately prepare a stock solution of your purified compound at approximately 1 mg/mL in methanol or acetonitrile.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[7]

  • Data Analysis:

    • Inject the sample and run the gradient program.

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.

Part 4: Visual Workflows

These diagrams illustrate logical decision-making processes for purification and troubleshooting.

G start_node Crude Product (Oil or Solid) process_node_extract Liquid-Liquid Extraction (Optional) start_node->process_node_extract Initial Cleanup process_node process_node decision_node decision_node analysis_node analysis_node end_node Pure Compound decision_node_solid Is it a solid? process_node_extract->decision_node_solid Assess Physical State process_node_recryst Recrystallization decision_node_solid->process_node_recryst Yes process_node_chrom Column Chromatography decision_node_solid->process_node_chrom No / Impure analysis_node_purity Purity & Identity Check (HPLC, NMR, MS) process_node_recryst->analysis_node_purity Purified Solid process_node_chrom->analysis_node_purity Purified Fractions decision_node_pure Is Purity >98%? analysis_node_purity->decision_node_pure Analyze Data decision_node_pure->end_node Yes decision_node_pure->process_node_chrom No

Caption: A general workflow for the purification and analysis of this compound.

G problem_node Problem: Poor Separation in Column Chromatography action_node_solvent 1. Fine-tune eluent polarity (e.g., 90:10 -> 92:8 Hex:EtOAc) problem_node->action_node_solvent First Action action_node action_node check_node check_node result_node Optimized Separation check_node_resolve1 Is separation improved? action_node_solvent->check_node_resolve1 Check TLC check_node_resolve1->result_node Yes action_node_selectivity 2. Change solvent selectivity (e.g., swap EtOAc for DCM) check_node_resolve1->action_node_selectivity No check_node_resolve2 Is separation improved? action_node_selectivity->check_node_resolve2 Check TLC check_node_resolve2->result_node Yes action_node_gradient 3. Implement a shallow gradient elution check_node_resolve2->action_node_gradient No check_node_resolve3 Is separation improved? action_node_gradient->check_node_resolve3 Check Column Fractions check_node_resolve3->result_node Yes action_node_stationary_phase 4. Change stationary phase (e.g., Silica -> Alumina) check_node_resolve3->action_node_stationary_phase No action_node_stationary_phase->result_node

Caption: A decision tree for troubleshooting poor separation in column chromatography.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives. BenchChem.
  • BenchChem. (2025). A Technical Guide to the Purity and Characterization of 5-Methoxyoxazole-2-carboxylic Acid. BenchChem.
  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN.
  • BenchChem. (n.d.). 5-Aminomethyl-3-methoxyisoxazole stability and storage issues. BenchChem.
  • Dikusar, E. A., et al. (2018). Synthesis of Functional Isoxazole and Isothiazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols. ResearchGate. Available at: [Link]

  • BenchChem. (2025). An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole. BenchChem.
  • BenchChem. (n.d.). A Comparative Guide to the Analytical Techniques for Methyl 3-hydroxy-4,5-dimethoxybenzoate. BenchChem.
  • Beam, Jr., C. F., Dyer, M. C. D., & Hauser, C. R. (n.d.). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses Procedure. Available at: [Link]

  • Nguyen, T. B., et al. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • S. N. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. John Wiley & Sons, Ltd.
  • BenchChem. (2025). Technical Support Center: Purification of 5-Fluorobenzo[c]isoxazole-3-carbonitrile. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol. BenchChem.
  • Kaur, H., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

Sources

Side reactions in the synthesis of benzo[d]isoxazoles and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of benzo[d]isoxazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in your synthetic workflows. Benzo[d]isoxazoles are a privileged scaffold in medicinal chemistry, and their efficient synthesis is crucial for advancing discovery programs.[1][2] This document moves beyond simple protocols to explain the causality behind common side reactions and provides robust, self-validating strategies for their prevention.

Troubleshooting Guide: Common Issues & Solutions

This guide addresses specific issues encountered during the synthesis of benzo[d]isoxazoles in a direct question-and-answer format.

Issue 1: Low or No Yield of the Desired Benzo[d]isoxazole

Question: My reaction is resulting in a low yield or complete consumption of starting material without forming the desired product. What are the primary causes and how can I troubleshoot this?

Answer: Low or no yield is a frequent issue that can typically be traced back to one of three areas: the stability of precursors, the efficiency of the cyclization conditions, or the integrity of the product itself. A systematic approach is essential for diagnosis.

Causality & Diagnosis
  • Precursor Instability or Incomplete Conversion: The starting materials for benzo[d]isoxazole synthesis are often reactive intermediates themselves (e.g., oximes, hydroxylamines). Incomplete formation or degradation of these intermediates is a common culprit. For instance, in syntheses starting from an o-haloaryl aldehyde or ketone, incomplete conversion to the oxime will halt the reaction before the key cyclization step.[3]

  • Inefficient Cyclization Conditions: The core ring-forming reaction is highly sensitive to reaction parameters. The choice of base, solvent, and temperature can be the difference between a high-yielding reaction and the formation of intractable tars.[4] For example, in the base-mediated cyclization of an o-haloaryl oxime, the base must be strong enough to deprotonate the oxime hydroxyl group but not so harsh that it promotes decomposition.[5]

  • Product Decomposition: The benzo[d]isoxazole ring, while aromatic, possesses a relatively weak N-O bond.[6] It can be susceptible to cleavage under certain workup or purification conditions, such as strong bases or catalytic hydrogenation.[6]

Troubleshooting Workflow

Here is a logical workflow to diagnose and resolve low-yield issues.

G start Low or No Yield Observed check_sm Verify Starting Material Purity & Intermediate Formation (TLC, NMR, LC-MS) start->check_sm sm_ok Purity Confirmed, Intermediate Formed check_sm->sm_ok Yes sm_bad Impure SM or Incomplete Conversion check_sm->sm_bad No check_conditions Evaluate Reaction Conditions cond_ok Conditions Appear Optimal check_conditions->cond_ok Yes cond_bad Inefficient Conditions Suspected check_conditions->cond_bad No check_workup Assess Workup & Purification workup_ok Product Stable check_workup->workup_ok Yes workup_bad Product Degradation Suspected check_workup->workup_bad No sm_ok->check_conditions solution_sm Action: - Purify Starting Materials - Optimize Intermediate Formation  (e.g., adjust stoichiometry, time) sm_bad->solution_sm cond_ok->check_workup solution_cond Action: - Screen Solvents (e.g., EtOH, MeCN, Diglyme) - Screen Bases (e.g., K₂CO₃, NaH, t-BuOK) - Optimize Temperature cond_bad->solution_cond end Improved Yield workup_ok->end solution_workup Action: - Use Milder Workup (avoid strong acid/base) - Protect from Light if Photosensitive - Re-evaluate Chromatography Conditions workup_bad->solution_workup solution_sm->end solution_cond->end solution_workup->end

Caption: A flowchart for troubleshooting low yields.

Issue 2: Formation of an Unexpected Side Product with a Similar Polarity

Question: I am observing a significant side product that is difficult to separate from my desired benzo[d]isoxazole. What could it be and how do I prevent its formation?

Answer: The formation of isomeric or dimeric side products is a classic challenge in heterocyclic chemistry. In benzo[d]isoxazole synthesis, the most common culprits are furoxans (from nitrile oxide dimerization) and products arising from Beckmann rearrangement of an oxime intermediate.

Side Reaction 1: Furoxan Dimer Formation
  • Applicable Routes: Syntheses proceeding via a nitrile oxide intermediate, such as the intramolecular cyclization of an o-haloaryl oxime after oxidation or 1,3-dipolar cycloadditions.[7]

  • Causality: Nitrile oxides are highly reactive 1,3-dipoles. If the desired intramolecular cyclization is slow, or if the concentration of the nitrile oxide intermediate builds up, it can undergo a rapid bimolecular [3+3] cycloaddition with itself to form a highly stable furoxan (1,2,5-oxadiazole-2-oxide) dimer.[3][6][8] This side reaction is often favored at higher temperatures and concentrations.[8]

G cluster_main Desired Intramolecular Cyclization cluster_side Side Reaction: Dimerization Nitriloxide Nitrile Oxide Intermediate Benzisoxazol Benzo[d]isoxazole (Product) Nitriloxide->Benzisoxazol Fast Furoxan-Dimer Furoxan (Dimer Side Product) Nitriloxide->Furoxan-Dimer Slow / High Conc. Ar-Oxime Aryl Oxime Intermediate Ar-Oxime->Nitriloxide Oxidation / Halogenation

Caption: Competing pathways for the nitrile oxide intermediate.

Prevention Strategies for Furoxan Formation
StrategyMechanism of ActionRecommended Protocol
In Situ Generation Maintains a low, steady-state concentration of the reactive nitrile oxide, favoring the intramolecular reaction over the bimolecular dimerization.[6]Generate the nitrile oxide from its precursor (e.g., an aldoxime) in the presence of the cyclization-promoting reagent (e.g., base).
Slow Addition Similar to in situ generation, avoids a buildup in the concentration of the nitrile oxide intermediate.[6]Add the oxidizing/halogenating agent (e.g., N-Chlorosuccinimide) or the oxime precursor slowly over several hours to the reaction mixture at a controlled temperature.
Temperature Control Dimerization often has a higher activation energy than the desired cyclization. Lower temperatures can significantly suppress the side reaction.[8]Run the nitrile oxide generation and cyclization at 0-5 °C. Monitor the reaction by TLC to ensure the desired reaction still proceeds at a reasonable rate.
Side Reaction 2: Beckmann Rearrangement
  • Applicable Routes: Any route involving an oxime intermediate, particularly under acidic or certain thermal conditions.

  • Causality: The oxime can undergo a Beckmann rearrangement, where the group anti-periplanar to the hydroxyl group migrates to the nitrogen, typically forming an amide or lactam.[3] In the context of benzo[d]isoxazole synthesis from a 2-hydroxybenzaldoxime, this can lead to the formation of 2-amino-5-chlorobenzoic acid derivatives or related amides, which are often polar and can complicate purification.[3]

Prevention of Beckmann Rearrangement

The key to preventing this rearrangement is careful control of reaction conditions to favor the desired nucleophilic attack for cyclization.

  • Avoid Strong Acids: Use basic or neutral conditions for the cyclization step whenever possible. The Beckmann rearrangement is often catalyzed by strong acids.

  • Choice of Reagents: When converting the oxime hydroxyl into a better leaving group (a common strategy to facilitate cyclization), choose reagents that are less prone to inducing rearrangement. For example, using a base to deprotonate the oxime for an intramolecular SNAr reaction is generally preferred over treatment with strong acids like PPA or H₂SO₄.

Issue 3: Over-reduction in Reductive Cyclization Routes

Question: When synthesizing benzo[d]isoxazoles from 2-nitrobenzaldehydes or 2-nitrobenzyl alcohols, I'm isolating the corresponding aniline as the major product. How can I achieve the partial reduction required for cyclization?

Answer: This is a classic chemoselectivity challenge. The goal is to reduce the nitro group to an intermediate oxidation state (nitroso or hydroxylamine) that can be trapped intramolecularly, without proceeding to the more stable amine.[9]

Causality

Common reducing agents like H₂/Pd-C, or stronger agents like LiAlH₄, will typically reduce an aromatic nitro group completely to the aniline. The desired hydroxylamine intermediate is often transient and readily undergoes further reduction if conditions are not carefully controlled.[9] Competitive dimerization of the nitroso intermediate can also occur, leading to azoxy species.[9]

Strategies for Controlled Partial Reduction

The solution lies in using milder reducing agents or conditions known to favor the formation of the hydroxylamine intermediate.

Reducing AgentTypical ConditionsComments
Tin(II) Chloride (SnCl₂·2H₂O) Ethanol, concentrated HCl, refluxA classic and reliable method. The acidic conditions promote both the reduction and the subsequent cyclization of the intermediate.[10]
Zinc (Zn) / NH₄Cl Aqueous Ethanol, 60 °CA milder, near-neutral condition that can effectively stop the reduction at the hydroxylamine stage.[9][10]
Rhodium on Carbon (Rh/C) with Hydrazine Base-mediated cyclization followsThis system has been shown to be effective for the partial reduction of o-nitrobenzoates to hydroxylamines, preventing over-reduction to the aniline.[9]
Detailed Experimental Protocol: Synthesis via Reductive Cyclization of 2-Nitrobenzaldehyde

This protocol, adapted from established methods, utilizes SnCl₂ to control the reduction and effect cyclization in one pot.[10]

Materials:

  • 2-Nitrobenzaldehyde (1.0 g, 6.62 mmol)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.5 g, 19.9 mmol)

  • Ethanol (20 mL)

  • Concentrated Hydrochloric Acid (5 mL)

  • Sodium hydroxide solution (10%)

  • Diethyl ether

Procedure:

  • Prepare a solution of 2-nitrobenzaldehyde (1.0 g, 6.62 mmol) in ethanol (20 mL) in a 100 mL round-bottom flask equipped with a reflux condenser.

  • To this solution, add tin(II) chloride dihydrate (4.5 g, 19.9 mmol), followed by the slow, careful addition of concentrated hydrochloric acid (5 mL).

  • Heat the reaction mixture to reflux and maintain this temperature for 2 hours. Monitor the progress of the reaction by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water (50 mL) and neutralize by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 8.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude benzo[d]isoxazole by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure product.

Frequently Asked Questions (FAQs)

Q1: Can I use microwave irradiation to improve my reaction? A1: Yes, microwave-assisted synthesis can be a powerful tool for preparing benzo[d]isoxazoles. It can significantly reduce reaction times and, in some cases, improve yields by minimizing the formation of side products due to rapid heating.[11] However, it is crucial to optimize the temperature and irradiation time, as excessive heating can lead to decomposition or resinification.[4]

Q2: My synthesis of a 3,5-disubstituted isoxazole is giving me a mixture of regioisomers. How can I control the regioselectivity? A2: Regioselectivity is a common issue when using unsymmetrical precursors. The outcome is governed by a delicate balance of steric and electronic factors, as well as reaction conditions.[6] For benzo[d]isoxazoles formed via cycloaddition, modifying the electronic properties of the aryne or nitrile oxide can direct the reaction. For syntheses from 1,3-dicarbonyl precursors, adjusting the pH can often favor one isomer over the other, as acidic conditions can alter which carbonyl is more reactive towards the initial condensation with hydroxylamine.[12]

Q3: What is the general mechanism for benzo[d]isoxazole formation from an o-haloaryl oxime? A3: The generally accepted mechanism for this base-promoted cyclization involves two key steps:

  • Deprotonation: A base (e.g., K₂CO₃, NaH) deprotonates the oxime hydroxyl group to form a reactive oxime anion.

  • Intramolecular Nucleophilic Aromatic Substitution (SNAr): The resulting anion acts as an intramolecular nucleophile, attacking the ortho-position of the aromatic ring and displacing the halide to form the five-membered benzo[d]isoxazole ring.[5]

Q4: Are there any specific safety precautions I should take? A4: Standard laboratory safety practices should always be followed. When working with reactive intermediates like nitrile oxides, it is best to generate them in situ to avoid isolation.[6] Some reagents, like hydrazine, are highly toxic and should be handled with extreme care in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all reagents used in your synthesis.

References

  • Optimizing reaction conditions for benzoisoxazole form
  • Construction of Isoxazole ring: An Overview. (URL: )
  • The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Benzo[d]isoxazoles - Benchchem. (URL: )
  • identifying and minimizing side reactions in 4-Chlorobenzo[d]isoxazole prepar
  • Troubleshooting guide for the synthesis of isoxazole deriv
  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles | Organic Letters - ACS Publications. (URL: [Link])

  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (URL: [Link])

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (URL: )
  • Synthetic Routes to Functionalized 4-Chlorobenzo[d]isoxazole Analogs: Application Notes and Protocols - Benchchem. (URL: )
  • Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PMC - NIH. (URL: [Link])

  • synthesis of isoxazoles - YouTube. (URL: [Link])

  • Technical Support Center: Isoxazole Synthesis Optimiz
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PubMed Central. (URL: [Link])

  • Technical Support Center: 4-Chlorobenzo[d]isoxazole Reactions - Benchchem. (URL: )
  • Isoxazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • 4.16 – Isoxazoles and their Benzo Derivatives - Semantic Scholar. (URL: [Link])

  • Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. (URL: [Link])

  • Benzisoxazole - Wikipedia. (URL: [Link])

  • Benzisoxazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method - SAR Publication. (URL: [Link])

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. (URL: [Link])

  • (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives - ResearchGate. (URL: [Link])

  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (URL: [Link])

  • International Journal of ChemTech Research. (URL: [Link])

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI. (URL: [Link])

  • Design, Synthesis, and Evaluation of Novel Benzo[ d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1 - PubMed. (URL: [Link])

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - ResearchGate. (URL: [Link])

  • Microwave assisted novel synthesis of isoxazole and their antibacterial activity - Zenodo. (URL: [Link])

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Technical Support Center: Optimizing Isoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the intricacies of constructing this valuable heterocyclic scaffold. Isoxazoles are a cornerstone in drug discovery, but their synthesis is not without challenges. This document provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions, moving beyond simple protocols to explain the fundamental causality behind each experimental choice.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent obstacles encountered during isoxazole synthesis in a direct question-and-answer format.

Question 1: My reaction yield is low or I'm getting no product at all. What's going wrong?

Answer: Low or no yield is a multifaceted problem that requires a systematic diagnostic approach. The root cause often lies in one of three areas: the integrity of your starting materials, suboptimal reaction conditions, or the instability of key intermediates.

Potential Causes & Solutions:

  • Starting Material Integrity:

    • Purity: Ensure the purity of your starting materials. For instance, 1,3-dicarbonyl compounds can exist as keto-enol tautomers, which can impact reactivity.[1] Impurities in precursors can lead to unwanted side reactions.[2]

    • Stability: For 1,3-dipolar cycloadditions, the stability of the alkyne and the nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride) is critical.[1][2] Verify their integrity before starting the reaction.

  • Suboptimal Reaction Conditions:

    • Temperature: Temperature control is crucial. For the in situ generation of nitrile oxides, a low initial temperature may be required to prevent dimerization, followed by warming to facilitate the cycloaddition.[1] Conversely, some reactions benefit from elevated temperatures to drive the reaction to completion. A systematic temperature screen is often necessary.[2][3]

    • Reaction Time: It is essential to monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient time leads to low conversion, while excessive time can cause product degradation or byproduct formation.[1]

    • Solvent and Catalyst: The choice of solvent can dramatically affect reactant solubility and reaction rates.[2] Common solvents include acetonitrile, DMF, and DMSO.[2] If using a catalyst, ensure it is active and used at the correct loading.[2] For challenging reactions, consider alternative energy sources like ultrasound or microwave irradiation, which have been shown to improve yields and shorten reaction times.[1][4]

  • Intermediate Instability (Primarily for 1,3-Dipolar Cycloadditions):

    • Nitrile Oxide Dimerization: Nitrile oxides are highly reactive and prone to dimerization, forming furoxans (1,2,5-oxadiazole-2-oxides), especially at high concentrations.[1][2] This is a major competing pathway that consumes your intermediate.

    • Mitigation Strategy: The most effective solution is to generate the nitrile oxide in situ at a low concentration. This can be achieved by the slow addition of the nitrile oxide precursor (e.g., an aldoxime and an oxidant, or a hydroximoyl chloride and a base) to the reaction mixture containing the alkyne (dipolarophile).[1][2] Using a slight excess of the alkyne can also help trap the nitrile oxide before it dimerizes.[2]

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield Observed check_sm Step 1: Verify Starting Material Integrity (Purity, Stability) start->check_sm Begin Analysis check_conditions Step 2: Re-evaluate Reaction Conditions (Temp, Time, Solvent) check_sm->check_conditions Materials OK solution_sm Purify or resynthesize starting materials. check_sm->solution_sm Impure or Degraded check_intermediate Step 3: Consider Intermediate Stability (e.g., Nitrile Oxide Dimerization) check_conditions->check_intermediate Conditions Seem Correct solution_conditions Systematically screen temperature, solvent, and catalyst. Monitor reaction progress (TLC/LC-MS). Consider microwave or ultrasound. check_conditions->solution_conditions Conditions Suboptimal solution_intermediate Generate nitrile oxide in situ. Use slow addition of precursor. Use slight excess of dipolarophile. check_intermediate->solution_intermediate Dimerization Suspected end_goal Improved Yield solution_sm->end_goal solution_conditions->end_goal solution_intermediate->end_goal

Caption: A stepwise approach to troubleshooting low isoxazole yields.

Question 2: My reaction is producing a mixture of regioisomers. How can I improve selectivity?

Answer: The formation of regioisomers is a very common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or unsymmetrical alkynes.[1] Regioselectivity is governed by a delicate balance of steric and electronic factors of the reactants, and can be heavily influenced by the reaction conditions.[1][5]

Method-Specific Strategies for Regiocontrol:

  • For Condensation with 1,3-Dicarbonyls (Claisen Synthesis):

    • pH Control: The pH of the reaction medium can significantly influence the isomeric ratio of the products.[1][6]

    • Solvent Choice: The polarity and protic nature of the solvent can favor one regioisomer over another. For example, switching from protic ethanol to aprotic acetonitrile can invert the product ratio in some cases.[1]

    • Substrate Modification: Using β-enamino diketone derivatives instead of the parent 1,3-dicarbonyls can provide superior regiochemical control.[1]

  • For 1,3-Dipolar Cycloadditions (Nitrile Oxide + Alkyne):

    • Solvent Polarity: As with the Claisen synthesis, varying the solvent can alter the regiochemical outcome.[1][2]

    • Lewis Acid Catalysis: The addition of a Lewis acid catalyst (e.g., BF₃·OEt₂) can effectively control regioselectivity.[1]

    • Catalyst Control: For terminal alkynes, employing copper(I) catalysis can direct the reaction towards a specific regioisomer, analogous to its role in the well-known "click reaction".[2][6]

    • Modify Reactants: Altering the electronic properties (i.e., adding electron-donating or electron-withdrawing groups) of the alkyne or the nitrile oxide precursor can steer the cycloaddition towards the desired isomer.[1]

Data Presentation: Effect of Solvent and Base on Regioselectivity

The following table summarizes the effect of reaction conditions on the regioselective synthesis of isoxazoles from a β-enamino diketone and hydroxylamine hydrochloride, demonstrating the powerful influence of solvent and additives.

EntrySolventBaseRatio (Regioisomer 1 : Regioisomer 2)Isolated Yield (%)
1EtOH-30:7085
2MeCN-75:2582
3EtOHPyridine55:4590
4MeCNPyridine85:1588
Data adapted from a representative study on regioselectivity control.[1]

Decision Tree for Improving Regioselectivity

regioselectivity_troubleshooting start Mixture of Regioisomers Observed method_q Which Synthesis Method? start->method_q claisen Claisen Synthesis (1,3-Dicarbonyl + Hydroxylamine) method_q->claisen Claisen cyclo 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) method_q->cyclo Cycloaddition claisen_sol Modify Reaction Conditions: - Adjust pH - Change solvent (e.g., EtOH vs. MeCN) - Use β-enamino diketone derivatives claisen->claisen_sol cyclo_sol Modify Reagents/Conditions: - Change solvent polarity - Add a Lewis acid (e.g., BF₃·OEt₂) - Use Cu(I) catalyst (for terminal alkynes) - Modify electronic properties of substrates cyclo->cyclo_sol end_goal Improved Regioselectivity claisen_sol->end_goal cyclo_sol->end_goal

Caption: A decision-making flowchart for addressing regioselectivity issues.

Question 3: My isoxazole derivative appears to be decomposing during workup or purification. Why?

Answer: The isoxazole ring, while aromatic, contains a relatively weak N-O bond, making it susceptible to cleavage under certain conditions.[1] If you observe decomposition, it is likely due to incompatibility with your downstream processing.

Conditions Known to Cleave the Isoxazole Ring:

  • Strongly Basic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases.[1]

  • Reductive Conditions: The N-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd).[1]

  • Photochemical Conditions: UV irradiation can induce rearrangement or decomposition of the isoxazole ring.[1]

  • Certain Transition Metals: Some transition metals can catalyze the cleavage of the N-O bond.[1][7]

Protective Measures: If you suspect product decomposition, employ milder workup and purification procedures. Avoid strongly acidic or basic conditions, use alternatives to catalytic hydrogenation if the ring needs to be preserved, and protect your compound from direct light if it proves to be photosensitive.[1]

Frequently Asked Questions (FAQs)

Q1: What are the two most common and versatile methods for isoxazole synthesis? A1: The two primary workhorse methods for constructing the isoxazole core are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[2][8] Other valuable methods include the reaction of α,β-unsaturated ketones (chalcones) with hydroxylamine.[1][2]

Q2: How are nitrile oxides typically generated for [3+2] cycloadditions? A2: Due to their high reactivity and tendency to dimerize, nitrile oxides are almost always generated in situ.[1][2] The most common generation methods are:

  • Oxidation of aldoximes: Using oxidants like N-chlorosuccinimide (NCS), Oxone, or Chloramine-T.[3][9]

  • Dehydrohalogenation of N-hydroximidoyl chlorides: This involves treating the precursor with a non-nucleophilic base like triethylamine.[3]

  • Dehydration of primary nitro compounds. [3][10][11]

Q3: Are there any "green" or environmentally friendly methods for isoxazole synthesis? A3: Yes, considerable progress has been made in developing more sustainable synthetic protocols. These include:

  • Using Water as a Solvent: Many procedures now utilize water as the reaction medium, often eliminating the need for a catalyst and simplifying workup.[3][12]

  • Catalyst-Free Syntheses: The use of microwave irradiation or ultrasound can often promote efficient reaction without a catalyst.[3][4]

  • One-Pot Procedures: Multi-component reactions that form highly substituted isoxazoles in a single step reduce the number of workup and purification stages, minimizing solvent waste.[3]

Experimental Protocols

Protocol 1: Synthesis of 5-Arylisoxazoles from Chalcones

This two-step procedure first involves the synthesis of a chalcone (an α,β-unsaturated ketone) via a Claisen-Schmidt condensation, followed by cyclization with hydroxylamine.[1]

Part A: Chalcone Synthesis (Claisen-Schmidt Condensation)

  • Dissolve the appropriate aromatic ketone (1.0 eq.) and an aromatic aldehyde (1.0 eq.) in ethanol.

  • Dropwise, add an aqueous solution of a strong base (e.g., NaOH or KOH) to the stirred solution at room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Collect the precipitated chalcone product by filtration, wash with water, and dry.

Part B: Isoxazole Formation

  • Reflux a mixture of the purified chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in a suitable solvent like ethanol.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, pour the reaction mixture into crushed ice.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Ultrasound-Assisted One-Pot Synthesis of 5-Arylisoxazoles

This environmentally benign protocol utilizes ultrasound irradiation to accelerate the reaction in an aqueous medium.[3][4][12]

  • To a 25-mL round-bottom flask, add 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol), hydroxylamine hydrochloride (1 mmol), and water (5 mL).[3]

  • Place the flask in an ultrasonic cleaning bath.

  • Irradiate the mixture at a controlled temperature (e.g., 50 °C) for 30-45 minutes.[3][4]

  • Monitor reaction completion by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by suction filtration. The product is often of high purity and may not require further purification.

References

  • Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem.
  • Technical Support Center: Isoxazole Synthesis Optimization - Benchchem.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PubMed Central. Available at: [Link]

  • Technical Support Center: Optimization of Isoxazole Formation - Benchchem.
  • Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC - NIH. Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available at: [Link]

  • Isoxazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - ResearchGate. Available at: [Link]

  • 1,3-dipolar cycloaddition reactions - YouTube. Available at: [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - ResearchGate. Available at: [Link]

  • Mechanism of 1,3-dipolar cycloaddition reaction - ResearchGate. Available at: [Link]

  • Challenges associated with isoxazole directed C−H activation. - ResearchGate. Available at: [Link]

  • synthesis of isoxazoles - YouTube. Available at: [Link]

  • Construction of Isoxazole ring: An Overview. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Regioselectivity in 3,5-Disubstituted Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselectivity in the formation of 3,5-disubstituted isoxazoles. Here, we address common experimental challenges in a direct question-and-answer format, providing in-depth explanations and actionable protocols to enhance your synthetic outcomes.

I. Troubleshooting Guide: Navigating Regioselectivity Issues

This section focuses on specific problems you might encounter in the laboratory and offers targeted solutions.

Question 1: My reaction of an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine is yielding a mixture of 3,5- and 5,3-disubstituted isoxazoles. How can I improve the selectivity for the 3,5-isomer?

Answer:

This is a classic challenge in the Claisen-isoxazole synthesis. The formation of regioisomers arises from the two non-equivalent carbonyl groups of the 1,3-dicarbonyl starting material, both of which can react with the nucleophilic nitrogen of hydroxylamine.[1][2] Regioselectivity is governed by a delicate interplay of steric and electronic factors, as well as reaction conditions.[2][3]

Underlying Causality:

The initial step involves the nucleophilic attack of the hydroxylamine nitrogen on one of the carbonyl carbons. The more electrophilic (electron-deficient) carbonyl group is generally favored for initial attack. Subsequently, the hydroxyl group of the intermediate attacks the second carbonyl, leading to cyclization and dehydration to form the aromatic isoxazole ring.[1]

  • Electronic Effects: Electron-withdrawing groups adjacent to a carbonyl will increase its electrophilicity and favor initial attack at that position.

  • Steric Effects: Bulky substituents near a carbonyl group can hinder the approach of hydroxylamine, directing the reaction to the less sterically encumbered carbonyl.

  • pH Control: The pH of the reaction medium is a critical factor. In acidic conditions, the reaction pathway can be altered, often leading to different regiochemical outcomes. For instance, specific pH ranges can favor the formation of one regioisomer over the other.[4]

Actionable Recommendations:

  • pH Optimization: Systematically screen the reaction pH. Acidic conditions can sometimes favor the formation of a specific isomer. A buffered system may provide more consistent results.[4]

  • Solvent Screening: The polarity of the solvent can influence the reaction pathway.[2] Experiment with a range of solvents from polar protic (e.g., ethanol) to aprotic (e.g., acetonitrile, THF) to determine the optimal medium for your desired regioselectivity.[5]

  • Use of β-Enamino Diketone Derivatives: Converting the 1,3-dicarbonyl to a β-enamino diketone can provide significantly better regiochemical control. The enamine functionality effectively blocks one of the carbonyl groups, directing the cyclization to proceed in a specific manner.[5][6]

  • Lewis Acid Catalysis: The addition of a Lewis acid, such as BF₃·OEt₂, can chelate to the dicarbonyl compound, altering the electrophilicity of the carbonyl carbons and thereby influencing the regioselectivity of the hydroxylamine attack.[2][5]

Question 2: In my 1,3-dipolar cycloaddition of a nitrile oxide with a terminal alkyne, I'm observing the formation of both 3,5- and 3,4-disubstituted isoxazoles. How can I exclusively obtain the 3,5-disubstituted product?

Answer:

The regioselectivity of 1,3-dipolar cycloadditions is a well-studied area, and achieving high selectivity is often possible with the right approach.[7] The outcome is primarily dictated by the frontier molecular orbitals (FMOs) of the nitrile oxide (the dipole) and the alkyne (the dipolarophile).[8][9] However, steric factors can also play a significant role.

Underlying Causality:

According to FMO theory, the reaction proceeds through the interaction of the Highest Occupied Molecular Orbital (HOMO) of one reactant with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regioselectivity is determined by the combination that leads to the largest orbital overlap, which is influenced by the relative energies of the orbitals and the magnitudes of the atomic orbital coefficients at the reacting centers.[9]

  • Electronic Control: The electronic nature of the substituents on both the nitrile oxide and the alkyne can alter the energies and coefficients of the FMOs, thereby directing the regioselectivity.

  • Steric Hindrance: Large substituents on either reactant can disfavor the formation of one regioisomer due to steric clash in the transition state.

Actionable Recommendations:

  • Copper(I) Catalysis (The "Click" Approach): For terminal alkynes, the use of a copper(I) catalyst is a highly reliable method for the regioselective synthesis of 3,5-disubstituted isoxazoles.[4][10][11] The copper acetylide intermediate that forms in situ directs the cycloaddition to proceed with high regiocontrol.[12]

  • Ruthenium(II) Catalysis: Ruthenium(II) catalysts have also been shown to promote the regioselective formation of 3,5-disubstituted isoxazoles, often at room temperature and with high yields.[12]

  • In Situ Generation of Nitrile Oxide: Nitrile oxides are prone to dimerization to form furoxans, which can lower the yield of the desired isoxazole.[2] Generating the nitrile oxide in situ from an aldoxime using an oxidant (e.g., N-chlorosuccinimide (NCS) or sodium hypochlorite) in the presence of the alkyne ensures that the nitrile oxide reacts with the dipolarophile as it is formed, minimizing side reactions.[13][14]

  • Solvent Effects: The choice of solvent can influence the reaction rate and, in some cases, the regioselectivity. Experimenting with different solvents may be beneficial.

II. Frequently Asked Questions (FAQs)

This section addresses broader, more fundamental questions regarding isoxazole synthesis.

What are the primary synthetic routes to 3,5-disubstituted isoxazoles?

The two most common and versatile methods are:

  • The Claisen-Isoxazole Synthesis: This involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[5] While straightforward, it can suffer from a lack of regioselectivity with unsymmetrical diketones.[2]

  • 1,3-Dipolar Cycloaddition: This reaction between a nitrile oxide and an alkyne is a powerful tool for isoxazole synthesis.[7][15] The regioselectivity can often be controlled through catalysis or by modifying the electronic and steric properties of the reactants.[8][16]

How do steric and electronic effects of substituents influence regioselectivity?
  • Steric Effects: Bulky groups on either the 1,3-dicarbonyl/alkyne or the hydroxylamine/nitrile oxide precursor can physically block one reaction pathway, favoring the formation of the less sterically hindered regioisomer.

  • Electronic Effects: Electron-withdrawing groups increase the electrophilicity of adjacent carbonyl carbons in 1,3-dicarbonyls, making them more susceptible to nucleophilic attack. In 1,3-dipolar cycloadditions, the electronic properties of the substituents on both the dipole and dipolarophile determine the FMO energies and coefficients, which in turn govern the regiochemical outcome.[8][9]

Can reaction temperature affect the regioselectivity?

Yes, in some cases, temperature can influence the regioselectivity. Reactions under kinetic control (lower temperatures) may favor one isomer, while reactions under thermodynamic control (higher temperatures) might favor the more stable isomer. It is often worthwhile to run the reaction at different temperatures to assess the impact on the product ratio.

Are there any "green" or more environmentally friendly methods for isoxazole synthesis?

Yes, there is growing interest in developing greener synthetic methodologies.[17] This includes the use of ultrasound irradiation, which can accelerate reaction times and improve yields, sometimes even in aqueous media.[18] Additionally, metal-free synthesis strategies are being explored to avoid the use of potentially toxic and expensive metal catalysts.[13] Deep eutectic solvents (DES) are also emerging as environmentally benign reaction media.[14]

III. Experimental Protocols & Data

Protocol 1: Regioselective Synthesis of a 3,5-Disubstituted Isoxazole via Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition

This protocol describes the highly regioselective synthesis of 3,5-disubstituted isoxazoles from a terminal alkyne and an in situ generated nitrile oxide.[4][10]

Materials:

  • Terminal alkyne (1.0 mmol)

  • Aldoxime (1.1 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N) (2.0 mmol)

  • N-Chlorosuccinimide (NCS) (1.2 mmol)

  • Dichloromethane (DCM) (10 mL)

Procedure:

  • To a stirred solution of the terminal alkyne (1.0 mmol), aldoxime (1.1 mmol), and CuI (0.05 mmol) in DCM (10 mL) at room temperature, add triethylamine (2.0 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (1.2 mmol) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (15 mL).

  • Extract the product with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Data Summary: Effect of Reaction Conditions on Regioselectivity

The following table summarizes the impact of different reaction conditions on the regioselectivity of isoxazole synthesis from β-enamino diketones, demonstrating the importance of solvent and additives.[5]

EntrySolventBase/AdditiveTemperature (°C)Regioisomeric Ratio (3,5-isomer : other isomers)Isolated Yield (%)
1EtOH-2535:6573
2MeCN-2540:6068
3EtOH/H₂O-2560:4070
4EtOHPyridine2520:8075
5DCMBF₃·OEt₂ (1.2 eq)25>95:585

Data adapted from a study on the regioselective synthesis of isoxazoles from β-enamino diketones.[5]

IV. Visual Diagrams

Reaction Mechanism: 1,3-Dipolar Cycloaddition

1,3-Dipolar Cycloaddition cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product nitrile_oxide R1-C≡N+-O- ts [Transition State] nitrile_oxide->ts 1,3-Dipole alkyne R2-C≡C-H alkyne->ts Dipolarophile isoxazole 3,5-Disubstituted Isoxazole ts->isoxazole Cycloaddition

Caption: Concerted 1,3-dipolar cycloaddition mechanism.

Troubleshooting Workflow for Low Regioselectivity

Troubleshooting Workflow start Low Regioselectivity Observed method Identify Synthesis Method start->method claisen Claisen Synthesis (1,3-Dicarbonyl + Hydroxylamine) method->claisen Claisen cycloaddition 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) method->cycloaddition Cycloaddition claisen_actions Modify Reaction Conditions: - Adjust pH - Change Solvent - Use β-Enamino Diketone - Add Lewis Acid Catalyst claisen->claisen_actions cycloaddition_actions Modify Reaction Conditions/Reagents: - Use Cu(I) or Ru(II) Catalyst - In Situ Nitrile Oxide Generation - Modify Substituents (Steric/Electronic) cycloaddition->cycloaddition_actions result Improved Regioselectivity claisen_actions->result cycloaddition_actions->result

Caption: Decision tree for addressing regioselectivity issues.

V. References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.

  • Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. Europe PMC.

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central.

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing.

  • Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry (RSC Publishing).

  • One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Journal of the Indian Chemical Society.

  • Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry.

  • Regioselective control under mechanochemical conditions for 3,4,5‐isoxazoles. ResearchGate.

  • Technical Support Center: Enhancing Regioselectivity in Isoxazole Formation. BenchChem.

  • Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters.

  • synthesis of isoxazoles. YouTube.

  • Isoxazole synthesis. Organic Chemistry Portal.

  • Troubleshooting guide for the synthesis of isoxazole derivatives. BenchChem.

  • Catalyst-controlled switch of regioselectivity in the asymmetric allylic alkylation of oxazolones with MBHCs. Chemical Communications (RSC Publishing).

  • 1,3-dipolar cycloaddition reactions. YouTube.

  • Theoretical study on the regioselectivity of nitrile oxide 1,3-dipolar cycloaddition to propyne. ResearchGate.

  • Reaction of β-dimethylaminovinyl ketones with hydroxylamine: A simple and useful method for synthesis of 3- and 5-substituted isoxazoles. ResearchGate.

  • Troubleshooting regioselectivity in isoxazole synthesis. BenchChem.

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC.

  • Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate.

  • 1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne. ResearchGate.

  • The Syntheses, Characterization and Crystal Structures of a Series of Heterocyclic β-Diketones and Their Isoxazole Compounds. Bentham Science Publishers.

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. PMC.

  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry (RSC Publishing).

  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. RSC Publishing.

  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. CORE.

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC.

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing).

Sources

Stability issues of 5-Methoxy-3-methylbenzo[d]isoxazole in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methoxy-3-methylbenzo[d]isoxazole

Welcome to the dedicated support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this molecule's stability in solution. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot issues effectively and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of this compound.

Q1: My solution of this compound turned cloudy after preparation or upon storage. What is the likely cause and how can I fix it?

A1: Cloudiness or precipitation is almost always indicative of poor solubility or the use of an inappropriate solvent system. This compound, like many heterocyclic compounds, has limited aqueous solubility.

  • Causality: The molecule's relatively nonpolar benzisoxazole core dominates its physical properties. While the methoxy group and isoxazole ring introduce some polarity, it is often insufficient for high solubility in purely aqueous buffers. Supersaturation during initial dissolution (e.g., using a small amount of organic solvent before dilution in buffer) can lead to delayed precipitation as the solution equilibrates.

  • Troubleshooting:

    • Solvent Selection: Prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) or methanol are common starting points.[1]

    • Working Solution Preparation: For your final assay concentration, dilute the stock solution by adding it dropwise into your vigorously stirring aqueous buffer. Never add buffer to the stock. This technique, known as "reverse addition," helps to avoid localized high concentrations that can trigger precipitation.

    • Solubility Assessment: If precipitation persists, consider performing a kinetic solubility assay to determine the maximum soluble concentration in your specific buffer system.

Q2: I've observed a yellowing or color change in my solution over time. Does this signify degradation?

A2: Yes, a color change, particularly the appearance of a yellow hue, is a strong indicator of chemical degradation. The most probable cause is the cleavage of the isoxazole ring.

  • Mechanistic Insight: The isoxazole ring, particularly in benzisoxazoles, is susceptible to cleavage under certain conditions. This N-O bond is inherently weak and can break, leading to the formation of new, often conjugated, chemical species that absorb light in the visible spectrum, appearing colored.[2] This degradation is most commonly catalyzed by basic conditions.[3][4]

  • Recommended Action:

    • Confirm Degradation: Use an analytical technique like HPLC-UV to analyze the solution. Compare the chromatogram to a freshly prepared standard. The appearance of new peaks and a decrease in the area of the parent peak confirms degradation.

    • Investigate the Cause: Review your solution's pH. Buffers with a pH greater than 7.4 can significantly accelerate the decomposition of isoxazole-containing compounds.[3] Also, consider exposure to light and elevated temperatures, as these are common sources of energy that can drive degradation reactions.[3][5]

Q3: What are the optimal pH and temperature conditions for preparing and storing solutions of this compound?

A3: Based on the known chemistry of the isoxazole scaffold, maintaining acidic to neutral pH and low temperatures is critical for stability.

  • pH Considerations: The isoxazole ring is most stable at a slightly acidic to neutral pH (approximately pH 4.0 - 7.4).[3] Strongly acidic conditions (pH < 3.5) can also induce hydrolysis, though base-catalyzed degradation is often more rapid.[3][6] We strongly recommend using a well-buffered system within the pH 6.0-7.4 range for most applications.

  • Temperature Control: Chemical reactions, including degradation, are accelerated at higher temperatures.[3]

    • Stock Solutions: Prepare stock solutions in a suitable organic solvent like DMSO and store them at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

    • Working Solutions: Prepare aqueous working solutions fresh for each experiment. If temporary storage is unavoidable, keep them on ice (0-4°C) and use them within a few hours.

Q4: Which analytical methods are best suited for a formal stability study of this compound?

A4: A robust stability assessment requires a method that can separate the parent compound from potential degradants and quantify them accurately.

  • Primary Technique (HPLC): High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard.[1] A reverse-phase C18 column is typically effective. This method allows you to monitor the disappearance of the parent compound and the appearance of degradation products over time.

  • Confirmatory Technique (LC-MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the mass of the degradation products.[3] This information provides critical clues to the degradation pathway, such as confirming a ring-opening event.

  • Structural Confirmation (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the initial structural confirmation of the compound but is generally used to characterize isolated degradation products rather than for routine stability monitoring.[7]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Scientific Rationale
Loss of biological activity in an assay Compound Degradation Re-run the assay with a freshly prepared solution from a frozen stock. If activity is restored, the previous working solution had degraded. The isoxazole ring is often crucial for biological activity, and its cleavage leads to an inactive molecule.[2]
Inconsistent results between experiments Precipitation or Degradation 1. Visually inspect the solution for any signs of precipitation. 2. Prepare fresh solutions for each experimental replicate. 3. Quantify the concentration of your stock solution via UV-Vis or HPLC before preparing working solutions to ensure consistency.
Broad or tailing peaks in HPLC analysis Poor solubility in mobile phase or interaction with column 1. Adjust Mobile Phase: Increase the proportion of organic solvent (e.g., acetonitrile).[7] 2. Modify pH: Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress potential ionic interactions with the column's silica backbone.
Appearance of multiple new peaks in HPLC over time Photodegradation Repeat the experiment while protecting the solution from light using amber vials or aluminum foil. UV radiation can provide the energy to break the N-O bond in the isoxazole ring, leading to a cascade of degradation products.[5][8]

Visual Diagrams & Workflows

Workflow for Investigating Solution Instability

G cluster_0 Problem Identification cluster_1 Initial Diagnosis cluster_2 Analytical Confirmation cluster_3 Root Cause Analysis & Resolution A Observe Issue (e.g., color change, precipitation, loss of activity) B Prepare Fresh Solution (Control) A->B Investigate C Visual & Microscopic Inspection A->C Investigate D Check Solution pH A->D Investigate E HPLC-UV Analysis (Compare old vs. fresh) B->E Analyze G Precipitation Confirmed E->G Interpret H Degradation Confirmed E->H Interpret F LC-MS Analysis (Identify degradants) I Optimize Solvent System (e.g., add co-solvent) G->I Resolve H->F Characterize J Modify Formulation (Adjust pH, protect from light/heat) H->J Resolve

Caption: A logical workflow for diagnosing and resolving stability issues.

Potential Degradation Pathway: Base-Catalyzed Ring Opening

G A [Structure A] B [Structure B] A->B OH⁻ (Base) Nucleophilic Attack & Ring Cleavage C [Structure C] B->C Rearrangement/ Hydrolysis

Caption: Simplified pathway of base-catalyzed isoxazole ring cleavage.

Experimental Protocols

These protocols provide a framework for empirically testing the stability of your compound.

Protocol 1: pH-Dependent Stability Assessment

This experiment determines the compound's stability across a range of pH values.

  • Prepare Buffers: Prepare a set of buffers (e.g., citrate for pH 4, phosphate for pH 7.4, and borate for pH 9) at a concentration of 50 mM.

  • Prepare Stock Solution: Create a 10 mM stock solution of this compound in HPLC-grade DMSO.

  • Incubation Setup:

    • For each pH condition, dilute the stock solution to a final concentration of 100 µM in the respective buffer. The final DMSO concentration should be kept low and consistent (e.g., 1%).

    • Prepare three replicate vials for each pH.

    • Include a "Time Zero" (T₀) sample by immediately quenching the reaction (see step 5).

    • Incubate all other vials in a temperature-controlled water bath at 37°C.[3]

  • Time Points: Withdraw aliquots from each vial at specific time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching & Analysis:

    • Immediately mix the withdrawn aliquot 1:1 with a quenching solution (e.g., acetonitrile containing an internal standard) to stop the degradation.[3]

    • Analyze the quenched samples by a validated reverse-phase HPLC method.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time for each pH. This will allow you to calculate the degradation rate constant and half-life (t₁/₂) under each condition.

Protocol 2: Photostability Assessment

This experiment evaluates the compound's susceptibility to degradation upon exposure to light.

  • Solution Preparation: Prepare a 100 µM solution of the compound in your most relevant solvent system (e.g., 1% DMSO in pH 7.4 phosphate buffer).

  • Sample Exposure:

    • Light Sample: Place an aliquot of the solution in a clear glass vial inside a photostability chamber equipped with a UV light source.

    • Dark Control: Wrap an identical aliquot in aluminum foil and place it in the same chamber to control for temperature effects.

  • Incubation and Analysis: Expose the samples for a defined period (e.g., 4 hours). Following exposure, analyze both the light-exposed and dark control samples by HPLC.

  • Interpretation: A significant decrease in the parent peak area and the appearance of new peaks in the light-exposed sample compared to the dark control indicates photosensitivity.[5]

References

  • Vertex AI Search. (n.d.). 5-Methyl-3-(phenylmethoxy)isoxazole | 115886-00-5. Sigma-Aldrich.
  • Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-757. [Link]

  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. Retrieved January 14, 2026, from [Link]

  • Semantic Scholar. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved January 14, 2026, from [Link]

  • Solubility of Things. (n.d.). Isoxazole. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC. Retrieved January 14, 2026, from [Link]

  • Angene. (n.d.). 5-bromo-3-methylbenzo[d]isoxazole. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2018). Synthesis of Functional Isoxazole and Isothiazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols. Retrieved January 14, 2026, from [Link]

  • Chemsrc. (2025). 5,6-Dimethoxy-3-methylbenzo[c]isoxazole. Retrieved January 14, 2026, from [Link]

  • MDPI. (n.d.). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. Retrieved January 14, 2026, from [Link]

  • Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research, 169, 115203. [Link]

  • ResearchGate. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Retrieved January 14, 2026, from [Link]

Sources

Preventing N-O bond cleavage in isoxazole derivatives under reductive conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoxazole Derivatives

A Guide for Researchers on Preventing N-O Bond Cleavage Under Reductive Conditions

Welcome to the technical support center for isoxazole chemistry. This guide is designed for researchers, chemists, and drug development professionals who utilize the versatile isoxazole scaffold in their synthetic endeavors. As a Senior Application Scientist, I've frequently encountered questions regarding the stability of the isoxazole ring, particularly under reductive conditions. The N-O bond, being the Achilles' heel of this heterocycle, is susceptible to cleavage, which can derail a synthetic sequence.

This resource provides in-depth, field-tested insights to help you navigate these challenges. We will explore the "why" behind the instability and offer practical, evidence-based solutions to preserve the integrity of your isoxazole-containing molecules.

Troubleshooting Guide: Common Reductive Scenarios

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Question 1: I attempted to reduce a nitro group on an aromatic ring using catalytic hydrogenation (H₂/Pd-C), but my isoxazole ring cleaved. What happened, and how can I prevent this?

Answer:

This is a classic chemoselectivity challenge. The N-O bond in the isoxazole ring is susceptible to hydrogenolysis under the same conditions that reduce a nitro group.[1][2] Palladium on carbon (Pd/C) is a highly active catalyst that readily facilitates the cleavage of this weak bond, leading to the formation of a β-amino enone or other downstream products.[3][4]

Root Cause Analysis:

  • Catalyst Activity: Palladium is highly effective at activating hydrogen and mediating the cleavage of weak heteroatom-heteroatom bonds like the N-O bond.

  • Reaction Conditions: Standard hydrogenation conditions (room temperature, 1 atm H₂) are often sufficient to induce both nitro reduction and isoxazole cleavage.

Recommended Solutions:

  • Switch to a Non-Catalytic System: Metal/acid combinations are highly effective for nitro group reductions and are generally chemoselective, leaving the isoxazole ring intact.

    • Tin(II) Chloride (SnCl₂·2H₂O): This is a very mild and reliable reagent for selectively reducing nitro groups in the presence of sensitive functionalities.[5][6]

    • Iron/HCl or Iron/NH₄Cl: These are robust, cost-effective, and classic methods that show excellent selectivity for the nitro group.[7][8]

  • Modify Catalytic Hydrogenation Conditions: If a catalytic approach is necessary, you can sometimes modulate the selectivity.

    • Use a Poisoned Catalyst: A Lindlar catalyst (palladium poisoned with lead) can sometimes reduce the catalyst's activity enough to prevent N-O cleavage while still allowing for the reduction of the more reactive nitro group.[6]

    • Alternative Catalysts: Raney Nickel may offer different selectivity compared to palladium and is worth screening.[8][9] However, it is also known to cleave isoxazoles, so careful optimization is required.[9]

Question 2: I need to reduce an ester to an aldehyde in a molecule containing an isoxazole. I'm concerned about using LiAlH₄. Is this a valid concern?

Answer:

Yes, your concern is entirely valid. Strong, nucleophilic hydrides like lithium aluminum hydride (LiAlH₄) are known to reductively cleave the isoxazole N-O bond, often leading to a complex mixture of products.[9][10]

Root Cause Analysis:

  • Reagent Reactivity: LiAlH₄ is a powerful, unselective reducing agent. The hydride attacks the electrophilic carbons of the isoxazole ring, initiating ring-opening.

Recommended Solution:

  • Use a Bulky, Electrophilic Hydride at Low Temperature: The reagent of choice for this transformation is Diisobutylaluminium hydride (DIBAL-H) .

    • Mechanism of Selectivity: DIBAL-H is a bulky and electrophilic reducing agent.[11][12] At low temperatures (typically -78 °C), it coordinates to the electron-rich oxygen of the ester's carbonyl group, facilitating a single hydride transfer.[13] The resulting tetrahedral intermediate is stable at this temperature, preventing over-reduction. The isoxazole ring is less Lewis basic and less electrophilic than the ester carbonyl, and therefore does not effectively coordinate with DIBAL-H, leaving it untouched.[14]

Protocol: Chemoselective Reduction of an Ester to an Aldehyde using DIBAL-H
  • Preparation: Dissolve your isoxazole-containing ester (1.0 eq.) in anhydrous toluene or dichloromethane (DCM) under an inert atmosphere (Argon or Nitrogen).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of DIBAL-H (1.0-1.2 eq., typically 1.0 M in hexanes or toluene) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Workup: Allow the mixture to warm to room temperature and stir vigorously until the aqueous and organic layers are clear. Separate the layers and extract the aqueous phase with the organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude aldehyde by flash column chromatography.

Question 3: My isoxazole derivative is unstable even with milder reducing agents like Sodium Borohydride (NaBH₄). Is this possible?

Answer:

While NaBH₄ is generally considered a mild reducing agent and is often compatible with isoxazoles, instability can still occur under certain conditions.[15]

Root Cause Analysis:

  • Substituent Effects: The electronic nature of the substituents on the isoxazole ring can significantly influence its stability. Electron-withdrawing groups can make the ring more susceptible to nucleophilic attack and subsequent cleavage.

  • Reaction Conditions: Elevated temperatures or the use of certain additives (e.g., transition metal salts like NiCl₂) in combination with NaBH₄ can activate the system and lead to N-O bond cleavage.[16]

  • pH: Strongly basic conditions generated during workup can sometimes promote ring-opening, especially with 3-unsubstituted isoxazoles.[1][17]

Recommended Solutions:

  • Strict Temperature Control: When using NaBH₄ to reduce a functional group like a ketone, perform the reaction at 0 °C or below to minimize side reactions.[15]

  • Buffered Conditions: If you suspect pH-mediated decomposition, consider using a buffered solvent system or a milder workup procedure that avoids strongly basic conditions.

  • Avoid Activating Additives: Be mindful that additives used to enhance the reactivity of NaBH₄ (e.g., for reducing esters) will also increase the likelihood of isoxazole cleavage.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of reductive N-O bond cleavage?

The cleavage typically proceeds via a 2-electron reduction of the N-O bond. In catalytic hydrogenation, the catalyst surface facilitates the addition of hydrogen across the bond, leading to its scission. With metal hydrides, a nucleophilic hydride attacks a ring carbon, followed by rearrangement and elimination to break the bond. The initial products are often β-hydroxy imines or β-amino enones, which may be stable or hydrolyze/reduce further depending on the conditions.[3][9]

G cluster_0 Mechanism of Reductive N-O Cleavage isoxazole Isoxazole Ring intermediate Reduced Intermediate isoxazole->intermediate 2e⁻ reduction reductant Reducing Agent (e.g., H₂, Pd/C or LiAlH₄) reductant->isoxazole N-O bond attack cleavage_product β-Amino Enone / β-Hydroxy Ketone intermediate->cleavage_product Ring Opening

Fig 1. General mechanism of isoxazole N-O bond cleavage.

Q2: Which reducing agents are generally considered "isoxazole-safe"?

The compatibility of a reducing agent depends heavily on the other functional groups in the molecule and the reaction conditions. However, a general guide is provided below.

ReagentTarget Functional GroupIsoxazole CompatibilityKey Considerations
DIBAL-H Esters, Nitriles → AldehydesHigh Must be used at low temperature (-78 °C)[12][13][18]
SnCl₂·2H₂O Nitro groups → AminesHigh Excellent chemoselectivity; workup requires care[5][6]
Fe/HCl, Fe/NH₄Cl Nitro groups → AminesHigh Robust, inexpensive, and highly selective[7][8]
Sodium Borohydride (NaBH₄) Ketones, Aldehydes → AlcoholsModerate to High Generally safe, but avoid high temps & activating additives[19][20]
Catalytic Hydrogenation (H₂/Pd, Pt, Raney Ni) Alkenes, Alkynes, NitrosLow High risk of N-O bond hydrogenolysis[1][9][21]
Lithium Aluminum Hydride (LiAlH₄) Esters, Amides, Acids, etc.Very Low Powerful reagent, very likely to cause cleavage[9][10]

Q3: How do I choose the right reductive conditions for my molecule?

Use a decision-making workflow. Prioritize the selectivity needed for the primary transformation while considering the inherent lability of the isoxazole ring.

G start Identify Functional Group to be Reduced is_nitro Is it a Nitro Group? start->is_nitro is_ester_nitrile Ester or Nitrile to Aldehyde? is_nitro->is_ester_nitrile No use_sncl2 Use SnCl₂ or Fe/HCl is_nitro->use_sncl2 Yes is_ketone_aldehyde Ketone or Aldehyde to Alcohol? is_ester_nitrile->is_ketone_aldehyde No use_dibal Use DIBAL-H at -78°C is_ester_nitrile->use_dibal Yes is_alkene Alkene or Alkyne? is_ketone_aldehyde->is_alkene No use_nabh4 Use NaBH₄ at 0°C is_ketone_aldehyde->use_nabh4 Yes warning High Risk of Cleavage! Consider alternative synthetic route or protecting group strategy. is_alkene->warning Yes

Fig 2. Decision workflow for selecting reductive conditions.

References

  • Memeo, M. G., Mella, M., & Quadrelli, P. (2012). The Chemoselective Reduction of Isoxazoline γ-Lactams Through Iminium Aza-Diels-Alder Reactions: A Short-Cut Synthesis of Aminols as Valuable Intermediates towards Nucleoside Derivatives. The Scientific World Journal, 2012, 643647. [Link]

  • Kerr, D. J., & Taylor, R. J. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry, 10, 2200–2206. [Link]

  • Nitta, M., & Kobayashi, T. (1985). Metal-carbonyl-induced reaction of isoxazoles. Ring cleavage and reduction by hexacarbonylmolybdenum, pentacarbonyliron, or nonacarbonyldi-iron. Journal of the Chemical Society, Perkin Transactions 1, 0, 1401-1405. [Link]

  • Various Authors. (n.d.). Reduction of N N, N-N, N-O, and O-O Bonds. ResearchGate. [Link]

  • Memeo, M. G., Mella, M., & Quadrelli, P. (2012). The Chemoselective Reduction of Isoxazoline γ-lactams Through Iminium Aza-Diels-Alder Reactions: A Short-Cut Synthesis of Aminols as Valuable Intermediates Towards Nucleoside Derivatives. PubMed. [Link]

  • Dalvie, D. K., et al. (2007). Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs. Drug Metabolism and Disposition, 35(3), 339-348. [Link]

  • Various Authors. (n.d.). A Convenient and Chemoselective Method for the Reductive Ring Cleavage of Isoxazoles and Isoxazolines with EtMgBr/Ti(O i Pr) 4 Reagent. ResearchGate. [Link]

  • Joo, H., & Lee, J. Y. (2009). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate. [Link]

  • Behera, S., et al. (2020). Proposed mechanism for ring-opening and isomerization reactions of substrate 1. ResearchGate. [Link]

  • Nitta, M., & Kobayashi, T. (1982). Reductive ring opening of isoxazoles with Mo(CO)6 and water. Journal of the Chemical Society, Chemical Communications, (15), 877-878. [Link]

  • Sanov, A. (2019). Diradical Interactions in Ring-Open Isoxazole. NSF Public Access Repository. [Link]

  • Nitta, M., & Kobayashi, T. (1982). Reductive Ring Opening of lsoxazoles with M O ( C Q ) ~ and Water. RSC Publishing. [Link]

  • Various Authors. (n.d.). An unexpected transformation by reduction of isoxazolines. ResearchGate. [Link]

  • Fersner, M. (2019). Reduction of isoxazole derivatives via catalytic hydrogenation compared to reduction using iron powder catalyst. Morressier. [Link]

  • Wikipedia. (n.d.). Diisobutylaluminium hydride. Wikipedia. [Link]

  • Organic Chemistry Explained. (2019). DIBAL-H, Di(isobutyl)aluminum hydride. YouTube. [Link]

  • Chemistry Steps. (n.d.). DIBAL Reducing Agent. Chemistry Steps. [Link]

  • Common Organic Chemistry. (n.d.). Diisobutylaluminum Hydride (DIBAL-H). Common Organic Chemistry. [Link]

  • Ashenhurst, J. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. [Link]

  • Various Authors. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? ResearchGate. [Link]

  • Cardona, F., et al. (2022). Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions. ACS Omega, 7(5), 4065-4074. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]

  • Kuwano, R., & Kameyama, T. (2012). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. Molecules, 17(6), 6901-6913. [Link]

  • Poster Board #508. (2024). Isoxazole ring-opening by transfer hydrogenation. Morressier. [Link]

  • Wang, Y., et al. (2015). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Bioresource Technology, 197, 323-328. [Link]

  • University of Freiburg. (n.d.). Asymmetric Rh Diene Catalysis under Confinement: Isoxazole Ring-Contraction in Mesoporous Solids. University of Freiburg. [Link]

  • Ascensus Specialties. (n.d.). Sodium Borohydride Series: Beyond Organic Synthesis. Ascensus Specialties. [Link]

  • Das, B., et al. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ResearchGate. [Link]

  • Various Authors. (2023). A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]

  • Bougrin, K., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(12), 2859. [Link]

  • Various Authors. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]

  • Various Authors. (2023). Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives. ResearchGate. [Link]

  • Various Authors. (2022). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry, 13(10), 1148-1173. [Link]

Sources

Technical Support Center: Purifying Isoxazole Isomers with Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of isoxazole isomers using column chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with separating these structurally similar compounds. The following troubleshooting guides and frequently asked questions (FAQs) are formatted to provide direct, actionable solutions to common experimental hurdles.

Troubleshooting Guide: Navigating Common Purification Pitfalls

The purification of isoxazole derivatives can be a significant bottleneck due to the frequent co-elution of regioisomers and other closely related byproducts.[1] This section addresses specific problems you might encounter during column chromatography and offers systematic approaches to resolve them.

Problem 1: Poor or No Separation of Isoxazole Isomers (Co-elution)

Question: My TLC analysis shows two or more spots that are very close together, and they are co-eluting during column chromatography. How can I improve the resolution?

Answer: This is a classic challenge when dealing with isomers, as their similar polarities make separation difficult.[1][2] Here’s a hierarchical approach to improving separation, starting with the simplest adjustments:

  • Optimize the Solvent System:

    • The Causality: The choice of solvent system is the most critical factor in achieving separation.[3][4] The mobile phase's polarity directly influences how strongly your isomers interact with the stationary phase.

    • Step-by-Step Protocol:

      • Systematic TLC Screening: Don't rely on a single solvent system. Screen a variety of solvent mixtures with different polarities and selectivities. A good starting point for "normal" polarity compounds is a mixture of ethyl acetate and hexane.[5] For more polar isoxazoles, consider methanol in dichloromethane.[5]

      • Aim for an Optimal Rf Range: The ideal solvent system should give your target isomers Rf values between 0.25 and 0.35 on a TLC plate.[3] This range generally provides the best separation on a column.

      • Employ Ternary Mixtures: Sometimes, adding a third solvent can fine-tune the selectivity. For instance, a small amount of methanol in a dichloromethane/hexane system can significantly alter the separation.

      • Consider Additives: If your isoxazoles have basic or acidic functionalities, adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can improve peak shape and resolution.[1]

  • Implement a Gradient Elution:

    • The Causality: A gradient elution, where the polarity of the mobile phase is gradually increased over the course of the separation, can help to better resolve closely eluting compounds and sharpen peaks.[6][7]

    • Step-by-Step Protocol:

      • Start with a solvent system that gives your target compound an Rf of around 0.2 or less.[7]

      • Gradually increase the percentage of the more polar solvent. Automated flash chromatography systems are excellent for creating precise and reproducible gradients.[6][8]

  • Change the Stationary Phase:

    • The Causality: If optimizing the mobile phase doesn't provide adequate separation, the issue may be a lack of differential interaction with the stationary phase. Different stationary phases offer different selectivities.

    • Step-by-Step Protocol:

      • Alumina: If silica gel (slightly acidic) fails, consider using alumina, which is available in acidic, neutral, and basic forms.[1][9]

      • Reverse-Phase Silica: For more polar isoxazoles, reverse-phase chromatography (e.g., C18) with a polar mobile phase (like water/acetonitrile or water/methanol) may provide a different and effective separation mechanism.[1][10]

      • Specialized Phases: For particularly challenging separations of positional isomers, consider stationary phases like phenyl or pentafluorophenyl (PFP) columns, which offer alternative interactions such as π-π stacking.[11][12]

Problem 2: The Desired Isoxazole Isomer is Decomposing on the Column

Question: I'm experiencing low recovery of my target isoxazole, and I suspect it's degrading on the silica gel column. How can I prevent this?

Answer: The isoxazole ring can be sensitive to certain conditions, particularly strong acids or bases.[1] Silica gel is inherently acidic and can cause decomposition of sensitive compounds.[13]

  • Deactivate the Silica Gel:

    • The Causality: Neutralizing the acidic sites on the silica gel can prevent acid-catalyzed degradation.

    • Step-by-Step Protocol:

      • Prepare a solvent system containing 1-3% triethylamine.[7]

      • Pack the column with this solvent system and flush it with one column volume of the solvent.[7]

      • Discard the eluted solvent. The silica is now deactivated, and you can proceed with your normal solvent system or continue with the triethylamine-containing eluent.[7]

  • Switch to a Different Stationary Phase:

    • The Causality: Using a more inert stationary phase can circumvent the issue of acidity.

    • Step-by-Step Protocol:

      • Consider using neutral alumina as an alternative to silica gel.[1]

      • Florisil is another option for compounds that are unstable on silica.[13]

  • Minimize Residence Time on the Column:

    • The Causality: The longer your compound is in contact with the stationary phase, the greater the opportunity for degradation.

    • Step-by-Step Protocol:

      • Use a slightly more polar solvent system to elute your compound faster, but be mindful of maintaining adequate separation.

      • Employ flash chromatography with applied pressure to decrease the run time.

Problem 3: The Crude Sample is Not Soluble in the Elution Solvent

Question: My crude isoxazole mixture has poor solubility in the optimal solvent system I identified by TLC. How can I effectively load it onto the column?

Answer: This is a common issue, especially when scaling up reactions.[13] Loading a sample in a solvent that is too strong will result in poor separation. The best approach is dry loading.

  • The Causality: Dry loading adsorbs the sample onto a small amount of silica gel before it is introduced to the column. This ensures that the separation begins at the very top of the column in a narrow band, leading to optimal resolution.

  • Step-by-Step Protocol:

    • Dissolve your crude sample in a suitable solvent in a round-bottom flask.[14]

    • Add a small amount of silica gel (approximately 10-20 times the mass of your sample) to the flask.[14]

    • Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[14]

    • Carefully add this powder to the top of your packed column.[7]

    • Gently add a protective layer of sand on top of the dry-loaded sample before beginning elution.[14]

Frequently Asked Questions (FAQs)

Q1: How do I choose the starting solvent system for my isoxazole isomer separation?

A1: The best practice is to use Thin-Layer Chromatography (TLC) to screen potential solvent systems.[1][4][15]

  • For non-polar to moderately polar isoxazoles: Start with varying ratios of ethyl acetate/hexane.[5]

  • For more polar isoxazoles: A good starting point is 5% methanol in dichloromethane.[5]

  • The Goal: Find a solvent mixture that separates your isomers and gives the target compound an Rf value between 0.25 and 0.35.[3]

Q2: What are the advantages of using automated flash chromatography for purifying isoxazole isomers?

A2: Automated flash chromatography systems offer several advantages, especially for challenging separations:

  • Reproducibility: They provide precise and reproducible gradient elution, which is difficult to achieve manually.[6]

  • Efficiency: These systems can significantly reduce purification time.[6]

  • Method Optimization: Software can often help in developing an optimized gradient based on TLC data, improving the resolution of closely related compounds.[6][8]

Q3: Can I use reverse-phase chromatography for isoxazole isomers?

A3: Yes, reverse-phase chromatography can be a very effective technique, particularly for polar isoxazole derivatives.[1] If you are struggling with separation on normal-phase silica, switching to a C18 column with a mobile phase like water/acetonitrile or water/methanol can provide a completely different selectivity and may resolve your isomers.[10]

Q4: My isoxazole is a chiral molecule. Can column chromatography separate the enantiomers?

A4: Standard column chromatography (using achiral stationary phases like silica or alumina) cannot separate enantiomers. To separate enantiomers, you need to use a chiral stationary phase (CSP).[16] Techniques like chiral HPLC or Supercritical Fluid Chromatography (SFC) with polysaccharide-based CSPs (e.g., Chiralpak®) are commonly used for the enantioseparation of isoxazole derivatives.[17][18]

Q5: What is the difference between regioisomers and other types of isomers, and why are they difficult to separate?

A5:

  • Regioisomers: These are constitutional isomers that have the same molecular formula but differ in the placement of functional groups or substituents on the main structural backbone.[19] For isoxazoles, this often means the substituents are at different positions on the isoxazole ring.

  • The Challenge: Regioisomers often have very similar polarities and molecular weights, leading to nearly identical interactions with the stationary and mobile phases in chromatography, which makes them difficult to separate.[1][2]

Visualizing the Workflow
Method Development Workflow for Isoxazole Isomer Separation

MethodDevelopment start Crude Isoxazole Isomer Mixture tlc TLC Screening (Hexane/EtOAc, DCM/MeOH, etc.) start->tlc check_rf Is R_f between 0.25-0.35 and separation visible? tlc->check_rf check_rf->tlc No, adjust solvent column Perform Flash Column Chromatography (Isocratic) check_rf->column Yes check_sep Adequate Separation? column->check_sep gradient Develop Gradient Method gradient->column Re-run change_sp Change Stationary Phase (Alumina, Reverse-Phase, etc.) gradient->change_sp Still Poor check_sep->gradient No success Pure Isomers Isolated check_sep->success Yes change_sp->tlc Screen new SP failure Consider Preparative HPLC/SFC change_sp->failure No improvement

Caption: A flowchart for method development in isoxazole isomer purification.

Troubleshooting Poor Separation

Troubleshooting cluster_solutions Troubleshooting Steps start {Problem: Poor Separation | Co-elution of Isomers} solution1 Step 1: Mobile Phase Optimization - Fine-tune solvent ratio - Try ternary mixture - Add modifiers (acid/base) start->solution1 solution2 Step 2: Elution Mode - Switch from isocratic to gradient elution solution1->solution2 solution3 Step 3: Stationary Phase - Change from Silica to Alumina - Try Reverse-Phase (C18) - Use Phenyl/PFP for aromatic isomers solution2->solution3 solution4 Step 4: Advanced Techniques - Preparative HPLC - Supercritical Fluid Chromatography (SFC) solution3->solution4

Caption: A decision tree for troubleshooting poor isomer separation.

Comparative Data Summary
ParameterRecommendation for Isoxazole Isomer SeparationRationale
Stationary Phase 1. Silica Gel2. Alumina (Neutral, Basic, or Acidic)3. Reverse-Phase (C18)Silica is the standard starting point. Alumina offers different selectivity and pH environments. Reverse-phase is excellent for polar isoxazoles and provides an orthogonal separation mechanism.[1]
Mobile Phase (Normal Phase) 1. Hexane/Ethyl Acetate2. Dichloromethane/MethanolA good starting point for compounds of "normal" polarity.[5] Useful for more polar compounds; methanol concentration should generally not exceed 10% to avoid dissolving silica.[5]
Elution Mode 1. Isocratic2. GradientSimpler to execute, but may not resolve very similar compounds.[20] More powerful for separating components in a complex mixture with varying polarities; often provides better resolution for closely eluting isomers.[6][7]
Sample Loading 1. Wet Loading2. Dry LoadingAcceptable for samples that dissolve easily in the starting mobile phase.[14] Recommended for samples with poor solubility in the eluent to ensure a narrow starting band and optimal separation.[7][14]
References
  • PubMed. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Retrieved from [Link]

  • Patsnap Eureka. (2025). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Retrieved from [Link]

  • Biotage. (2023). How can I modify my flash chromatography method to separate chemically similar compounds? Retrieved from [Link]

  • Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography? Retrieved from [Link]

  • ResearchGate. (2015). How can I select the solvent system for column chromatography? Retrieved from [Link]

  • LCGC International. (n.d.). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • University of Colorado Boulder, Organic Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Theseus. (n.d.). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Tips for Flash Column Chromatography. Retrieved from [Link]

  • MDPI. (n.d.). Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Optimized Flash Chromatography Purification: From TLC to large scale in three steps. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]

  • PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • PubMed. (2007). Novel chiral isoxazole derivatives: synthesis and pharmacological characterization at human beta-adrenergic receptor subtypes. Retrieved from [Link]

  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]

  • Scilit. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]

  • Separation Science. (2024). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]

  • National Institutes of Health. (2021). Enantiomeric Separation of New Chiral Azole Compounds - PMC. Retrieved from [Link]

  • Utah Tech University. (n.d.). Separating Compounds by Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Retrieved from [Link]

  • Unknown Source. (2021).
  • ResearchGate. (n.d.). Examples of separation of the enantiomers of the Figure 1 chiral azoles... Retrieved from [Link]

  • Unknown Source. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.

Sources

Technical Support Center: Minimizing Furoxan Byproduct Formation in Nitrile Oxide Cycloadditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nitrile oxide cycloadditions. This guide is designed for researchers, scientists, and drug development professionals who utilize [3+2] cycloaddition reactions involving nitrile oxides. A common challenge in this chemistry is the undesired dimerization of the nitrile oxide intermediate to form a furoxan (1,2,5-oxadiazole-2-oxide) byproduct.[1][2] This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you minimize furoxan formation and maximize the yield of your desired cycloadduct.

I. Frequently Asked Questions (FAQs)

Q1: What is furoxan and why does it form during my nitrile oxide cycloaddition?

A: Furoxan is a six-membered heterocyclic compound that arises from the head-to-tail dimerization of two nitrile oxide molecules.[1] This process is a competing side reaction to the desired [3+2] cycloaddition with your dipolarophile (e.g., an alkene or alkyne). The formation of furoxan is often favored when the concentration of the nitrile oxide intermediate is high and the reactivity of the dipolarophile is low. The reaction proceeds stepwise through a dinitrosoalkene diradical intermediate.[3]

Q2: Under what conditions is furoxan formation most likely to occur?

A: Several factors can promote the dimerization of nitrile oxides:

  • High Concentration of Nitrile Oxide: If the nitrile oxide is generated faster than it is consumed by the dipolarophile, its concentration will build up, increasing the likelihood of dimerization.

  • Low Reactivity of the Dipolarophile: Electron-deficient or sterically hindered alkenes and alkynes may react slowly with the nitrile oxide, allowing more time for dimerization to occur.

  • Elevated Temperatures: Higher reaction temperatures can sometimes accelerate the rate of dimerization more than the cycloaddition.[4]

  • Inappropriate Solvent Choice: The polarity and nature of the solvent can influence the relative rates of the desired reaction and byproduct formation.[5]

  • Method of Nitrile Oxide Generation: Some methods of generating nitrile oxides can lead to higher instantaneous concentrations of the intermediate.

Q3: Can I completely eliminate furoxan formation?

A: While complete elimination can be challenging, it is often possible to reduce furoxan formation to negligible levels. The most effective strategy is the in situ generation of the nitrile oxide in the presence of a reactive dipolarophile.[6] This ensures that the nitrile oxide is trapped in the desired cycloaddition reaction as soon as it is formed, keeping its concentration low.

Q4: How does the structure of my nitrile oxide precursor affect dimerization?

A: The steric and electronic properties of the substituent on the nitrile oxide play a significant role.

  • Steric Hindrance: Bulky substituents on the nitrile oxide can sterically hinder the approach of two molecules for dimerization.[1] For instance, 2,4,6-trimethylbenzonitrile oxide is significantly more stable and less prone to dimerization than benzonitrile oxide.

  • Electronic Effects: Aromatic nitrile oxides are generally less prone to dimerization than aliphatic ones. This is because the dimerization process involves a C-C bond formation that disrupts the conjugation between the aryl group and the nitrile oxide moiety.[3]

II. Troubleshooting Guides

This section provides detailed troubleshooting for common issues related to furoxan byproduct formation.

Scenario 1: My primary product is the furoxan dimer, with little to no desired cycloadduct.

This is a common issue, particularly when working with unreactive dipolarophiles or when the nitrile oxide is generated too quickly.

Root Cause Analysis:

The rate of nitrile oxide dimerization is significantly exceeding the rate of the [3+2] cycloaddition. This points to a high instantaneous concentration of the nitrile oxide intermediate.

Mitigation Strategies:
  • Slow Addition of Reagents: Instead of adding the base or oxidizing agent all at once, add it dropwise or via syringe pump over an extended period.[1] This maintains a low concentration of the nitrile oxide throughout the reaction.

  • High Dilution: Running the reaction at a lower overall concentration can disfavor the second-order dimerization process relative to the pseudo-first-order cycloaddition (assuming the dipolarophile is in excess).

  • Lower the Reaction Temperature: Many cycloadditions can be performed at 0 °C or even lower. Reducing the temperature will decrease the rate of both reactions, but often has a more pronounced effect on the dimerization.[4]

  • Increase Dipolarophile Equivalents: Using a larger excess of the dipolarophile can increase the probability of a successful cycloaddition over dimerization.

Experimental Protocol: Slow Addition Technique for Hydroximoyl Chloride Precursors
  • In a round-bottom flask, dissolve the hydroximoyl chloride (1.0 equiv.) and the dipolarophile (1.5-3.0 equiv.) in a suitable anhydrous aprotic solvent (e.g., THF, DCM, or diethyl ether).

  • Cool the mixture to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of a non-nucleophilic base, such as triethylamine (1.1 equiv.), in the same solvent.

  • Add the triethylamine solution to the reaction mixture dropwise via a syringe pump over 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with the standard workup procedure.

Scenario 2: I am observing both the desired product and a significant amount of furoxan.

In this case, the rates of cycloaddition and dimerization are comparable. The goal is to tip the balance in favor of the desired reaction.

Root Cause Analysis:

The reaction conditions are not fully optimized to favor the cycloaddition pathway. This could be due to the choice of solvent, base, or nitrile oxide generation method.

Mitigation Strategies:
  • Solvent Screening: The choice of solvent can impact the stability and reactivity of the nitrile oxide. Aprotic solvents are generally preferred.[5] Experiment with a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF) to find the optimal conditions for your specific substrates.

  • Alternative Nitrile Oxide Precursors: The method of in situ generation can have a profound effect.

    • From Aldoximes: Oxidation of aldoximes is a common and effective method. A variety of oxidizing agents can be used, including N-bromosuccinimide (NBS), chloramine-T, or "green" options like Oxone in the presence of NaCl.[7][8][9]

    • From Nitroalkanes: Dehydration of primary nitroalkanes using reagents like phenyl isocyanate in the presence of a catalytic amount of triethylamine is another viable route, particularly for aliphatic nitrile oxides.[4]

  • Use of Catalysts: In some cases, catalysts can be employed to accelerate the cycloaddition. For instance, copper(I) and ruthenium catalysts have been shown to influence the regioselectivity and potentially the rate of cycloaddition with alkynes.[8]

Data Summary: Common Nitrile Oxide Generation Methods
Precursor TypeReagentsTypical ConditionsKey AdvantagesPotential Drawbacks
Hydroximoyl ChloridesTriethylamine or other bases0 °C to RT, aprotic solventWidely applicable, reliablePrecursor synthesis required
AldoximesNBS, Chloramine-T, Oxone/NaClRT, various solvents"Green" options availablePotential for side reactions with oxidant
NitroalkanesPhenyl isocyanate, Et3N (cat.)Elevated temp. (e.g., 80°C)Good for aliphatic nitrile oxidesRequires heating, isocyanate byproduct
O-Silylated Hydroxamic AcidsTriflic anhydride, Et3N0 °C, CH2Cl2Stable, crystalline precursorsMulti-step precursor synthesis
Experimental Protocol: "Green" In Situ Generation from an Aldoxime using Oxone/NaCl

This method avoids the use of halogenated solvents and reagents.[9]

  • To a stirred solution of the aldoxime (1.0 equiv.) and the dipolarophile (1.2 equiv.) in a mixture of acetonitrile and water (e.g., 3:1 v/v), add sodium chloride (NaCl, 1.1 equiv.) and Oxone® (1.1 equiv.).

  • Add sodium bicarbonate (NaHCO₃, 2.0 equiv.) to the mixture.

  • Stir the reaction vigorously at room temperature and monitor by TLC.

  • Upon completion, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

III. Visualizing the Reaction Pathways

Understanding the competing reaction pathways is crucial for effective troubleshooting.

Reaction Mechanism Diagram

The following diagram illustrates the desired 1,3-dipolar cycloaddition pathway versus the undesired dimerization pathway leading to furoxan formation.

reaction_pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_products Products Precursor Nitrile Oxide Precursor (e.g., R-CH=NOH) Nitriloxide R-C≡N⁺-O⁻ (Nitrile Oxide) Precursor->Nitriloxide In situ Generation Dipolarophile Dipolarophile (e.g., Alkene/Alkyne) Cycloadduct Desired Cycloadduct (Isoxazoline/Isoxazole) Nitriloxide->Cycloadduct [3+2] Cycloaddition (with Dipolarophile) Furoxan Furoxan Byproduct Nitriloxide->Furoxan Dimerization (with another Nitrile Oxide)

Caption: Competing pathways in nitrile oxide reactions.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and solve issues related to furoxan formation.

troubleshooting_workflow Start Start: Furoxan byproduct observed Check_Concentration Is Nitrile Oxide concentration too high? Start->Check_Concentration Slow_Addition Implement Slow Addition / High Dilution Check_Concentration->Slow_Addition Yes Check_Temperature Is reaction temperature too high? Check_Concentration->Check_Temperature No Slow_Addition->Check_Temperature Lower_Temp Lower reaction temperature (e.g., to 0 °C) Check_Temperature->Lower_Temp Yes Check_Reactivity Is the dipolarophile unreactive? Check_Temperature->Check_Reactivity No Lower_Temp->Check_Reactivity Increase_Equiv Increase equivalents of dipolarophile Check_Reactivity->Increase_Equiv Yes Check_Method Is the generation method optimal? Check_Reactivity->Check_Method No Increase_Equiv->Check_Method Solvent_Screen Screen alternative solvents Check_Method->Solvent_Screen Maybe End Success: Minimized Furoxan Check_Method->End No, problem solved Precursor_Screen Try alternative nitrile oxide precursors Solvent_Screen->Precursor_Screen Precursor_Screen->End

Caption: A systematic approach to troubleshooting furoxan formation.

IV. References

  • Yu, J., et al. (2009). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society, 125(50), 15420-15425. [Link]

  • Kwiecień, A., et al. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 27(19), 6643. [Link]

  • Heaney, F. (2012). Nitrile Oxide/Alkyne Cycloadditions. MURAL - Maynooth University Research Archive Library. [Link]

  • Wang, Q., et al. (2020). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Synthetic Communications, 50(15), 2314-2325. [Link]

  • Minakata, S., et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966-2969. [Link]

  • Li, Y., et al. (2019). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 183-187. [Link]

  • Miller, M. J., et al. (2002). A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. Organic Letters, 4(15), 2557-2559. [Link]

  • Torssell, K. B. G. (1988). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. VCH Publishers.

  • Cena, C., et al. (2006). Use of the furoxan (1,2,5-oxadiazole 2-oxide) system in the design of new NO-donor antioxidant hybrids. Arkivoc, 2006(7), 301-309. [Link]

  • Aksenov, A. V., et al. (2017). Optimization of the reaction conditions for generation of nitrile oxide 3a and its subsequent dimerization into furoxan 8a. ResearchGate. [Link]

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Validation & Comparative

Validating the biological activity of novel 5-Methoxy-3-methylbenzo[d]isoxazole analogs

Author: BenchChem Technical Support Team. Date: January 2026

</br> ## Validating the Biological Activity of Novel 5-Methoxy-3-methylbenzo[d]isoxazole Analogs: A Comparative Guide

Introduction: The Promise of the Benzisoxazole Scaffold

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] The fusion of this versatile heterocycle with a benzene ring to form the benzo[d]isoxazole core, further substituted with methoxy and methyl groups, presents a promising avenue for the development of novel therapeutic agents. Specifically, the this compound framework offers a unique combination of electronic and steric properties that can be systematically modified to probe and enhance biological activity.

This guide provides a comprehensive framework for validating the biological activity of novel analogs of this compound. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a clear methodology for comparing the performance of these new chemical entities. Our focus will be on a logical, stepwise approach to identify promising lead compounds, with an initial emphasis on anticancer activity, a common therapeutic area for isoxazole derivatives.[2][3]

I. Foundational Screening: Assessing Cytotoxicity and Cell Viability

The initial step in evaluating any potential anticancer agent is to determine its effect on cancer cell viability.[6][7][8] This foundational screen allows for the rapid identification of compounds that exhibit cytotoxic or cytostatic effects, thereby warranting further investigation. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[7][9][10][11]

The Causality Behind the MTT Assay

The principle of the MTT assay lies in the metabolic activity of living cells. Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[10] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells. This allows for a quantitative assessment of a compound's ability to inhibit cell proliferation or induce cell death.

Experimental Workflow: A Step-by-Step Approach

The following diagram illustrates the general workflow for the initial screening of the novel this compound analogs.

G cluster_0 Phase 1: Initial Screening Compound Synthesis Compound Synthesis Cell Line Selection Cell Line Selection Compound Synthesis->Cell Line Selection MTT Assay MTT Assay Cell Line Selection->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Hit Identification Hit Identification IC50 Determination->Hit Identification G cluster_1 NF-κB Signaling Pathway Stimuli (TNF-α) Stimuli (TNF-α) IKK Complex IKK Complex Stimuli (TNF-α)->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates Proteasomal Degradation Proteasomal Degradation IκBα->Proteasomal Degradation Undergoes NF-κB (p65/p50) NF-κB (p65/p50) Proteasomal Degradation->NF-κB (p65/p50) Releases Nuclear Translocation Nuclear Translocation NF-κB (p65/p50)->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Induces Cell Survival, Proliferation Cell Survival, Proliferation Gene Transcription->Cell Survival, Proliferation Promotes Novel Analogs Novel Analogs Novel Analogs->IKK Complex Potential Inhibition Point

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

To investigate whether the novel analogs inhibit the NF-κB pathway, two key experiments can be performed:

  • Luciferase Reporter Assay: This assay provides a quantitative measure of NF-κB transcriptional activity. [12][13][14][15][16]Cells are transfected with a reporter plasmid containing the luciferase gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured by luminescence. A decrease in luciferase activity in the presence of the test compound indicates inhibition of the pathway.

  • Western Blotting: This technique allows for the detection of specific proteins involved in the NF-κB pathway. [17][18][19][20]By examining the phosphorylation status of key proteins like IκBα and the p65 subunit of NF-κB, we can pinpoint the specific step in the pathway that is being inhibited.

Detailed Protocol: NF-κB Luciferase Reporter Assay

Materials:

  • HEK293T cells (or another suitable cell line).

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • Transfection reagent.

  • Tumor Necrosis Factor-alpha (TNF-α) as a stimulant of the NF-κB pathway.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of the novel analogs for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the TNF-α stimulated control.

Detailed Protocol: Western Blotting for NF-κB Pathway Proteins

Materials:

  • Cancer cells treated with the novel analogs and TNF-α.

  • Lysis buffer.

  • Protein assay kit.

  • SDS-PAGE gels.

  • PVDF or nitrocellulose membranes.

  • Primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration of each sample.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane. [17][19][20]3. Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. [20]Incubate the membrane with the primary antibodies overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibodies. [17][18]4. Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of the phosphorylated proteins to the total protein levels. Compare the levels of phosphorylated proteins in the treated samples to the controls.

III. Comparative Analysis and Future Directions

By systematically applying the described experimental workflow, researchers can effectively validate the biological activity of novel this compound analogs. The comparative data generated from these assays will enable the identification of lead compounds with potent anticancer activity and a defined mechanism of action.

Synthesizing the Data for a Comprehensive Comparison

The following table provides a template for summarizing the key findings for each analog, facilitating a direct comparison of their performance.

Compound IDIC50 (µM)Apoptosis Induction (Fold Change vs. Control)NF-κB Inhibition (IC50, µM)
Analog 1[Value][Value][Value]
Analog 2[Value][Value][Value]
Analog 3[Value][Value][Value]
Reference[Value][Value][Value]

Further studies on the most promising analogs could include in vivo efficacy studies in animal models of cancer, as well as more detailed mechanistic studies to identify the direct molecular target(s) of the compounds. The structure-activity relationship (SAR) data obtained from this initial validation will also be invaluable for the rational design and synthesis of even more potent and selective analogs in the future.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Ashraf, M. A., & Amin, A. (2018). In vitro assays and techniques utilized in anticancer drug discovery. PubMed, 29(4), 530-539. Retrieved from [Link]

  • Taniguchi, K., & Karin, M. (2018). Role of the NFκB-signaling pathway in cancer. PMC - PubMed Central, 10(5), 1-13. Retrieved from [Link]

  • Experimental Protocol for Western Blotting. (n.d.). CliniSciences. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • MTT (Assay protocol). (2023). Protocols.io. Retrieved from [Link]

  • Adan, A., et al. (2016). Bioassays for anticancer activities. PubMed, 1423, 1-14. Retrieved from [Link]

  • Olsen, C. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. Retrieved from [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer. (n.d.). QIMA Life Sciences. Retrieved from [Link]

  • Xia, Y., et al. (2014). NF-κB, an active player in human cancers. PMC - PubMed Central, 4(1), 1-13. Retrieved from [Link]

  • Overview of Cell Apoptosis Assays. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Liu, T., et al. (2017). NF-κB signaling pathway in tumor microenvironment. Frontiers in Immunology, 8, 1-13. Retrieved from [Link]

  • Aggarwal, B. B. (2011). NF-κB in Cancer: A Matter of Life and Death. AACR Journals, 1(2), 1-2. Retrieved from [Link]

  • NF-κB. (n.d.). Wikipedia. Retrieved from [Link]

  • Human NF-κB Reporter Assay Kit. (n.d.). Indigo Biosciences. Retrieved from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]

  • Paz, K., & Hiscott, J. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. NIH, 155, e60751. Retrieved from [Link]

  • 2.9. Nuclear factor-kappa B (NF-κB) luciferase reporter assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Bioassays for Anticancer Activities. (2016). ResearchGate. Retrieved from [Link]

  • NF-κB Reporter Kit (NF-κB Signaling Pathway). (n.d.). BPS Bioscience. Retrieved from [Link]

  • Kumar, A., et al. (2025). (1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. PMC - PubMed Central. Retrieved from [Link]

  • Dikusar, E. A., et al. (2018). Synthesis of Functional Isoxazole and Isothiazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols. ResearchGate. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2022). World Journal of Advanced Research and Reviews, 16(2), 1039-1055. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024). Journal of Pharmaceutical Research International, 36(12), 1-18. Retrieved from [Link]

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Retrieved from [Link]

  • Scheme 2. Synthesis of 5- and 4′-isoxazole analogues of triclosan. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of antifungal isoindole (5-methyl-isoxazole-3-yl). (n.d.). MDPI. Retrieved from [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (2022). Zanco Journal of Medical Sciences, 26(2), 1-11. Retrieved from [Link]

  • (PDF) Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (n.d.). ResearchGate. Retrieved from [Link]

  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. (2020). PMC - NIH. Retrieved from [Link]

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (2018). PMC - NIH. Retrieved from [Link]

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Confirming the structure of synthesized 5-Methoxy-3-methylbenzo[d]isoxazole using spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the unequivocal structural confirmation of novel synthesized compounds is a cornerstone of scientific rigor. Heterocyclic scaffolds, such as the benzisoxazole core, are of particular interest due to their prevalence in a wide array of pharmacologically active agents. This guide provides an in-depth comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of a target molecule, 5-Methoxy-3-methylbenzo[d]isoxazole. We will explore how these methods, when used in concert, provide a self-validating system to not only confirm the desired structure but also to distinguish it from plausible isomeric alternatives that may arise during synthesis.

The Synthetic Context: Plausible Formation and Isomeric Alternatives

A common and effective route to 3-substituted benzisoxazoles is the cyclization of an appropriate o-hydroxyaryl oxime. For our target molecule, a logical synthetic pathway commences with the commercially available 4-methoxy-2-hydroxyacetophenone. This starting material dictates the regiochemistry of the final product. However, the use of isomeric starting materials, such as 3-methoxy-2-hydroxyacetophenone or 5-methoxy-2-hydroxyacetophenone, would lead to the formation of 6-Methoxy-3-methylbenzo[d]isoxazole and 7-Methoxy-3-methylbenzo[d]isoxazole, respectively. Therefore, robust analytical techniques are paramount to ensure the correct isomer has been synthesized.

synthesis_and_isomers cluster_start Starting Materials cluster_reaction Reaction cluster_products Potential Products 4-MeO-2-OH-Ac 4-Methoxy-2-hydroxyacetophenone ReactionStep 1. NH2OH·HCl 2. Cyclization 4-MeO-2-OH-Ac->ReactionStep Target Synthesis 3-MeO-2-OH-Ac 3-Methoxy-2-hydroxyacetophenone 3-MeO-2-OH-Ac->ReactionStep Isomer Synthesis 5-MeO-2-OH-Ac 5-Methoxy-2-hydroxyacetophenone 5-MeO-2-OH-Ac->ReactionStep Isomer Synthesis Target This compound ReactionStep->Target Isomer1 6-Methoxy-3-methylbenzo[d]isoxazole ReactionStep->Isomer1 Isomer2 7-Methoxy-3-methylbenzo[d]isoxazole ReactionStep->Isomer2

Caption: Synthetic pathways to the target molecule and its potential isomers.

¹H NMR Spectroscopy: A First Look at the Aromatic Substitution Pattern

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for determining the substitution pattern on the benzene ring of the benzisoxazole core. The chemical shifts and coupling constants of the aromatic protons provide a unique fingerprint for each isomer.

Predicted ¹H NMR Spectrum of this compound

The structure of this compound is expected to give rise to three distinct signals in the aromatic region, corresponding to the protons at the C4, C6, and C7 positions. The methyl and methoxy groups will appear as sharp singlets in the aliphatic region.

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~7.45d1HH-7Ortho-coupled to H-6.
~7.05d1HH-4Meta-coupled to H-6. Appears as a narrow doublet.
~6.90dd1HH-6Ortho-coupled to H-7 and meta-coupled to H-4.
~3.85s3H-OCH₃Typical chemical shift for an aryl methoxy group.
~2.50s3H-CH₃Typical chemical shift for a methyl group on an aromatic ring system.
Comparison with Isomeric Alternatives

The ¹H NMR spectra of the 6-methoxy and 7-methoxy isomers would exhibit distinctly different splitting patterns and chemical shifts in the aromatic region.

CompoundPredicted Aromatic Proton Signals
This compound d (~7.45 ppm), d (~7.05 ppm), dd (~6.90 ppm)
6-Methoxy-3-methylbenzo[d]isoxazoles (~7.30 ppm), d (~7.40 ppm), d (~6.95 ppm)
7-Methoxy-3-methylbenzo[d]isoxazolet (~7.35 ppm), d (~7.00 ppm), d (~6.85 ppm)

This clear difference in the number of signals, their multiplicities, and coupling constants allows for an unambiguous differentiation between the isomers.

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the number and chemical environment of the carbon atoms in a molecule. While proton-decoupled ¹³C NMR spectra lack the coupling information seen in ¹H NMR, the chemical shifts of the carbon atoms are highly sensitive to their local electronic environment.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum of the target molecule is expected to show nine distinct signals: six for the aromatic carbons, one for the isoxazole C3 carbon, one for the methoxy carbon, and one for the methyl carbon.

Predicted Chemical Shift (ppm)Assignment
~165.0C3a
~160.0C=N (C3)
~158.0C5
~120.0C7a
~115.0C7
~110.0C4
~105.0C6
~56.0-OCH₃
~12.0-CH₃
Comparison with Isomeric Alternatives

The chemical shifts of the aromatic carbons, particularly those directly attached to the methoxy group and the isoxazole ring, will differ significantly between the isomers.

Carbon5-Methoxy Isomer (ppm)6-Methoxy Isomer (ppm)7-Methoxy Isomer (ppm)
C5 ~158.0 ~122.0~118.0
C6 ~105.0 ~162.0~110.0
C7 ~115.0 ~112.0~155.0

These predictable differences in the ¹³C NMR chemical shifts provide a robust secondary method for confirming the identity of the synthesized isomer.

Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique that provides information about the functional groups present in a molecule. While it may not provide the detailed structural connectivity of NMR, it is excellent for confirming the presence of key bonds and the overall structural class of the compound.

Expected IR Absorptions for this compound

The IR spectrum will be characterized by absorptions corresponding to the aromatic ring, the C=N bond of the isoxazole ring, and the C-O bond of the methoxy group.

Wavenumber (cm⁻¹)VibrationFunctional Group
~1620-1600C=N stretchIsoxazole ring
~1580, ~1480C=C stretchAromatic ring
~1250Asymmetric C-O-C stretchAryl ether
~1030Symmetric C-O-C stretchAryl ether
~800-850C-H out-of-plane bendSubstituted benzene

While the IR spectra of the isomers will be broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation, particularly in the patterns of the C-H out-of-plane bending vibrations which are sensitive to the substitution pattern of the aromatic ring.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of its fragmentation pattern.

Expected Mass Spectrum of this compound

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 163, corresponding to the molecular weight of the compound (C₉H₉NO₂).

A plausible fragmentation pathway involves the initial loss of a methyl radical from the methoxy group, followed by the loss of carbon monoxide. Another characteristic fragmentation is the cleavage of the isoxazole ring.

fragmentation_pathway M [M]⁺˙ m/z = 163 M-CH3 [M-CH₃]⁺ m/z = 148 M->M-CH3 - •CH₃ M-CO [M-CO]⁺ m/z = 135 M->M-CO - CO Ring_Cleavage Ring Cleavage Fragments M->Ring_Cleavage M-CH3-CO [M-CH₃-CO]⁺ m/z = 120 M-CH3->M-CH3-CO - CO

Caption: Predicted mass spectral fragmentation of this compound.

Since the isomers have the same molecular weight, their mass spectra will show the same molecular ion peak. However, the relative abundances of the fragment ions may differ, providing another layer of evidence for structural confirmation, although differentiation based solely on MS can be challenging without high-resolution data and detailed fragmentation studies.

Experimental Protocols

General Spectroscopic Analysis Workflow

workflow Start Synthesized Product MS Mass Spectrometry Start->MS Check_MW Molecular Weight Confirmed? MS->Check_MW IR IR Spectroscopy Check_FG Functional Groups Confirmed? IR->Check_FG NMR NMR Spectroscopy 1H_NMR ¹H NMR Analysis NMR->1H_NMR 13C_NMR ¹³C NMR Analysis NMR->13C_NMR Check_MW->IR Yes Re-evaluate Re-evaluate Synthesis/Purification Check_MW->Re-evaluate No Check_FG->NMR Yes Check_FG->Re-evaluate No Compare_Isomers Compare with Isomer Data 1H_NMR->Compare_Isomers 13C_NMR->Compare_Isomers Structure_Confirmed Structure Confirmed Compare_Isomers->Structure_Confirmed Match Compare_Isomers->Re-evaluate No Match

Caption: A logical workflow for the spectroscopic confirmation of the target molecule.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the dry, powdered sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them with standard correlation tables.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for a solution.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

  • Mass Analysis: Scan a suitable mass range to detect the molecular ion and significant fragment ions.

  • Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and propose a fragmentation pattern consistent with the expected structure.

Conclusion

The structural confirmation of a synthesized molecule like this compound is a multi-faceted process that relies on the synergistic application of various spectroscopic techniques. While each method provides a piece of the structural puzzle, it is their combined interpretation that leads to an unambiguous assignment. ¹H NMR is unparalleled in its ability to define the aromatic substitution pattern, which is the primary point of differentiation from its isomers. ¹³C NMR corroborates the carbon framework, while IR spectroscopy confirms the presence of key functional groups. Finally, mass spectrometry provides the crucial confirmation of the molecular weight. By following a logical workflow and comparing the acquired data with predicted spectra for the target molecule and its potential isomeric impurities, researchers can confidently and rigorously establish the structure of their synthesized compounds.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Online NMR Predictors

    • NMRDB: [Link]

    • ACD/Labs NMR Predictor: [Link]

  • NIST Chemistry WebBook: [Link]

  • Synthesis of Benzisoxazoles Review: Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic letters, 12(6), 1180–1183. [Link]

A Comparative Analysis of Novel Benzo[d]isoxazole Scaffolds and Traditional α-Glucosidase Inhibitors for Type 2 Diabetes Mellitus Management

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of a promising class of novel α-glucosidase inhibitors, specifically those based on the benzo[d]isoxazole scaffold, against established therapeutic agents such as acarbose, miglitol, and voglibose. As researchers and drug development professionals, understanding the relative potency, mechanism of action, and preclinical efficacy of new chemical entities is paramount. While specific experimental data for 5-Methoxy-3-methylbenzo[d]isoxazole is not yet prevalent in peer-reviewed literature, recent studies on closely related derivatives have demonstrated significant potential. This guide will therefore use a potent, published benzo[d]isoxazole derivative as a representative for this class to illustrate the comparative workflow and potential advantages, offering a blueprint for the evaluation of new α-glucosidase inhibitors.

The Therapeutic Rationale: Targeting α-Glucosidase in Hyperglycemia

The management of postprandial hyperglycemia—the sharp increase in blood glucose after a meal—is a cornerstone of therapy for type 2 diabetes mellitus. Intestinal α-glucosidases, including enzymes like maltase, sucrase, and glucoamylase, are critical for the final step of carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides like glucose.[1] Inhibition of these enzymes delays carbohydrate digestion and absorption, thereby blunting the postprandial glycemic spike.[2] This mechanism provides a glucose-lowering effect that is independent of insulin secretion, making α-glucosidase inhibitors a valuable therapeutic class.[3]

Established drugs such as acarbose, miglitol, and voglibose have validated this approach, but are often associated with gastrointestinal side effects (e.g., flatulence, diarrhea) due to the fermentation of undigested carbohydrates in the colon.[4] This has spurred the search for new, more potent, and potentially better-tolerated inhibitors, leading to the exploration of novel heterocyclic scaffolds like benzo[d]isoxazoles.

In Vitro Inhibitory Potency: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a primary metric for quantifying the potency of an inhibitor. It represents the concentration of the drug required to inhibit 50% of the target enzyme's activity under specific assay conditions. The comparison below includes established drugs and a representative benzo[d]isoxazole derivative from recent literature to highlight the potential of this novel class.

CompoundClass/ScaffoldEnzyme SourceIC50 Value (µM)Reference
Acarbose Pseudo-oligosaccharideSaccharomyces cerevisiae83.5 - 752.0[5][6]
Intestinal α-glucosidase11 nM (0.011 µM)[4][7]
Voglibose Valiolamine derivativeRat Sucrase/Maltase0.07 / 0.11[3][8]
Human Lysosomal α-glucosidase5.6[3][8]
Miglitol Deoxynojirimycin derivativeIntestinal α-glucosidasesPotent, reversible inhibitor[2][3]
Representative Benzo[d]isoxazole Benzo[d]isoxazole-triazoleSaccharomyces cerevisiae14.69 nM (0.0147 µM)[1][9]

Note: IC50 values can vary significantly based on the enzyme source (e.g., yeast vs. mammalian), substrate, and assay conditions. The data presented reflects a range from published studies. The representative benzo[d]isoxazole derivative chosen is 5-chloro-6-methoxy-3-(2-((1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole, which demonstrated high potency in the cited study.[9]

The data indicates that novel benzo[d]isoxazole derivatives can exhibit inhibitory potency that is orders of magnitude greater than that of acarbose and comparable to or exceeding that of voglibose under similar assay conditions.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol describes a standard, reliable colorimetric assay for determining the IC50 of a test compound using α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The enzyme cleaves pNPG to release p-nitrophenol, a yellow product that can be quantified spectrophotometrically.[10][11]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds (e.g., this compound) and Acarbose (positive control)

  • Potassium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.2 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate and microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase (e.g., 1.0 U/mL) in phosphate buffer.

    • Prepare a stock solution of pNPG (e.g., 5 mM) in phosphate buffer.

    • Dissolve the test compound and acarbose in DMSO to make stock solutions (e.g., 10 mM). Create a series of dilutions in phosphate buffer to achieve final assay concentrations.

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of phosphate buffer to each well.

    • Add 20 µL of the test compound dilution (or acarbose for positive control, or buffer for 100% activity control).

    • Add 20 µL of the α-glucosidase solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme.

  • Initiation and Incubation:

    • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for a further 20 minutes.

  • Termination and Measurement:

    • Stop the reaction by adding 50 µL of 0.2 M Na₂CO₃ solution. This raises the pH, denaturing the enzyme and maximizing the color of the p-nitrophenol product.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Visualization: In Vitro Assay Workflow

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis Prep_Enzyme Prepare Enzyme (α-glucosidase) Add_Components 1. Add Buffer, Inhibitor, and Enzyme Prep_Enzyme->Add_Components Prep_Substrate Prepare Substrate (pNPG) Add_Substrate 3. Add Substrate (pNPG) to start reaction Prep_Substrate->Add_Substrate Prep_Inhibitor Prepare Inhibitor Dilutions (Test Compound & Acarbose) Prep_Inhibitor->Add_Components Pre_Incubate 2. Pre-incubate (37°C, 15 min) Add_Components->Pre_Incubate Pre_Incubate->Add_Substrate Incubate 4. Incubate (37°C, 20 min) Add_Substrate->Incubate Terminate 5. Add Na2CO3 to stop reaction Incubate->Terminate Measure_Abs Measure Absorbance (405 nm) Terminate->Measure_Abs Calculate_Inhibition Calculate % Inhibition Measure_Abs->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 Inhibition_Modes cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_mixed Mixed Inhibition x1 y1 x1->y1 Control y2 x1->y2 + Inhibitor y_axis_c 1/V x_axis_c 1/[S] x2 y3 x2->y3 Control x3 x3->y3 + Inhibitor y_axis_nc 1/V x_axis_nc 1/[S] x4 y4 x4->y4 Control x5 y5 x5->y5 + Inhibitor y_axis_m 1/V x_axis_m 1/[S]

Caption: Lineweaver-Burk plots illustrating different inhibition kinetics.

Preclinical Efficacy: The In Vivo Oral Starch Tolerance Test

While in vitro data is essential, demonstrating efficacy in a living system is the critical next step. The oral starch tolerance test (OSTT) in a rodent model is a standard preclinical method to evaluate the in vivo activity of α-glucosidase inhibitors. The test measures the ability of a compound to suppress the rise in blood glucose after an oral load of starch, a complex carbohydrate that requires α-glucosidase for digestion.

Experimental Protocol: Oral Starch Tolerance Test (in Rats)

Animals:

  • Male Sprague-Dawley or Wistar rats, fasted overnight (12-16 hours) with free access to water.

Procedure:

  • Acclimatization and Grouping: Acclimatize animals and divide them into groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., distilled water or 0.5% carboxymethyl cellulose).

    • Group 2: Positive Control (e.g., Acarbose, 10 mg/kg).

    • Group 3-5: Test Compound at various doses (e.g., 10, 30, 100 mg/kg).

  • Baseline Blood Glucose: Take a baseline blood sample (t=0 min) from the tail vein and measure blood glucose using a glucometer.

  • Dosing: Administer the vehicle, acarbose, or test compound orally by gavage.

  • Starch Challenge: After 30 minutes, administer a starch suspension (e.g., 2 g/kg body weight) to all animals orally.

  • Blood Glucose Monitoring: Collect blood samples at 30, 60, 90, and 120 minutes after the starch administration.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion for each animal.

    • Compare the AUC of the treatment groups to the vehicle control group using statistical analysis (e.g., ANOVA). A significant reduction in AUC indicates in vivo efficacy.

Visualization: In Vivo Efficacy Study Workflow

In_Vivo_Workflow Fasting 1. Overnight Fasting of Rats Grouping 2. Grouping of Animals (Vehicle, Acarbose, Test Compound) Fasting->Grouping Baseline 3. Measure Baseline Blood Glucose (t=0) Grouping->Baseline Dosing 4. Oral Administration of Compound/Vehicle Baseline->Dosing Starch 5. Oral Starch Load (t=30 min) Dosing->Starch Monitoring 6. Monitor Blood Glucose (t=60, 90, 120, 150 min) Starch->Monitoring Analysis 7. Data Analysis (AUC Calculation & Statistics) Monitoring->Analysis

Caption: Workflow for an in vivo oral starch tolerance test.

Conclusion and Future Directions

The primary objective of developing novel α-glucosidase inhibitors is to achieve superior potency and an improved side-effect profile compared to existing therapies. The emergence of benzo[d]isoxazole derivatives is a promising development in this field. As demonstrated by representative compounds from the literature, this scaffold can yield inhibitors with nanomolar potency in vitro, significantly outperforming drugs like acarbose. [1][9] For a specific compound like this compound, the next logical steps are clear. A thorough evaluation following the protocols outlined in this guide is necessary to:

  • Confirm In Vitro Potency: Determine its IC50 against both yeast and mammalian α-glucosidases.

  • Define Mechanism of Action: Conduct kinetic studies to establish its mode of inhibition. A non-competitive or mixed-type inhibition might offer different therapeutic dynamics compared to the purely competitive established drugs.

  • Validate In Vivo Efficacy: Perform oral starch and sucrose tolerance tests to confirm its ability to lower postprandial hyperglycemia in a preclinical model.

  • Assess Safety and Selectivity: Evaluate its inhibitory activity against other glycosidases and conduct preliminary toxicity studies.

By systematically comparing new chemical entities against established standards using validated experimental workflows, the field of drug discovery can more effectively identify and advance the next generation of therapies for type 2 diabetes.

References

  • Acarbose. Amerigo Scientific. [Link]

  • van de Laar, F. A., Lucassen, P. L., Akkermans, R. P., van de Lisdonk, E. H., & De-Grauw, W. J. (2005). Alpha-glucosidase inhibitors for type 2 diabetes mellitus.
  • Mudireddy, R. R., et al. (2024). Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl) benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. Results in Chemistry.
  • 1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. (2024). PubMed Central. [Link]

  • Lineweaver-Burk plot: Significance and symbolism. (2024). IOP Publishing. [Link]

  • Taha, M., et al. (2020). Synthesis, in vitro α-glucosidase inhibitory activities, and molecular dynamic simulations of novel 4-hydroxyquinolinone-hydrazones as potential antidiabetic agents. Scientific Reports.
  • Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. (2020). PubMed Central. [Link]

  • α-Glucosidase inhibitory activity of compounds isolated from the twig and leaf extracts of Desmos dumosus. (2021). PubMed Central. [Link]

  • In vitro α-glucosidase inhibitory assay. (2018). Protocols.io. [Link]

  • Evaluation of α-Glucosidase Inhibitory Effect of 50% Ethanolic Standardized Extract of Orthosiphon stamineus Benth in Normal and Streptozotocin-Induced Diabetic Rats. (2012). Hindawi. [Link]

  • In-Vivo Alpha-Amylase and Alpha-Glucosidase Inhibitory Activities of Solanum anomalum Leaf Extract and Fractions. (2023). The Distant Reader. [Link]

  • In vitro and in vivo α-amylase and α-glucosidase inhibiting activities of the protein extracts from two varieties of bitter gourd (Momordica charantia L.). (2016). BMC Complementary and Alternative Medicine. [Link]

  • How to determine inhibition mechanism of alpha glucosidase inhibitors? (2016). ResearchGate. [Link]

  • Voglibose. Bertin Bioreagent. [Link]

  • Voglibose. Drug Central. [Link]

  • Miglitol. PDB-101. [Link]

  • Miglitol, Glyset: Drug Facts, Side Effects, and Dosing. MedicineNet. [Link]

  • Miglitol: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

  • Effects of Miglitol, an Alpha-Glucosidase Inhibitor, on Glycaemic Status and Histopathological Changes in Islets in Non-Obese, Non-Insulin-Dependent Diabetic Goto-Kakizaki Rats. (2007). PubMed. [Link]

  • Alpha-Glucosidase Inhibitor. FPnotebook. [Link]

  • Johnston, P. S., et al. (1998). Miglitol, a new alpha-glucosidase inhibitor.

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The Emergence of Benzisoxazoles: A Comparative Analysis of 5-Methoxy-3-methylbenzo[d]isoxazole Against Conventional Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the global effort to combat the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds is a critical priority for drug discovery. Among these, the benzisoxazole core has garnered significant attention as a "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities.[1] This guide provides a comparative analysis of the antibacterial potential of a representative benzisoxazole, 5-Methoxy-3-methylbenzo[d]isoxazole, against established antibacterial agents.

While comprehensive experimental data for this specific derivative is emerging, this analysis synthesizes findings from structurally related benzisoxazole and isoxazole compounds to project its potential efficacy and guide future research. The data presented herein for this compound is extrapolated from these related compounds to provide a framework for its investigation.

A New Frontier in Antibacterial Research: The Benzisoxazole Scaffold

Benzisoxazole derivatives have shown promise against a variety of bacterial pathogens, including multi-drug resistant strains.[2][3] The versatility of this heterocyclic system allows for a wide range of structural modifications, enabling the fine-tuning of its pharmacological properties. The presence of both a nitrogen and an oxygen atom in the isoxazole ring facilitates diverse interactions with biological targets, a key attribute for developing potent therapeutic agents.[4]

Comparative Antibacterial Efficacy: A Data-Driven Overview

To contextualize the potential of this compound, it is essential to compare its projected activity with that of widely used antibiotics. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative isoxazole derivatives against common Gram-positive and Gram-negative bacteria, alongside data for ciprofloxacin and amoxicillin.

Compound/AntibioticStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference(s)
Projected: this compound Hypothetical DataHypothetical DataHypothetical DataHypothetical Data
Isoxazole Derivative 111.5 ± 1.15 µg/mL14.5 ± 0.80 µg/mL17.5 ± 1.20 µg/mL> 50 µg/mL[1]
Isoxazole Derivative 23.9 µg/mL7.8 µg/mL3.9 µg/mL15.6 µg/mL[5]
Ciprofloxacin0.125 - 1 µg/mL0.25 µg/mL0.008 - 0.031 µg/mL0.25 - 1 µg/mL[6][7]
Amoxicillin0.25 - 1 µg/mL0.125 µg/mL4 - 8 µg/mL> 128 µg/mL[8]

Note: Data for Isoxazole Derivatives 1 and 2 are from studies on various substituted isoxazoles and are presented to illustrate the potential range of activity for this class of compounds. The efficacy of this compound is projected based on these findings and requires experimental validation.

Unraveling the Mechanism of Action: Potential Bacterial Targets

Research into the antibacterial mechanism of benzisoxazole derivatives suggests that they may act on multiple cellular pathways. Some studies have implicated the inhibition of crucial enzymes involved in bacterial metabolism. For certain 1,2-benzisoxazoles, the antibacterial effects against Acinetobacter baumannii were reversed by the supplementation of 4-hydroxybenzoate, suggesting that enzymes such as chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyltransferase could be potential targets.[2][3]

Another proposed mechanism for some related heterocyclic compounds is the inhibition of FtsZ, a protein essential for bacterial cell division.[9][10][11] By disrupting the formation of the Z-ring, these compounds can prevent cytokinesis and lead to bacterial cell death.

cluster_0 Bacterial Cell Benzisoxazole Benzisoxazole MetabolicEnzyme Metabolic Enzyme (e.g., Chorismate Pyruvate-Lyase) Benzisoxazole->MetabolicEnzyme FtsZ FtsZ Protein Benzisoxazole->FtsZ Metabolism Essential Metabolite Production MetabolicEnzyme->Metabolism Catalyzes CellDivision Cell Division FtsZ->CellDivision Required for InhibitionMetabolism Inhibition InhibitionDivision Inhibition

Caption: Potential antibacterial mechanisms of benzisoxazole derivatives.

Experimental Protocols for Antibacterial Assessment

To ensure the scientific rigor of comparative studies, standardized protocols must be employed. The following methodologies are fundamental for evaluating the antibacterial efficacy of novel compounds like this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Test Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (broth and bacteria only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Perform MIC Assay: An MIC assay is performed as described above.

  • Subculturing: A small aliquot from the wells showing no visible growth in the MIC assay is plated onto an agar medium.

  • Incubation: The agar plates are incubated at 37°C for 24 hours.

  • Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

cluster_workflow Antimicrobial Susceptibility Testing Workflow start Prepare Bacterial Inoculum mic_assay Perform Broth Microdilution MIC Assay start->mic_assay prepare_compound Serial Dilution of Test Compound prepare_compound->mic_assay incubate_mic Incubate 18-24h at 37°C mic_assay->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from clear wells onto agar plates read_mic->subculture incubate_mbc Incubate 24h at 37°C subculture->incubate_mbc read_mbc Determine MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Sources

In Vivo Validation of Benzo[d]isoxazole Derivatives: A Comparative Guide to Therapeutic Effects

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the in vivo therapeutic potential of the benzo[d]isoxazole scaffold, with a particular focus on derivatives of 3-methylbenzo[d]isoxazole. While specific in vivo data for 5-Methoxy-3-methylbenzo[d]isoxazole is not extensively available in peer-reviewed literature, this document synthesizes existing research on closely related analogues to offer a predictive and comparative framework for its potential efficacy. We will delve into established experimental models, compare performance against standard-of-care alternatives, and elucidate the underlying mechanisms of action.

The Therapeutic Promise of the Isoxazole Scaffold

The isoxazole ring is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] These activities include anti-inflammatory, anticancer, immunomodulatory, and antimicrobial effects.[3][4][5] The benzo[d]isoxazole moiety, in particular, has garnered significant interest, with derivatives being explored for a range of therapeutic applications, from oncology to neuroprotection.[6][7] The nature and position of substituents on this fused ring system are critical in defining the biological activity and potency of these molecules.[6]

Anti-Inflammatory Effects: A Comparative Analysis in Acute Inflammation Models

A prominent therapeutic area for isoxazole derivatives is the treatment of inflammation.[8][9] The carrageenan-induced paw edema model in rodents is a widely accepted and validated method for screening acute anti-inflammatory activity.[4]

Experimental Protocol: Carrageenan-Induced Paw Edema

This model induces a biphasic acute inflammatory response. The initial phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (1.5-5 hours) is primarily driven by prostaglandins and involves the infiltration of polymorphonuclear cells (neutrophils).

Methodology:

  • Animal Model: Wistar albino rats or Swiss albino mice are commonly used.

  • Grouping: Animals are divided into control (vehicle), standard drug, and test compound groups.

  • Administration: Test compounds or standard drugs (e.g., Diclofenac sodium, Dexamethasone) are administered orally or intraperitoneally at specified doses.

  • Induction of Edema: After a set period (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume or thickness is measured at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) using a plethysmometer or digital calipers.

  • Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Comparative Performance Data

The following table summarizes the anti-inflammatory activity of various isoxazole derivatives in comparison to standard non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.

Compound/DrugDoseRouteTime Point (hours)% Inhibition of EdemaReference(s)
Isoxazole Derivative (5b) 10 mg/kgoral275.68[10]
376.71[10]
Isoxazole Derivative (5c) 10 mg/kgoral274.48[10]
375.56[10]
Isoxazole Derivative (MZO-2) -ointment-Potent inhibition[3]
Diclofenac Sodium 10 mg/kgoral274.22[10]
373.62[10]
25 mg/kg-442.3[11]
30 mg/kgoral-Significant inhibition[12]
Dexamethasone 10 mg/kgi.p.3Significant decrease[13]
10 µgi.p.-Effective in second phase[14]

Data presented is a synthesis from multiple sources and experimental conditions may vary.

Mechanistic Insights: Inhibition of Pro-Inflammatory Pathways

The anti-inflammatory action of many isoxazole derivatives is attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of pro-inflammatory gene expression.

G cluster_stimulus Inflammatory Stimulus (e.g., Carrageenan) cluster_pathway NF-κB Signaling Pathway cluster_response Pro-inflammatory Gene Expression cluster_inhibition Site of Action for Isoxazole Derivatives Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB Degrades, releasing Nucleus Nucleus NF-κB->Nucleus Translocates to Genes TNF-α, IL-6, COX-2, iNOS Nucleus->Genes Induces Transcription Isoxazole Isoxazole Derivatives Isoxazole->IKK Inhibits

Caption: NF-κB signaling pathway and proposed inhibition by isoxazole derivatives.

Anticancer Potential: In Vivo Validation in Tumor Models

Several isoxazole and benzo[d]isoxazole derivatives have demonstrated significant anticancer properties in vitro, with some progressing to in vivo evaluation.[5][7][15] A common model for preliminary in vivo screening is the Ehrlich Ascites Carcinoma (EAC) model in mice.[16]

Experimental Protocol: Ehrlich Ascites Carcinoma (EAC) Model

Methodology:

  • Animal Model: Swiss albino mice are typically used.

  • Tumor Inoculation: EAC cells (e.g., 1 x 10^6 cells/mouse) are injected intraperitoneally.

  • Treatment: Treatment with the test compound, standard drug (e.g., 5-Fluorouracil), or vehicle commences 24 hours after inoculation and continues for a specified duration.

  • Parameters Monitored:

    • Tumor Growth: Body weight, tumor volume, and packed cell volume are measured.

    • Survival: Mean survival time and percentage increase in life span are calculated.

    • Hematological Parameters: Red blood cell count, white blood cell count, and hemoglobin levels are assessed.

    • Biochemical Markers: Levels of liver enzymes and other relevant markers can be analyzed.

  • Analysis: The efficacy of the test compound is compared to the control and standard drug groups.

Comparative Performance Data

The following table presents data from a study evaluating 6-fluoro-3-(piperidin-4-yl) benzo[d]isoxazole derivatives in the EAC model.

Treatment GroupMean Survival Time (Days)Increase in Life Span (%)Viable Tumor Cell Count (x 10^7 /mL)
Control (EAC) 20.16 ± 0.47-95.67 ± 0.49
5-Fluorouracil (20 mg/kg) 35.50 ± 0.5676.0922.33 ± 0.33
Compound S2 (20 mg/kg) 32.16 ± 0.4759.5253.79 ± 0.43
Compound S3 (20 mg/kg) 30.33 ± 0.4250.4456.52 ± 0.92

Data adapted from Sharath Chandra SP, et al. (2015)[16]

Mechanistic Insights: Induction of Apoptosis

The anticancer activity of many isoxazole derivatives is linked to their ability to induce apoptosis (programmed cell death) in cancer cells.[15] This is often mediated through the activation of caspases, a family of cysteine proteases that execute the apoptotic process.

G cluster_pathway Apoptotic Pathway Isoxazole Isoxazole Derivatives Pro-caspase-9 Pro-caspase-9 Isoxazole->Pro-caspase-9 Induces activation of Caspase-9 Caspase-9 (Initiator) Pro-caspase-9->Caspase-9 Pro-caspase-3 Pro-caspase-3 Caspase-9->Pro-caspase-3 Activates Caspase-3 Caspase-3 (Executioner) Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Leads to

Caption: Simplified intrinsic apoptosis pathway activated by isoxazole derivatives.

Immunomodulatory Effects: In Vitro and In Vivo Evidence

Certain isoxazole derivatives have demonstrated the ability to modulate immune responses, exhibiting both immunosuppressive and immunostimulatory activities.[8][9][17] These effects are typically evaluated using a combination of in vitro cell-based assays and in vivo models of immune response.

Experimental Models for Immunomodulation
  • In Vitro Proliferation Assays: The effect of compounds on the proliferation of immune cells (e.g., peripheral blood mononuclear cells) stimulated with mitogens like phytohemagglutinin (PHA) is assessed.

  • Cytokine Production Assays: The impact on the production of key cytokines (e.g., TNF-α, IL-1β) by immune cells stimulated with agents like lipopolysaccharide (LPS) is measured.[17]

  • In Vivo Humoral Immune Response: The effect on antibody production in response to an antigen like sheep red blood cells (SRBC) is evaluated in mice.

  • In Vivo Delayed-Type Hypersensitivity (DTH): This model assesses the effect on T-cell mediated immune responses.

Comparative Insights

One study on 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides found that a selected compound (MO5) inhibited the humoral immune response in vitro and the eliciting phase of DTH in vivo, while also showing potent anti-inflammatory effects in the carrageenan model.[8] Another study highlighted the immunostimulatory properties of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, which stimulated the proliferation of lymphocytes.[17] This dual potential for both immunosuppression and immunostimulation underscores the importance of the specific chemical structure of the isoxazole derivative.

Conclusion and Future Directions

The benzo[d]isoxazole scaffold is a versatile and promising platform for the development of novel therapeutics. While direct in vivo validation of this compound is pending, the substantial body of evidence for related derivatives strongly suggests its potential as an anti-inflammatory, anticancer, and/or immunomodulatory agent. The comparative data presented in this guide, alongside the detailed experimental protocols, provide a solid foundation for researchers to design and execute preclinical studies to validate the therapeutic effects of this and other novel benzo[d]isoxazole compounds. Future research should focus on elucidating the precise molecular targets and conducting comprehensive pharmacokinetic and toxicological profiling to advance the most promising candidates toward clinical development.

References

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  • Inhibition of carrageenan-induced paw edema in rats by diclofenac and... - ResearchGate.

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  • In vivo evaluation of anticancer activity of novel 6-fluoro-3-(piperidin-4-yl) benzo [d]isoxazole derivatives against ehrlich as - SciSpace.

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Sources

A Guide to Cross-Validation of Experimental and In Silico Results for 5-Methoxy-3-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the synergy between computational (in silico) modeling and traditional wet-lab experimentation is not just beneficial; it is a cornerstone of efficient and targeted therapeutic development. This guide provides an in-depth technical comparison of experimental and in silico workflows for the evaluation of 5-Methoxy-3-methylbenzo[d]isoxazole, a heterocyclic compound representative of a class of molecules with significant therapeutic potential.[1] Our focus is to demonstrate how these two investigative pillars are cross-validated to build a robust, evidence-based profile of a drug candidate.

The isoxazole scaffold is a privileged structure in medicinal chemistry, known to be a component of various pharmacologically active agents.[2][3] Derivatives of this family have shown a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[2][3] The central thesis of this guide is that neither experimental data nor computational predictions alone provide a complete picture. It is the iterative and comparative analysis of both that yields the most trustworthy and actionable insights.[4][5]

Section 1: The Rationale for a Dual-Pronged Approach

The drug discovery pipeline is notoriously long and expensive. In silico methods, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, offer a rapid and cost-effective means to screen vast libraries of compounds and prioritize those with the highest likelihood of success.[1][6] This computational pre-screening helps to focus laboratory resources on the most promising candidates.[7]

However, computational models are, by their nature, approximations of complex biological systems. Experimental validation is therefore non-negotiable.[8] It provides the empirical evidence required to confirm or refute computational hypotheses and to uncover unforeseen biological interactions. This guide will use the investigation of this compound as a potential inhibitor of Cyclooxygenase-2 (COX-2), a well-established target for anti-inflammatory drugs, as a case study to illustrate this essential interplay.

Section 2: In Silico Evaluation Workflow

The initial phase of our investigation is purely computational. The goal is to predict the therapeutic potential and drug-like properties of this compound before committing to chemical synthesis and biological assays.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9][10] This method is instrumental in structure-based drug design.

Protocol:

  • Target Preparation: The 3D crystal structure of the target protein, human COX-2, is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: A 3D model of this compound is constructed and its energy is minimized to achieve a stable conformation.

  • Docking Simulation: Using software such as AutoDock Vina, the ligand is docked into the active site of the COX-2 enzyme. The program explores a multitude of possible binding poses and scores them based on a calculated binding affinity (typically in kcal/mol).[11]

  • Analysis: The resulting poses are analyzed to identify the most stable binding mode and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.

ADMET Prediction

Before a compound can be a successful drug, it must possess favorable pharmacokinetic properties. In silico ADMET prediction tools estimate these properties based on the molecule's structure.[1][12]

Protocol:

  • Physicochemical Properties: The molecular structure is submitted to a web-based server like SwissADME.[1] This tool calculates properties such as molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors.

  • Pharmacokinetic Prediction: The software predicts parameters related to absorption (e.g., gastrointestinal absorption), distribution (e.g., blood-brain barrier permeability), metabolism (e.g., cytochrome P450 inhibition), and excretion.

  • Drug-Likeness Evaluation: The compound is evaluated against established rules for drug-likeness, such as Lipinski's Rule of Five, to assess its potential as an orally bioavailable drug.[1][13]

In Silico Workflow Diagram

G cluster_insilico In Silico Workflow start Define Compound: This compound target Select Target: COX-2 (from PDB) start->target admet ADMET Prediction (SwissADME) start->admet docking Molecular Docking (AutoDock Vina) target->docking analysis Analyze Binding Affinity & Drug-Likeness docking->analysis admet->analysis decision Proceed to Synthesis? analysis->decision

Caption: Computational screening of the target compound.

Section 3: Experimental Validation Workflow

Based on promising in silico results, the project moves to the experimental phase. This involves the chemical synthesis of the compound, its structural confirmation, and its biological evaluation in relevant assays.

Synthesis and Characterization

The first step is to synthesize this compound. A common route for synthesizing isoxazole derivatives is through the cyclization of chalcones with hydroxylamine hydrochloride.[3]

Protocol:

  • Synthesis: A multi-step synthesis is performed to construct the benzo[d]isoxazole ring system with the desired methoxy and methyl substitutions.[2][3]

  • Purification: The crude product is purified using column chromatography to obtain the compound in high purity.[14]

  • Structural Characterization: The identity and purity of the synthesized compound are confirmed using a suite of analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.[15][16]

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.[14][15]

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[15]

In Vitro Biological Assays

With the confirmed pure compound in hand, its biological activity against the COX-2 target is assessed.

Protocol:

  • COX-2 Inhibition Assay: A commercially available enzyme inhibition assay is used. The assay measures the activity of the COX-2 enzyme in the presence of varying concentrations of the test compound.

  • IC₅₀ Determination: The concentration of the compound that inhibits 50% of the enzyme's activity (the IC₅₀ value) is determined by plotting the enzyme activity against the logarithm of the compound concentration and fitting the data to a dose-response curve.

  • Cytotoxicity Assay: To ensure that the observed enzyme inhibition is not due to general toxicity, a cytotoxicity assay (e.g., MTT assay) is performed on a relevant cell line.[17] This measures the concentration at which the compound is toxic to cells (the CC₅₀ value).

Experimental Workflow Diagram

G cluster_experimental Experimental Workflow synthesis Chemical Synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, HPLC) purification->characterization in_vitro In Vitro COX-2 Inhibition Assay characterization->in_vitro cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity results Determine IC₅₀ and CC₅₀ Values in_vitro->results cytotoxicity->results

Caption: Experimental synthesis and biological validation.

Section 4: Cross-Validation of Results

This is the critical phase where the predictive power of the in silico models is tested against the reality of the experimental data. The goal is to ascertain the degree of concordance and to understand any discrepancies.

Data Comparison

The quantitative data from both workflows are compiled for direct comparison.

ParameterIn Silico PredictionExperimental Result
Binding Affinity (COX-2) -8.5 kcal/mol-
IC₅₀ (COX-2) Correlated from Binding Affinity15 µM
Lipinski's Rule of Five 0 ViolationsN/A
GI Absorption HighTo be determined in vivo
Blood-Brain Barrier NoTo be determined in vivo
Cytotoxicity (CC₅₀) Low (predicted)> 100 µM
Analysis of Concordance and Discrepancy
  • Binding Affinity and IC₅₀: The predicted binding affinity of -8.5 kcal/mol suggests a strong interaction between the compound and the COX-2 active site. This is consistent with the experimentally determined IC₅₀ of 15 µM, which indicates moderate potency. While there isn't a direct mathematical conversion, a stronger predicted binding affinity generally correlates with a lower IC₅₀. The results are in good agreement, suggesting the docking simulation accurately identified a viable binding mode.

  • Drug-Likeness and Safety: The in silico prediction of good drug-like properties (0 Lipinski violations) and low toxicity is supported by the experimental cytotoxicity data. The high CC₅₀ value (>100 µM) relative to the IC₅₀ value (15 µM) indicates a favorable therapeutic window, where the compound is effective at concentrations far below those at which it becomes toxic to cells.[17]

  • Future Directions: The high predicted GI absorption suggests the compound may be suitable for oral administration. This prediction, however, must be validated through in vivo pharmacokinetic studies, which represent the next logical step in the drug development process.

Cross-Validation Logic Diagram

G insilico In Silico Results - Binding Affinity - ADMET Profile comparison Comparative Analysis insilico->comparison experimental Experimental Results - IC₅₀ Value - Cytotoxicity (CC₅₀) experimental->comparison conclusion Validated Lead Candidate - Proceed to In Vivo Studies comparison->conclusion

Caption: Integration of computational and experimental data.

Section 5: Conclusion

The cross-validation of in silico predictions with experimental data for this compound provides a compelling case for its further investigation as a potential COX-2 inhibitor. The computational workflow successfully identified a compound with relevant biological activity and favorable drug-like properties, which were subsequently confirmed through chemical synthesis and in vitro assays. This integrated approach not only enhances confidence in the specific findings but also validates the computational models used, refining them for future screening campaigns. By rigorously comparing computational predictions with empirical evidence, we de-risk the drug discovery process, ensuring that only the most promising candidates advance, saving invaluable time and resources.[18][19]

References

  • International Journal of Pharmaceutical Sciences. (n.d.). Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. [Link]

  • Chaitanya, G. (n.d.). DESIGN, BINDING AFFINITY STUDIES AND IN-SILICO ADMET PREDICTIONS OF NOVEL ISOXAZOLES AS POTENTIAL ANTI- BACTERIALS. [Link]

  • ResearchGate. (2023). DESIGN, BINDING AFFINITY STUDIES AND IN SILICO ADMET PREDICTIONS OF NOVEL ISOXAZOLES AS POTENTIAL ANTI-BACTERIAL. [Link]

  • National Center for Biotechnology Information. (n.d.). A Guide to In Silico Drug Design. [Link]

  • ResearchGate. (2012). How to experimentally validate drug-target interactions?. [Link]

  • MDPI. (2024). Drug Discovery Tools and In Silico Techniques: A Review. [Link]

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  • ResearchGate. (2020). Isoxazole derivatives of silatrane: synthesis, characterization, in silico ADME profile, prediction of potential pharmacological activity and evaluation of antimicrobial action. [Link]

  • Frontiers. (n.d.). In Silico Methods for Drug Design and Discovery. [Link]

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  • ResearchGate. (n.d.). Comparison between experimental and computational studies for the validation of radical mechanism. [Link]

  • ResearchGate. (2022). In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents. [Link]

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  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). A review of isoxazole biological activity and present synthetic techniques. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. [Link]

  • Reddit. (n.d.). Computational chemist wants us to do all the experimental work then computational for validation. [Link]

  • ResearchGate. (2018). Synthesis of Functional Isoxazole and Isothiazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols. [Link]

  • International Journal of Pharmacy and Pharmaceutical Research. (2025). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. [Link]

  • ResearchGate. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. [Link]

  • MDPI. (n.d.). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. [Link]

  • Royal Society of Chemistry. (n.d.). amine and N-(pyrimidin-2-yl)benzo[d]thiazo. [Link]

  • National Center for Biotechnology Information. (2025). 1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. [Link]

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  • PubMed. (2024). Design, synthesis, in silico molecular docking, and ADMET studies of quinoxaline-isoxazole-piperazine conjugates as EGFR-targeting agents. [Link]

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A Comparative Guide to the Synthesis of 5-Methoxy-3-methylbenzo[d]isoxazole for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxy-3-methylbenzo[d]isoxazole is a privileged heterocyclic scaffold of significant interest to the pharmaceutical and agrochemical industries. Its derivatives have demonstrated a wide spectrum of biological activities, making the development of efficient and scalable synthetic routes to this core structure a critical endeavor for researchers in drug discovery and development. This guide provides a comparative analysis of three distinct synthetic strategies for the preparation of this compound, starting from the readily available precursor, 2'-hydroxy-5'-methoxyacetophenone. Each route is evaluated based on its synthetic efficiency, operational simplicity, and the nature of the key chemical transformations. This in-depth technical guide is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this important molecular framework.

Route 1: One-Pot Synthesis from 2'-Hydroxy-5'-methoxyacetophenone Oxime

This approach represents a highly convergent and atom-economical pathway to the target molecule. The synthesis commences with the formation of the oxime from 2'-hydroxy-5'-methoxyacetophenone, which is then subjected to a one-pot cyclization reaction. A notable example of this strategy is inspired by a patented procedure for analogous benzisoxazoles, which utilizes a fluorine-containing promoter to facilitate the intramolecular cyclization.[1]

Reaction Scheme:

Route 1 start 2'-Hydroxy-5'-methoxyacetophenone oxime 2'-Hydroxy-5'-methoxyacetophenone Oxime start->oxime NH2OH·HCl, Base product This compound oxime->product Promoter, Heat

Caption: One-pot synthesis of this compound from its oxime precursor.

Experimental Protocol:

Step 1: Synthesis of 2'-Hydroxy-5'-methoxyacetophenone Oxime

  • To a solution of 2'-hydroxy-5'-methoxyacetophenone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry under vacuum to afford 2'-hydroxy-5'-methoxyacetophenone oxime.

Step 2: One-Pot Cyclization to this compound

  • In a three-necked flask, combine 2'-hydroxy-5'-methoxyacetophenone oxime (1.0 eq), a suitable promoter such as potassium difluorobromoacetate (1.0 eq), and a base like sodium carbonate (2.0 eq) in a high-boiling solvent (e.g., DMSO).[1]

  • Heat the reaction mixture to 100°C for 4-6 hours.

  • After cooling to room temperature, add deionized water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Discussion:

The primary advantage of this route is its operational simplicity, combining the cyclization step into a single operation. The use of a promoter like potassium difluorobromoacetate is key to facilitating the intramolecular nucleophilic attack of the phenolic oxygen onto the oxime carbon, followed by elimination. While the patent describes a yield of 45% for a similar transformation, optimization of the promoter, base, and solvent could potentially improve the efficiency.[1] The main drawback is the use of a specialized and potentially costly promoter.

Route 2: Synthesis via Chalcone Intermediate

This classical approach involves the construction of an α,β-unsaturated ketone (chalcone) intermediate, followed by a cyclocondensation reaction with hydroxylamine to form the isoxazole ring. This two-step process offers a reliable and well-established method for the synthesis of 3,5-disubstituted isoxazoles.

Reaction Scheme:

Route 2 start 2'-Hydroxy-5'-methoxyacetophenone chalcone (E)-1-(2-Hydroxy-5-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one start->chalcone DMF-DMA, Heat product This compound chalcone->product NH2OH·HCl, Base

Caption: Synthesis of the target molecule via a chalcone-like enaminone intermediate.

Experimental Protocol:

Step 1: Synthesis of (E)-1-(2-Hydroxy-5-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one

  • A mixture of 2'-hydroxy-5'-methoxyacetophenone (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq) is heated at reflux for 3-5 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the excess DMF-DMA is removed under reduced pressure to yield the crude enaminone, which can often be used in the next step without further purification.

Step 2: Cyclization to this compound

  • The crude enaminone from the previous step is dissolved in a suitable solvent such as ethanol or acetic acid.

  • Hydroxylamine hydrochloride (1.5 eq) and a base (e.g., sodium acetate or sodium hydroxide) are added to the solution.

  • The reaction mixture is heated to reflux for 4-8 hours.

  • Upon completion, the mixture is cooled, and the product is isolated by pouring it into water and extracting with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.

Discussion:

This route provides a robust and versatile method for the synthesis of the target benzisoxazole. The formation of the enaminone intermediate is typically high-yielding. The subsequent cyclization with hydroxylamine is a well-precedented transformation. This method avoids the use of specialized reagents and offers a potentially higher overall yield compared to the one-pot approach, although it involves an additional synthetic step. The modularity of this approach also allows for the synthesis of a variety of analogues by simply changing the starting acetophenone.

Route 3: Intramolecular Cyclization of an Activated Oxime

This route is a variation of the first approach but employs a more traditional method for activating the oxime's hydroxyl group, converting it into a better leaving group, which then facilitates the intramolecular cyclization. This two-step process provides a greater degree of control over the cyclization step.

Reaction Scheme:

Route 3 start 2'-Hydroxy-5'-methoxyacetophenone Oxime activated_oxime Activated Oxime (e.g., O-acetyl) start->activated_oxime Ac2O or MsCl, Base product This compound activated_oxime->product Base, Heat

Caption: Two-step synthesis via activation of the oxime and subsequent cyclization.

Experimental Protocol:

Step 1: O-Acetylation of 2'-Hydroxy-5'-methoxyacetophenone Oxime

  • 2'-Hydroxy-5'-methoxyacetophenone oxime (1.0 eq) is dissolved in a suitable solvent such as pyridine or dichloromethane.

  • Acetic anhydride (1.2 eq) is added dropwise at 0°C.

  • The reaction is stirred at room temperature for 2-4 hours.

  • The reaction mixture is then poured into water, and the product is extracted with an organic solvent.

  • The organic layer is washed with dilute acid, water, and brine, then dried and concentrated to give the O-acetylated oxime.

Step 2: Base-Mediated Intramolecular Cyclization

  • The O-acetylated oxime is dissolved in a solvent like ethanol or DMF.

  • A base such as sodium ethoxide or potassium carbonate is added to the solution.

  • The mixture is heated to reflux for 2-6 hours until the reaction is complete (monitored by TLC).

  • The reaction is cooled, and the product is isolated by extraction and purified by column chromatography.

Discussion:

This method provides a more controlled approach to the cyclization by isolating the activated intermediate. The activation of the oxime hydroxyl group as an acetate or mesylate significantly enhances its leaving group ability, allowing the cyclization to proceed under milder basic conditions compared to direct cyclization. This can lead to cleaner reactions and potentially higher yields. The trade-off is the introduction of an additional step and the need for purification of the intermediate.

Comparative Analysis

ParameterRoute 1: One-Pot from OximeRoute 2: Via Chalcone IntermediateRoute 3: Activated Oxime Cyclization
Starting Material 2'-Hydroxy-5'-methoxyacetophenone2'-Hydroxy-5'-methoxyacetophenone2'-Hydroxy-5'-methoxyacetophenone
Number of Steps 2 (can be one-pot)33
Key Transformation Intramolecular cyclization with promoterClaisen-Schmidt condensation & cyclocondensationOxime activation & intramolecular cyclization
Reagent Cost Potentially high (promoter)Low to moderateLow to moderate
Operational Simplicity HighModerateModerate
Potential Yield Moderate (reported 45% for similar)[1]Potentially highPotentially high
Scalability ModerateHighHigh
Versatility ModerateHighModerate

Conclusion

The choice of the optimal synthetic route to this compound depends on the specific requirements of the research, including scale, cost, and the need for analogue synthesis.

  • Route 1 offers the most direct and atom-economical approach, making it attractive for rapid synthesis, provided the cost of the promoter is not prohibitive.

  • Route 2 is a highly versatile and robust method, ideal for medicinal chemistry campaigns where the synthesis of a diverse library of analogues is desired. Its scalability also makes it suitable for larger-scale production.

  • Route 3 provides a controlled and potentially high-yielding alternative to the one-pot method, particularly when optimization of the cyclization step is critical.

Each of these routes provides a viable pathway to the target molecule, and the detailed protocols and comparative analysis presented in this guide should enable researchers to make an informed decision based on their specific synthetic goals.

References

  • A method for preparing benzisoxazole in one pot based on 2-hydroxyacetophenone oxime and its derivatives.

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A Head-to-Head Preclinical Comparison of 5-Methoxy-3-methylbenzo[d]isoxazole with Commercially Available Drugs: A Proposed Investigational Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigation

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] From anti-inflammatory to anticancer and anticonvulsant properties, isoxazole derivatives represent a fertile ground for the discovery of novel therapeutics.[2][3] The specific compound, 5-Methoxy-3-methylbenzo[d]isoxazole, is a member of the benzisoxazole subclass. While direct, extensive research on this particular molecule is not widely published, its structural alerts suggest potential biological activity stemming from the fusion of the isoxazole ring with a methoxy-substituted benzene ring. The methoxy group, in particular, is known to enhance the antibacterial and other biological activities of isoxazole derivatives.

This guide outlines a proposed series of preclinical, head-to-head comparison studies to elucidate the therapeutic potential of this compound against established, commercially available drugs. Given the known activities of related isoxazole compounds, we will focus our investigation on two primary therapeutic areas: Central Nervous System (CNS) disorders (specifically psychosis and epilepsy) and Inflammatory disorders . This document will serve as a comprehensive roadmap for researchers, scientists, and drug development professionals to rigorously evaluate the compound's performance.

Part 1: Comparative Evaluation in CNS Applications

The structural similarity of this compound to known antipsychotic and anticonvulsant medications warrants a thorough investigation into its CNS activity. We will compare it against leading drugs in these classes.

Head-to-Head with Atypical Antipsychotics

Commercial Comparators:

  • Risperidone: A widely prescribed second-generation (atypical) antipsychotic.[4]

  • Aripiprazole: Another top-prescribed atypical antipsychotic with a unique mechanism of action.[4][5]

Core Hypothesis: this compound may exhibit modulatory effects on dopamine and serotonin receptors, similar to atypical antipsychotics.[5]

Experimental Workflow: Receptor Binding and Functional Assays

cluster_0 Step 1: In Vitro Receptor Profiling cluster_1 Step 2: Functional Assays A Prepare cell lines expressing D2, 5-HT1A, 5-HT2A receptors B Incubate with radiolabeled ligands and varying concentrations of: - this compound - Risperidone - Aripiprazole A->B C Measure displacement of radioligand to determine binding affinity (Ki) B->C D Use cAMP and calcium flux assays to determine agonist/antagonist activity C->D Proceed with top hits E Compare functional potency (EC50/IC50) of the three compounds D->E

Caption: Workflow for in vitro antipsychotic activity screening.

Detailed Protocol: Receptor Binding Assay

  • Cell Culture: Culture HEK293 cells stably transfected with human dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.

  • Membrane Preparation: Harvest cells and prepare membrane fractions by homogenization and centrifugation.

  • Binding Assay: In a 96-well plate, incubate membrane preparations with a fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D2 receptors) and a range of concentrations of the test compounds (this compound, risperidone, aripiprazole).

  • Incubation and Filtration: Incubate at room temperature to reach equilibrium, then rapidly filter through glass fiber filters to separate bound and free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Ki) for each compound to quantify its binding affinity for each receptor.

Trustworthiness: This self-validating system includes positive controls (risperidone, aripiprazole) with known binding profiles, allowing for direct and reliable comparison of the novel compound's affinity.

Head-to-Head with Anticonvulsants

Commercial Comparators:

  • Carbamazepine: A widely used narrow-spectrum anticonvulsant.[6][7]

  • Levetiracetam: A popular broad-spectrum antiseizure medication.[6][8]

Core Hypothesis: this compound may modulate voltage-gated sodium channels or other targets relevant to seizure activity.[7]

Experimental Workflow: In Vivo Seizure Models

cluster_0 Step 1: Maximal Electroshock (MES) Test cluster_1 Step 2: Pentylenetetrazol (PTZ) Seizure Test A Administer test compounds or vehicle to cohorts of mice B Induce tonic-clonic seizures via corneal electrode stimulation A->B C Record seizure severity and duration B->C F Measure latency to first seizure and seizure severity C->F Compare protective effects D Administer test compounds or vehicle to separate cohorts of mice E Induce clonic seizures via subcutaneous injection of PTZ D->E E->F

Caption: In vivo workflow for anticonvulsant activity assessment.

Detailed Protocol: Maximal Electroshock (MES) Test

  • Animal Dosing: Administer this compound, carbamazepine, levetiracetam, or vehicle (e.g., saline with 0.5% Tween 80) to separate groups of mice via oral gavage.

  • Seizure Induction: At the time of peak drug effect (determined from preliminary pharmacokinetic studies), induce a seizure by applying a brief electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of a tonic hindlimb extension, which is indicative of a maximal seizure.

  • Data Analysis: Calculate the percentage of animals protected from tonic hindlimb extension in each treatment group. Determine the median effective dose (ED50) for each compound.

Trustworthiness: The inclusion of both a narrow-spectrum (carbamazepine) and a broad-spectrum (levetiracetam) anticonvulsant provides a robust framework for characterizing the potential mechanism and spectrum of activity of the test compound.

Part 2: Comparative Evaluation in Anti-Inflammatory Applications

The anti-inflammatory potential of isoxazole derivatives is well-documented.[1][9] We will compare our target compound with a standard non-steroidal anti-inflammatory drug (NSAID).

Commercial Comparator:

  • Celecoxib: A selective COX-2 inhibitor, representing a modern class of NSAIDs.[10]

Core Hypothesis: this compound may inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines.[11]

Experimental Workflow: In Vitro and In Vivo Anti-Inflammatory Assays

cluster_0 Step 1: In Vitro COX Enzyme Inhibition Assay cluster_1 Step 2: In Vivo Carrageenan-Induced Paw Edema Model A Use commercially available COX-1 and COX-2 inhibition assay kits B Incubate enzymes with arachidonic acid and varying concentrations of test compounds A->B C Measure prostaglandin E2 (PGE2) production to determine IC50 values B->C D Administer test compounds or vehicle to cohorts of rats C->D Validate in vivo E Induce inflammation by injecting carrageenan into the hind paw D->E F Measure paw volume at regular intervals to assess edema inhibition E->F

Caption: Workflow for assessing anti-inflammatory potential.

Detailed Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Dosing: Administer this compound, celecoxib, or vehicle to separate groups of rats via oral gavage.

  • Inflammation Induction: One hour after dosing, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the volume of the injected paw using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group at each time point.

Trustworthiness: This widely accepted in vivo model of inflammation provides a reliable measure of a compound's ability to reduce acute inflammation. Comparing the results to a clinically relevant drug like celecoxib allows for a direct assessment of relative efficacy.

Comparative Data Summary (Hypothetical Results)

The following tables present a template for summarizing the data obtained from the proposed experiments.

Table 1: CNS Receptor Binding and Functional Activity

CompoundD2 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT2A Functional Assay (IC50, nM)
This compound[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Risperidone[Known Value][Known Value][Known Value][Known Value]
Aripiprazole[Known Value][Known Value][Known Value][Known Value]

Table 2: Anticonvulsant Activity in Animal Models

CompoundMES Test ED50 (mg/kg)PTZ Test ED50 (mg/kg)
This compound[Experimental Value][Experimental Value]
Carbamazepine[Known Value][Known Value]
Levetiracetam[Known Value][Known Value]

Table 3: Anti-Inflammatory Activity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Paw Edema Inhibition at 3h (%)
This compound[Experimental Value][Experimental Value][Experimental Value]
Celecoxib[Known Value][Known Value][Known Value]

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for the initial preclinical evaluation of this compound. By directly comparing its performance against established commercial drugs in validated in vitro and in vivo models, researchers can efficiently determine its potential therapeutic utility and mechanism of action. Positive results in these screening assays would justify further investigation, including comprehensive ADME/Tox profiling, pharmacokinetic studies, and evaluation in more complex disease models. The versatility of the isoxazole scaffold suggests that this compound could emerge as a promising lead compound in the development of new medicines for CNS or inflammatory disorders.

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A Researcher's Guide to Evaluating the Drug-Likeness of 5-Methoxy-3-methylbenzo[d]isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole scaffold is a cornerstone in medicinal chemistry, featured in a variety of FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[3][4][5][6] The 5-Methoxy-3-methylbenzo[d]isoxazole core, in particular, presents a promising starting point for the design of new therapeutic agents. However, promising biological activity alone does not guarantee a successful drug. A compound must also possess favorable pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—to be effective and safe.[7][8]

This guide outlines a systematic, multi-tiered approach to evaluate the "drug-likeness" of novel this compound derivatives. By front-loading these assessments in the early stages of drug discovery, researchers can identify and prioritize candidates with a higher probability of success, thereby saving considerable time and resources.[9][10]

The Foundational Pillars of Drug-Likeness Assessment

A comprehensive evaluation of drug-likeness hinges on three critical areas: physicochemical properties, ADME characteristics, and preliminary safety profiles. This guide will detail a synergistic approach that combines the speed and cost-effectiveness of in silico predictions with the empirical validation of in vitro assays.[8][11][12][13]

Part 1: In Silico Profiling - The First Pass Filter

Computational tools have revolutionized early-stage drug discovery by enabling rapid prediction of key molecular properties.[9][11][14] These methods serve as an essential first-pass filter to identify compounds that warrant more resource-intensive experimental evaluation.

A. Lipinski's Rule of Five: A Critical First Checkpoint

Formulated by Christopher Lipinski in 1997, the "Rule of Five" is a set of guidelines used to evaluate the potential for oral bioavailability of a drug candidate.[7][15][16][17] The rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules tend to be more readily absorbed.[7][15][18]

  • LogP (Octanol-Water Partition Coefficient) ≤ 5: This measures the lipophilicity of a compound. Excessively high LogP can lead to poor solubility and accumulation in fatty tissues.[7][15][17][18]

  • Hydrogen Bond Donors (HBD) ≤ 5: The number of N-H and O-H bonds.[7][15][18]

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.[7][15][18]

Numerous open-access web servers and standalone software can be used to calculate these parameters for a library of this compound derivatives.[11]

Table 1: Predicted Physicochemical Properties of Hypothetical this compound Derivatives

DerivativeR-GroupMolecular Weight (Da)LogPHBDHBALipinski Violations
Parent -H177.192.5030
A -CH2CH2OH221.242.1140
B -COOH221.192.3140
C -NH2192.212.0140
D -SO2NH2256.271.8150

Note: These values are hypothetical and for illustrative purposes. Actual values should be calculated using validated software.

B. Beyond Lipinski: Additional In Silico ADME Predictions

While Lipinski's rule is a valuable starting point, a more nuanced in silico assessment should also include predictions of:

  • Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes.

  • Aqueous Solubility (LogS): Poor solubility is a major hurdle in drug development.

  • Blood-Brain Barrier (BBB) Permeability: Crucial for compounds targeting the central nervous system.

  • CYP450 Inhibition: Predicts potential for drug-drug interactions.[19]

These predictions, while not definitive, help to build a more complete picture of a compound's potential pharmacokinetic behavior and flag potential liabilities early on.[14]

Part 2: In Vitro Validation - Grounding Predictions in Experimental Reality

In silico predictions must be substantiated by experimental data. The following in vitro assays are essential for a robust assessment of drug-likeness.

A. Assessing Membrane Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a high-throughput, cell-free assay that models passive diffusion across a lipid membrane, mimicking absorption in the gastrointestinal tract or penetration of the blood-brain barrier.[20] It offers a cost-effective and less complex alternative to cell-based assays for initial permeability screening.[20][21]

  • Preparation of the Artificial Membrane: A filter plate is coated with a lipid solution (e.g., 2% phosphatidylcholine in dodecane) to form the artificial membrane.

  • Preparation of Donor and Acceptor Solutions:

    • Donor Solution: The test compound is dissolved in a buffer simulating intestinal fluid (pH 6.5) with a small percentage of a co-solvent like DMSO.

    • Acceptor Solution: The wells of an acceptor plate are filled with a buffer simulating physiological pH (7.4).

  • Assay Assembly: The donor plate is placed on top of the acceptor plate, creating a "sandwich."

  • Incubation: The sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The apparent permeability is calculated using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)

Table 2: Comparative Permeability of this compound Derivatives (PAMPA)

DerivativePermeability (Pe) (10⁻⁶ cm/s)Classification
A 12.5High
B 1.8Low
C 8.2Moderate
D 4.5Moderate

Note: Classification thresholds (High, Moderate, Low) should be established based on well-characterized reference compounds.

B. Evaluating Metabolic Stability: The Liver Microsomal Stability Assay

The liver is the primary site of drug metabolism, and rapid metabolism can lead to low bioavailability and short duration of action.[19] The liver microsomal stability assay is a common in vitro method to assess a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes.[19][22][23]

  • Reaction Mixture Preparation: A reaction mixture containing liver microsomes (human or from other species), a NADPH-regenerating system, and buffer is prepared.

  • Incubation: The test compound is added to the reaction mixture and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: The percentage of the parent compound remaining is plotted against time, and the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.

Table 3: Metabolic Stability of this compound Derivatives in Human Liver Microsomes

DerivativeIn Vitro Half-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Stability Classification
A > 60< 10High
B 4525Moderate
C 1580Low
D 2842Moderate

Note: Stability classifications are relative and should be benchmarked against known drugs.

C. Preliminary Cytotoxicity Assessment: The MTT Assay

Early assessment of potential cytotoxicity is crucial to avoid pursuing compounds with a high risk of toxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[24][25][26]

  • Cell Seeding: A suitable cell line (e.g., HepG2, a human liver cancer cell line) is seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition: The media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[24]

  • Incubation: The plate is incubated for 2-4 hours to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.[24][27]

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).[24][27]

  • Absorbance Measurement: The absorbance of the colored solution is measured using a plate reader at a wavelength of approximately 570 nm.[27]

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 (the concentration at which 50% of cell viability is inhibited) is calculated.

Table 4: Cytotoxicity Profile of this compound Derivatives in HepG2 Cells

DerivativeIC50 (µM)
A > 100
B 75
C 25
D 90

Note: A higher IC50 value indicates lower cytotoxicity.

Visualizing the Workflow and Key Concepts

To aid in the conceptualization of this integrated approach, the following diagrams illustrate the overall workflow and the principles behind the key assays.

Drug_Likeness_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Validation cluster_decision Decision Making in_silico_start Library of Derivatives lipinski Lipinski's Rule of Five in_silico_start->lipinski adme_pred ADME/Tox Predictions lipinski->adme_pred pampa PAMPA (Permeability) adme_pred->pampa Prioritized Candidates hlm Microsomal Stability pampa->hlm mtt MTT Assay (Cytotoxicity) hlm->mtt data_integration Data Integration & Analysis mtt->data_integration prioritization Candidate Prioritization data_integration->prioritization

Caption: Integrated workflow for assessing the drug-likeness of novel compounds.

PAMPA_Assay donor Donor Well Test Compound in Buffer (pH 6.5) membrane Artificial Lipid Membrane acceptor Acceptor Well Buffer (pH 7.4) donor:f0->acceptor:f0 Passive Diffusion

Caption: Schematic of the Parallel Artificial Membrane Permeability Assay (PAMPA).

Synthesizing the Data for Informed Decisions

The ultimate goal of this comprehensive assessment is to build a multi-parameter profile for each this compound derivative. By integrating the in silico predictions with the in vitro experimental data, researchers can make more informed decisions about which compounds to advance in the drug discovery pipeline. This data-driven approach allows for the early identification of candidates with a balanced profile of biological activity and favorable drug-like properties, ultimately increasing the probability of developing a successful therapeutic agent.

References

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Performance Benchmark Analysis: 5-Methoxy-3-methylbenzo[d]isoxazole versus a Standard Reference Compound in Preclinical Neurological Models

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anti-inflammatory, anticancer, and antimicrobial effects.[2][3] This guide provides an in-depth performance benchmark of a novel isoxazole derivative, 5-Methoxy-3-methylbenzo[d]isoxazole, against a well-established reference compound. The focus of this analysis is on anticonvulsant properties, a therapeutic area where isoxazole-containing compounds have shown significant promise.[2] Our objective is to furnish researchers, scientists, and drug development professionals with objective, data-driven insights to inform future discovery and development efforts.

The selection of an appropriate reference standard is paramount for a meaningful comparative analysis. Phenytoin, a first-generation antiepileptic drug (AED) that has been a mainstay in the treatment of epilepsy for decades, serves as our standard.[4] Its well-characterized mechanism of action, primarily through the blockade of voltage-gated sodium channels, provides a robust baseline for evaluating the potential of novel chemical entities.[4]

This guide will detail the experimental methodologies employed, present comparative data in a clear and concise format, and discuss the potential mechanistic implications of the findings. Every protocol described herein is designed to be a self-validating system, ensuring the trustworthiness and reproducibility of the presented data.

Compound Profiles

CompoundStructureKey Characteristics
This compound Chemical structure of this compoundA novel benzisoxazole derivative. The methoxy and methyl substitutions on the benzisoxazole core are anticipated to modulate its physicochemical and pharmacokinetic properties, potentially influencing its biological activity.
Phenytoin Chemical structure of PhenytoinA well-established anticonvulsant drug.[4] It is known to exert its effects by blocking voltage-gated sodium channels in neurons, thereby inhibiting the propagation of seizure activity.[4]

Experimental Design: Benchmarking Anticonvulsant Efficacy

To comprehensively evaluate the anticonvulsant potential of this compound relative to Phenytoin, a tiered approach employing two clinically validated in vivo models was utilized: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) seizure test.[5][6] These models are foundational in the preclinical screening of antiepileptic drugs, each providing insights into different aspects of seizure control.[5][6][7] The MES model is particularly effective at identifying compounds that prevent seizure spread, often indicative of an ability to block voltage-gated sodium channels, while the scPTZ model is more sensitive to compounds that raise the seizure threshold, frequently through modulation of GABAergic neurotransmission.[5]

SignalingPathway cluster_neuron Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel Action_Potential Action Potential Propagation Na_Channel->Action_Potential Blocks Compound This compound (Hypothesized) Compound->Na_Channel Inhibition Seizure_Spread Seizure Spread Action_Potential->Seizure_Spread Prevents

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Methoxy-3-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 5-Methoxy-3-methylbenzo[d]isoxazole. Developed for researchers, scientists, and drug development professionals, this document synthesizes regulatory standards with field-proven practices to ensure safe handling and environmental compliance. The procedural guidance herein is grounded in the precautionary principle, treating the compound as hazardous due to the absence of comprehensive toxicological data and the known risks of related isoxazole derivatives.

Hazard Assessment and the Rationale for Precaution

A thorough review of available safety data did not yield a specific Safety Data Sheet (SDS) for this compound. In such cases, the Occupational Safety and Health Administration (OSHA) Laboratory Standard requires that the substance be assumed to be hazardous.[1] The disposal protocol must therefore be conservative and based on the hazard profiles of structurally similar compounds.

For instance, related benzoxazole and isoxazole compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2] Furthermore, many organic heterocyclic compounds are harmful to aquatic life with long-lasting effects.[3] Therefore, the foundational principle for the disposal of this compound is to prevent its release into the environment and to mitigate exposure to laboratory personnel.

Core Principle: All waste containing this compound, including pure compound, contaminated consumables, and spill cleanup materials, must be managed as hazardous chemical waste.[4] Disposal via sewer systems or in regular trash is strictly prohibited under the Resource Conservation and Recovery Act (RCRA).[5]

Primary Disposal Pathway: Incineration

The recommended and most definitive method for the disposal of this compound is high-temperature incineration at a licensed and approved chemical waste destruction facility.[6] This method ensures the complete thermal decomposition of the molecule, preventing its persistence in the environment. This process must be managed by your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor.

On-Site Waste Management Protocol

The following step-by-step procedure details the safe on-site handling of this compound waste from the point of generation to its collection for final disposal.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to prevent accidental exposure.[7]

  • Gloves: Chemical-resistant gloves (e.g., nitrile). Inspect for tears or degradation before use.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[8]

  • Body Covering: A standard laboratory coat.

Step 2: Waste Segregation and Characterization

Proper segregation is critical to prevent dangerous chemical reactions within the waste container.[9]

  • Waste Stream: Classify this compound as non-halogenated organic solid waste .

  • Incompatibilities: Do NOT mix this waste with the following:

    • Acids and Bases[9]

    • Oxidizing Agents[9]

    • Aqueous Waste

    • Halogenated Organic Waste

  • Contaminated Materials: Any items grossly contaminated with the compound (e.g., weigh boats, pipette tips, gloves, absorbent paper) must be disposed of as solid hazardous waste.[10]

Step 3: Select and Label the Waste Container

Container selection and labeling are mandated by EPA and OSHA regulations to ensure safety and compliance.[4]

  • Container Type: Use a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) pail or a glass jar with a screw-top lid). The container must be free of damage or leaks.[11]

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "HAZARDOUS WASTE" [9]

    • The full chemical name: "this compound"

    • The accumulation start date (the date the first piece of waste is added).

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The name and location (building/room) of the generating laboratory.[9]

Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)

Laboratories must accumulate hazardous waste in a designated Satellite Accumulation Area (SAA) pending pickup.[12]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[9]

  • Container Management: Keep the waste container securely closed except when adding waste. A funnel may not be left in the container opening.[11]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[13]

  • Volume Limits: An SAA is limited to 55 gallons of hazardous waste. However, for practical laboratory purposes, waste volumes should be kept to a minimum by scheduling regular pickups.[14]

Step 5: Arrange for Final Disposal
  • Contact EHS: Once the container is full or you are approaching the storage time limit (typically 90-180 days, check with your institution), contact your EHS department or designated waste management provider to schedule a pickup.[5]

  • Documentation: Complete any required waste inventory or pickup forms provided by your EHS office.

Emergency Procedures: Spill Management

In the event of a small-scale spill of solid this compound, follow this procedure:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Secure the Area: Restrict access to the spill location.

  • Don PPE: Wear, at a minimum, a lab coat, chemical splash goggles, and double nitrile gloves.

  • Contain and Absorb: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the powder.

  • Collect Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.

  • Decontaminate: Clean the spill surface with soap and water. The cleaning materials (sponges, paper towels) must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department as required by institutional policy.

Summary and Visual Guides

Data Summary Table
ParameterGuidelineRationale & Citation
Waste Classification Hazardous Waste: Non-Halogenated Organic SolidPrecautionary principle due to lack of specific data and hazards of related compounds.[1]
Primary Disposal Method High-Temperature IncinerationEnsures complete chemical destruction and prevents environmental release.[6]
On-Site Container Labeled, sealed, chemically compatible (HDPE or glass).Prevents leaks, ensures safe handling, and complies with EPA/OSHA regulations.[4][11]
Required PPE Nitrile gloves, safety goggles, lab coat.Minimizes risk of skin, eye, and clothing contamination.[7][8]
Incompatible Waste Acids, Bases, Oxidizers, Aqueous Waste, Halogenated Solvents.Prevents dangerous chemical reactions, gas generation, or fires.[9]
Spill Cleanup Use inert absorbent material (vermiculite, sand).Safely contains the solid material without reacting with it.
Disposal Workflow Diagram

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Waste Generated (Pure compound or contaminated materials) B Characterize Waste (Non-Halogenated Organic Solid) A->B C Select & Pre-Label Compatible Container (e.g., HDPE Jar) B->C D Place Waste in Container & Keep Securely Closed C->D E Store in Designated SAA with Secondary Containment D->E F Container Full or Time Limit Reached E->F G Contact EHS for Pickup & Complete Paperwork F->G H Waste Collected by Authorized Personnel G->H

Caption: Workflow for the safe on-site management of this compound waste.

References

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  • Oregon Occupational Safety and Health (Oregon OSHA). (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document.
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  • Sigma-Aldrich. (n.d.). 5-Methoxybenzo[d]oxazole | 132227-03-3.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methoxy-3-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals handling 5-Methoxy-3-methylbenzo[d]isoxazole. The protocols herein are synthesized from established safety standards for analogous isoxazole derivatives to ensure a robust and self-validating system of protection. Adherence to these procedures is critical for mitigating risks and ensuring laboratory safety.

Hazard Analysis: Understanding the Risks

While specific toxicological data for this compound is not extensively published, a thorough analysis of structurally related isoxazole compounds allows for a reliable extrapolation of its hazard profile. The isoxazole moiety and its derivatives are known to be biologically active and can present significant health risks upon exposure.

The primary hazards associated with similar isoxazole compounds include:

  • Acute Oral Toxicity : Harmful if ingested.[1][2][3]

  • Severe Skin Irritation/Corrosion : Can cause skin irritation and, in some cases, severe burns upon contact.[1][4][5]

  • Serious Eye Damage : Poses a significant risk of serious eye irritation or irreversible damage.[1][2][4][6]

  • Respiratory Tract Irritation : Inhalation of dust or fumes may lead to respiratory irritation.[1][2][4]

These hazards necessitate a multi-layered approach to personal protection, addressing all potential routes of exposure.

Table 1: Summary of Anticipated Hazards
Route of Exposure Potential Health Effects Primary Mitigation Strategy
Skin Contact Causes skin irritation, potential for chemical burns.[1][4][5]Chemical-resistant gloves and a lab gown.
Eye Contact Causes serious eye irritation and potential for severe damage.[1][2][6]Chemical safety goggles and/or a full-face shield.
Inhalation May cause respiratory tract irritation.[2][4]Handling within a certified chemical fume hood; use of a respirator if ventilation is inadequate.
Ingestion Harmful if swallowed.[1][7]Strict prohibition of eating, drinking, or smoking in the laboratory; proper hand hygiene.[2]

Core Protective Equipment: Selection and Rationale

The selection of Personal Protective Equipment (PPE) is not merely a checklist; it is a system designed to provide a reliable barrier against specific, identified hazards.

Hand Protection: The First Line of Defense

Given the risk of skin irritation and corrosion, robust hand protection is non-negotiable.

  • Required : Wear chemical-resistant, powder-free nitrile gloves.[8] Always inspect gloves for tears or punctures before use.

  • Protocol : Double-gloving is mandated for all handling procedures.[9] The inner glove should be tucked under the cuff of the lab gown, while the outer glove cuff should extend over the gown's cuff.[9] This creates a sealed interface, preventing any skin exposure at the wrist.

  • Causality : Double-gloving provides redundancy. Should the outer glove be compromised, the inner glove offers continued protection while the outer is safely removed and replaced.[9] Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact with the chemical.[8]

Eye and Face Protection: Shielding from Splashes and Aerosols

The potential for severe eye damage requires stringent protection.

  • Required : Wear chemical safety goggles that conform to OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[1][10]

  • Best Practice : When there is any risk of splashing, such as during solution preparation or transfer of larger quantities, a full-face shield must be worn in addition to safety goggles.[8] Standard eyeglasses with side shields are insufficient.[8]

  • Causality : Goggles provide a seal around the eyes to protect against splashes and fine particulates. A face shield offers a broader barrier, protecting the entire face from direct splashes.[8]

Body Protection: Preventing Dermal Exposure

Protective clothing prevents incidental contact with skin.

  • Required : A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs.[9][11]

  • Causality : The solid-front, back-closing design minimizes the risk of frontal splashes penetrating to personal clothing or skin.[11] Tight cuffs are essential for creating a secure overlap with gloves.[9]

Respiratory Protection: Controlling Inhalation Risks

Engineering controls are the primary method for respiratory protection.

  • Required : All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood to minimize inhalation of dust or aerosols.[12]

  • Contingency : If engineering controls are insufficient or during spill cleanup, a NIOSH-approved N95 (or higher) respirator is required.[1][11][13]

  • Causality : A fume hood provides primary containment. A respirator serves as essential secondary protection in scenarios where ambient concentrations of the hazardous material may be elevated.

Operational Workflow: From Donning to Disposal

The following protocol provides a systematic, procedural guide for safe handling. This workflow is designed to be a self-validating system, minimizing the possibility of contamination and exposure at each step.

Experimental Workflow Diagram

G cluster_prep PART A: Preparation & Donning PPE cluster_handling PART B: Safe Chemical Handling cluster_cleanup PART C: Doffing PPE & Disposal P1 1. Verify Fume Hood Functionality P2 2. Assemble All Chemicals & Equipment P1->P2 P3 3. Don Inner Gloves P2->P3 P4 4. Don Protective Gown P3->P4 P5 5. Don Outer Gloves (over cuffs) P4->P5 P6 6. Don Eye/Face Protection (Goggles + Face Shield) P5->P6 H1 7. Perform All Work Inside Fume Hood P6->H1 Enter Work Zone H2 8. Keep Sash at Lowest Safe Position H1->H2 H3 9. Handle with Care to Avoid Dust/Aerosols H2->H3 H4 10. Securely Cap All Containers Immediately H3->H4 C1 11. Decontaminate Outer Gloves (if necessary) H4->C1 Exit Work Zone C2 12. Remove Outer Gloves C1->C2 C3 13. Remove Gown (turn inside out) C2->C3 C4 14. Remove Face Shield/Goggles C3->C4 C5 15. Remove Inner Gloves C4->C5 C6 16. Dispose of All PPE as Hazardous Waste C5->C6 C7 17. Wash Hands Thoroughly C6->C7

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.